molecular formula C11H12BrNO3 B1520858 3-Bromo-4-morpholinobenzoic acid CAS No. 1131594-24-5

3-Bromo-4-morpholinobenzoic acid

Cat. No.: B1520858
CAS No.: 1131594-24-5
M. Wt: 286.12 g/mol
InChI Key: XPMSVZSWUDDSAW-UHFFFAOYSA-N
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Description

3-Bromo-4-morpholinobenzoic acid is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMSVZSWUDDSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662381
Record name 3-Bromo-4-(morpholin-4-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-24-5
Record name 3-Bromo-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-4-morpholinobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-morpholinobenzoic Acid

Abstract

This compound is a versatile synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional nature—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a morpholine moiety for modulating physicochemical properties—makes it a highly valuable building block for creating diverse molecular libraries. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, tailored for researchers, chemists, and drug development professionals. We will delve into two core strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The discussion emphasizes mechanistic principles, detailed experimental protocols, process optimization, and the causal reasoning behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Chapter 1: Retrosynthetic Analysis and Strategic Blueprint

The logical starting point for any synthesis is a retrosynthetic analysis, which deconstructs the target molecule to identify key bond disconnections and reveal potential starting materials. For this compound, the most strategic disconnection is the C-N bond between the morpholine nitrogen and the aromatic ring.

This analysis immediately suggests a convergent synthesis strategy, bringing together a morpholine nucleophile with a suitably functionalized 3-bromobenzoic acid derivative. The choice of the leaving group 'X' on the benzoic acid precursor is the critical determinant of the reaction mechanism to be employed.

Logical Flow: From Target to Precursors

G cluster_0 Retrosynthetic Analysis Target This compound Disconnect Key Disconnection: Aryl C-N Bond Target->Disconnect Retrosynthesis Precursors Convergent Precursors Disconnect->Precursors SM1 3-Bromo-4-halobenzoic acid (X = F, Cl) Precursors->SM1 SM2 Morpholine Precursors->SM2 G Start 3-Bromo-4-fluorobenzoic Acid + Morpholine Step1 Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Forms Step2 Elimination of F⁻ Intermediate->Step2 Restores Aromaticity Product This compound Step2->Product

Caption: The addition-elimination mechanism of the SNAr reaction.

Precursor Synthesis: 3-Bromo-4-fluorobenzoic Acid

A practical synthesis of this key precursor involves a three-step sequence starting from fluorobenzene, as detailed in patent literature. [1]1. Friedel-Crafts Acylation: Fluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 4-fluoroacetophenone. 2. Bromination: The resulting ketone is brominated at the position ortho to the fluorine, yielding 3-bromo-4-fluoroacetophenone. 3. Haloform Reaction: The methyl ketone is oxidized using a hypochlorite solution to give the final 3-bromo-4-fluorobenzoic acid. [1]

Detailed Experimental Protocol (SNAr)

This protocol is a representative procedure synthesized from established principles of SNAr reactions. [2]

  • Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-4-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (approx. 5-10 mL per gram of starting material).

  • Nucleophile Introduction: Add morpholine (1.5 eq) to the suspension.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to a pH of ~2-3 using 2M hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Expert Insights & Causality
  • Choice of Solvent: High-boiling polar aprotic solvents like DMSO are ideal as they effectively solvate the potassium carbonate and facilitate the reaction at elevated temperatures.

  • Role of Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) that is formed in situ, driving the reaction to completion. An excess is used to ensure the reaction medium remains basic.

  • Temperature Control: While higher temperatures accelerate the reaction, they can also lead to decarboxylation or other side reactions. The optimal temperature is a balance between reaction rate and product stability.

ParameterConditionRationale
Starting Material 3-Bromo-4-fluorobenzoic acidFluorine is an excellent leaving group for SNAr.
Nucleophile Morpholine (1.5 eq)A slight excess ensures complete consumption of the starting material.
Base K₂CO₃ (2.5 eq)Neutralizes the HF byproduct, preventing reaction reversal.
Solvent DMSO or NMPPolar aprotic; facilitates dissolution and high reaction temperature.
Temperature 100-120 °CProvides sufficient thermal energy to overcome the activation barrier.
Expected Yield 75-90%High efficiency is typical for activated SNAr reactions.

Chapter 3: Synthesis Pathway II: Buchwald-Hartwig Amination

When the starting material is 3-bromo-4-chlorobenzoic acid, the C-Cl bond is significantly less reactive towards traditional SNAr. In this scenario, the Buchwald-Hartwig amination emerges as the superior strategy. [3][4]This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation due to its remarkable functional group tolerance and broad applicability.

The Catalytic Cycle

The reaction mechanism is a complex, multi-step catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. [5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the palladium center, and a strong base deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the this compound and regenerating the active Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + Morpholine, Base PdII_Amido Ar-Pd(II)-NR₂(L₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (Ar-NR₂) RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Buchwald-Hartwig)

This protocol requires stringent anhydrous and oxygen-free conditions to protect the sensitive catalyst.

  • Reactor Setup: A Schlenk flask or a jacketed reactor is charged with 3-bromo-4-chlorobenzoic acid (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine or N-heterocyclic carbene (NHC) ligand (e.g., XPhos, 2-4 mol%). [6]2. Inert Atmosphere: The vessel is sealed and subjected to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Anhydrous, degassed toluene or 1,4-dioxane is added via cannula, followed by morpholine (1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (2.0 eq).

  • Reaction Execution: The mixture is heated to 80-110 °C with vigorous stirring for 6-24 hours, monitoring by LC-MS.

  • Workup: Upon completion, the reaction is cooled, diluted with a solvent like ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is then washed with water.

  • Purification: The organic layer is extracted with a basic aqueous solution (e.g., 1M NaOH) to deprotonate the carboxylic acid and transfer it to the aqueous phase. The aqueous phase is then washed with an organic solvent to remove non-acidic impurities, followed by acidification with HCl to precipitate the pure product. The solid is collected by filtration and dried.

Expert Insights & Causality
  • Catalyst System: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (like XPhos) or NHC ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition. [6]* Base Selection: A strong base is required to deprotonate the morpholine upon coordination to the palladium center. NaOtBu is highly effective but can be sensitive to certain functional groups. K₃PO₄ is a milder but often equally effective alternative.

  • Inert Conditions: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Water can hydrolyze the active catalyst components. Therefore, maintaining an inert and anhydrous environment is paramount for success.

ParameterConditionRationale
Starting Material 3-Bromo-4-chlorobenzoic acidLess reactive halide requires catalytic activation.
Catalyst System Pd₂(dba)₃ / XPhosA robust and efficient system for C-N coupling.
Base NaOtBu or K₃PO₄Strong, non-nucleophilic base required for the catalytic cycle.
Solvent Toluene or Dioxane (Anhydrous)Anhydrous and deoxygenated to protect the catalyst.
Atmosphere Argon or NitrogenPrevents oxidative deactivation of the Pd(0) catalyst.
Expected Yield 70-85%Highly dependent on reaction setup and purity of reagents.

Chapter 4: Product Characterization and Quality Control

Independent of the synthetic route chosen, rigorous analytical characterization is required to confirm the structure and purity of the final product, this compound (C₁₁H₁₂BrNO₃, Molecular Weight: 286.12 g/mol ).

Analysis MethodExpected Result
¹H NMR Aromatic protons showing characteristic shifts and coupling patterns for a 1,2,4-trisubstituted ring. Two distinct triplets for the morpholine protons (-CH₂-N- and -CH₂-O-). A broad singlet for the carboxylic acid proton.
¹³C NMR Signals corresponding to the 11 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~165-170 ppm) and the four distinct carbons of the aromatic ring.
Mass Spec (ESI-) A prominent peak at m/z = 284/286, corresponding to the [M-H]⁻ ion, showing the characteristic isotopic pattern for a compound containing one bromine atom.
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and C-O-C stretches (~1115 cm⁻¹) from the morpholine ring.
HPLC Purity A single major peak with >95% purity under standard reversed-phase conditions.

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and robust pathways for the synthesis of this compound. The ultimate choice of method is dictated primarily by the availability and cost of the starting materials.

  • Recommended Pathway: The SNAr route using 3-bromo-4-fluorobenzoic acid is generally the preferred method. It offers operational simplicity, avoids the use of expensive and air-sensitive palladium catalysts and ligands, and typically involves a more straightforward workup. Its primary limitation is the availability of the fluorinated precursor.

  • Alternative Pathway: The Buchwald-Hartwig amination is a powerful and highly reliable alternative, particularly if 3-bromo-4-chlorobenzoic acid is the more accessible starting material. While it requires more stringent control over reaction conditions, its broad adoption in the pharmaceutical industry speaks to its scalability and dependability.

The utility of this compound as a synthetic intermediate ensures that the development and optimization of its synthesis will remain an area of active interest for process chemists and medicinal chemists alike.

References

  • Vertex AI Search Result:[3] Details on Buchwald-Hartwig amination.

  • Vertex AI Search Result:[5] Wikipedia article on Buchwald-Hartwig amination, providing mechanistic details.

  • Vertex AI Search Result:[7] Discussion on Nucleophilic Aromatic Substitution reactions of aromatic carboxylic acids.

  • Vertex AI Search Result:[4] Chemistry LibreTexts article on Buchwald-Hartwig amination.

  • Vertex AI Search Result:[6] Review on Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

  • Vertex AI Search Result:[8] ACS GCI Pharmaceutical Roundtable Reagent Guide on Buchwald-Hartwig Amination.

  • Vertex AI Search Result:[1] Google Patents, US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

  • Vertex AI Search Result:[2] Vapourtec article on Nucleophilic Aromatic Substitution.

  • Vertex AI Search Result:[9] NIH article on Concerted Nucleophilic Aromatic Substitution Reactions.

  • Vertex AI Search Result:[10] Chemistry LibreTexts article on Nucleophilic Aromatic Substitution mechanism.

  • Vertex AI Search Result:[11] Sigma-Aldrich product page for this compound (CAS 1131594-24-5).

Sources

structure elucidation of 3-Bromo-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-4-morpholinobenzoic Acid

Abstract

The unequivocal confirmation of a molecule's chemical structure is the bedrock of all subsequent research and development, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive, multi-technique workflow for the , a compound featuring a substituted aromatic core and a heterocyclic morpholine moiety. Morpholine and its derivatives are recognized as valuable pharmacophores in medicinal chemistry, making precise structural verification of new analogues essential.[1] This document moves beyond a simple recitation of methods, offering a rationale for the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. By integrating the data from these orthogonal techniques, we present a self-validating system for structural confirmation, providing researchers with a robust template for their own analytical challenges.

Introduction: The Imperative for Structural Verification

This compound is a compound of interest for its potential as a synthetic building block. The benzoic acid group provides a handle for amide coupling and other derivatizations, while the morpholine substituent can enhance solubility and metabolic stability, and provide a key interaction point with biological targets.[1][2] The bromine atom offers a site for cross-coupling reactions, enabling further molecular diversification. Given these functionalities, any ambiguity in the substituent positions on the aromatic ring would render subsequent synthetic efforts and structure-activity relationship (SAR) studies invalid. Therefore, a rigorous and systematic approach to structure elucidation is not merely procedural—it is fundamental to the integrity of the research.

The Analytical Workflow: A Multi-technique Strategy

The elucidation of an unknown or novel compound is a process of systematic investigation, where each analytical technique provides a unique piece of the structural puzzle. Our approach is designed to first establish the molecular formula and identify key functional groups, then to meticulously map the atomic connectivity.

G cluster_0 Initial Assessment cluster_1 Mass & Functional Groups cluster_2 Connectivity Mapping cluster_3 Final Confirmation mol_formula Hypothesized Structure & Molecular Formula (C₁₁H₁₂BrNO₃) ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Br) mol_formula->ms Confirm Mass ir FT-IR Spectroscopy - Functional Group ID (C=O, OH, C-N, C-O) mol_formula->ir Confirm Func. Groups nmr_1h ¹H NMR - Proton Environments - Splitting Patterns ms->nmr_1h ir->nmr_1h nmr_13c ¹³C NMR & DEPT - Carbon Environments - Carbon Types (CH, CH₂, etc.) nmr_1h->nmr_13c Correlate nmr_2d 2D NMR (COSY, HSQC, HMBC) - H-H, C-H Connectivity nmr_1h->nmr_2d Assign nmr_13c->nmr_2d Assign synthesis Data Synthesis & Final Structure Confirmation nmr_2d->synthesis

Caption: Workflow for the .

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Causality: The first step in identifying a compound is to determine its molecular weight and, if possible, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. For this compound, the presence of bromine provides an unmistakable isotopic signature that serves as a primary validation point.

Experimental Protocol (Electron Ionization - EI)
  • Sample Preparation: A small quantity of the analyte (~0.1 mg) is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Expected Results and Interpretation

The key feature to look for is the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), we expect to see a pair of peaks of nearly equal intensity, separated by 2 m/z units. This "M, M+2" pattern is a hallmark of a monobrominated compound.[3][4]

Ion/Fragment Formula Calculated m/z (for ⁷⁹Br) Calculated m/z (for ⁸¹Br) Interpretation
[M]⁺C₁₁H₁₂⁷⁹BrNO₃285.00287.00Molecular Ion peak pair; confirms MW and presence of one Br atom.
[M-COOH]⁺C₁₀H₁₂⁷⁹BrN241.02243.02Loss of the carboxylic acid group.
[M-C₄H₈NO]⁺C₇H₄⁷⁹BrO₂198.94200.94Cleavage of the morpholine ring and adjacent C-N bond.

Aromatic compounds are known to produce stable molecular ions, so the M⁺/M+2 doublet should be clearly visible.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds. This allows for the quick confirmation of the carboxylic acid and morpholine moieties.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Background Scan: An IR spectrum of the empty ATR crystal (typically diamond or germanium) is recorded as a background.

  • Sample Application: A small amount of the solid sample is placed directly on the ATR crystal, and a pressure arm is engaged to ensure good contact.

  • Sample Scan: The IR beam is directed through the crystal, where it reflects and penetrates a small distance into the sample at each reflection point. The sample absorbs energy at specific frequencies.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Expected Spectral Features

The spectrum of this compound is expected to be a composite of the characteristic absorptions for a carboxylic acid and a morpholine.[5][6][7][8]

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3300 - 2500O-H stretchCarboxylic AcidVery broad, strong absorption due to hydrogen bonding.[7][9]
3000 - 2850C-H stretchMorpholine CH₂Medium to strong, sharp peaks.[5]
~1700C=O stretchCarboxylic AcidStrong, sharp absorption.[9]
1600 - 1450C=C stretchAromatic RingMultiple sharp peaks of variable intensity.
~1300C-O stretchCarboxylic AcidMedium intensity.
~1250 & ~1115C-N & C-O-C stretchMorpholineStrong, characteristic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: While MS confirms the mass and IR identifies functional groups, NMR spectroscopy provides the precise atomic connectivity, mapping out the carbon-hydrogen framework. Through a combination of 1D and 2D experiments, we can determine the exact placement of the bromine, morpholine, and carboxylic acid groups on the benzene ring.

Caption: Structure of this compound with atom numbering for NMR assignment.

¹H NMR – Proton Environment Analysis

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Analysis: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integration and Referencing: Integrate the peaks to determine the relative number of protons. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Predicted Spectrum (in DMSO-d₆):

  • ~12.9 ppm (s, 1H, broad): The highly deshielded carboxylic acid proton (H12).[10]

  • ~7.9 ppm (d, J≈2 Hz, 1H): Aromatic proton H2, adjacent to two electron-withdrawing groups (COOH and Br). It appears as a doublet due to coupling with H6.

  • ~7.7 ppm (dd, J≈8.5, 2 Hz, 1H): Aromatic proton H6, coupled to both H5 (large, ortho coupling) and H2 (small, meta coupling).

  • ~7.1 ppm (d, J≈8.5 Hz, 1H): Aromatic proton H5, shielded by the electron-donating morpholine group and coupled to H6.

  • ~3.7 ppm (t, J≈4.5 Hz, 4H): Morpholine protons H9/H9', adjacent to the oxygen atom.

  • ~3.0 ppm (t, J≈4.5 Hz, 4H): Morpholine protons H8/H8', adjacent to the nitrogen atom, which is directly attached to the aromatic ring.

¹³C NMR – Carbon Backbone Analysis

Protocol: Acquire a proton-decoupled ¹³C spectrum using the same sample. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted Spectrum (in DMSO-d₆):

  • ~167 ppm: Carboxylic acid carbonyl carbon (C7).[11]

  • ~155 ppm: Aromatic carbon C4, attached to the nitrogen (deshielded).

  • ~134 ppm: Aromatic carbon C6.

  • ~132 ppm: Aromatic carbon C2.

  • ~125 ppm: Aromatic carbon C1 (ipso-carbon to COOH).

  • ~118 ppm: Aromatic carbon C5.

  • ~115 ppm: Aromatic carbon C3, attached to the bromine.

  • ~66 ppm: Morpholine carbons C9/C9', adjacent to oxygen.[5]

  • ~48 ppm: Morpholine carbons C8/H8', adjacent to nitrogen.

2D NMR – Confirming Connectivity

Causality: While 1D spectra provide a list of parts, 2D spectra show how they are connected. COSY confirms ¹H-¹H couplings, HSQC correlates protons directly to their attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which are critical for piecing together the final structure.

Key Expected HMBC Correlations: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final arbiter of the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds apart.

G C1 C1 C2 C2 C7 C7 C3 C3 H2 H2 C4 C4 H2->C4 ²J C6 C6 H2->C6 ³J H2->C7 ³J C5 C5 C8 C8 H5 H5 H5->C1 ³J H5->C3 ²J H6 H6 H6->C2 ³J H6->C4 ²J H6->C7 ³J H8 H8 H8->C4 ²J H8->C5 ³J

Caption: Key expected HMBC correlations for this compound.

  • H2 to C4 and C6: The aromatic proton at the 2-position will show a correlation to the carbon bearing the morpholine group (C4) and the adjacent CH carbon (C6), confirming their proximity.

  • H6 to C4 and C2: This proton will correlate to the morpholine-bearing carbon (C4) and the other adjacent CH carbon (C2).

  • H5 to C1 and C3: The proton at the 5-position will crucially show correlations to the carbon bearing the carboxylic acid (C1) and the carbon bearing the bromine (C3), locking in the 1,3,4-substitution pattern.

  • H8 protons to C4 and C5: The morpholine protons adjacent to the nitrogen will correlate to the aromatic carbon they are attached to (C4) and its neighbor (C5).

Data Synthesis and Final Confirmation

The structure of this compound is confirmed by the convergence of all analytical data:

  • Mass Spectrometry establishes the molecular formula as C₁₁H₁₂BrNO₃ and confirms the presence of a single bromine atom via the characteristic M⁺/M+2 isotopic pattern at m/z 285/287.

  • FT-IR Spectroscopy confirms the presence of the key functional groups: a hydrogen-bonded carboxylic acid (broad O-H at ~3000 cm⁻¹, strong C=O at ~1700 cm⁻¹) and a morpholine ring (strong C-N and C-O-C stretches ~1250-1115 cm⁻¹).

  • ¹H and ¹³C NMR account for all 12 protons and 11 carbons in the molecule, respectively. The chemical shifts are consistent with the proposed electronic environment of a 1,3,4-trisubstituted benzene ring.

  • 2D NMR (HMBC) provides the definitive proof of connectivity. The observed long-range correlations, particularly between the aromatic proton H5 and the bromine- and carboxyl-bearing carbons (C3 and C1), unequivocally establish the substitution pattern and rule out other possible isomers.

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provides an unambiguous and robust elucidation of the structure of this compound. This systematic, evidence-based workflow ensures the highest degree of scientific integrity and provides a reliable foundation for the use of this compound in further research and development.

References

  • Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Sharma, P.K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
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  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ResearchGate. (2016). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]; 3: [Eu(OOCC6H5)3·(HOOCC6H5)2]. Available at: [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]

  • PubChem. 3-Bromo-4-methoxybenzoic acid. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-4-morpholinobenzoic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Bromo-4-morpholinobenzoic acid, a crucial building block in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, synthesis, and applications.

Core Molecular Attributes

This compound is a substituted aromatic carboxylic acid featuring a bromine atom and a morpholine moiety. These functional groups impart unique physicochemical properties that make it a valuable intermediate in medicinal chemistry.

PropertyValue
Molecular Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.13 g/mol
CAS Number 1131594-24-5
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)C(=O)O)Br
InChI Key Not available in search results.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis commences with the bromination of a suitable benzoic acid derivative, followed by a nucleophilic aromatic substitution reaction to introduce the morpholine group.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nucleophilic Aromatic Substitution 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Reaction1 Bromination 4-Fluorobenzoic_Acid->Reaction1 Bromine Bromine (Br2) Bromine->Reaction1 FeBr3 FeBr3 (catalyst) FeBr3->Reaction1 3-Bromo-4-fluorobenzoic_Acid 3-Bromo-4-fluorobenzoic Acid Reaction2 Nucleophilic Substitution 3-Bromo-4-fluorobenzoic_Acid->Reaction2 Reaction1->3-Bromo-4-fluorobenzoic_Acid Morpholine Morpholine Morpholine->Reaction2 3-Bromo-4-morpholinobenzoic_Acid This compound Reaction2->3-Bromo-4-morpholinobenzoic_Acid

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Inferred)

Step 1: Synthesis of 3-Bromo-4-fluorobenzoic acid

This step involves the electrophilic bromination of 4-fluorobenzoic acid. The fluorine atom is a moderately activating ortho-, para- director. Bromination will preferentially occur at the position ortho to the fluorine and meta to the deactivating carboxylic acid group.

  • Materials: 4-fluorobenzoic acid, liquid bromine, iron(III) bromide (FeBr₃) as a Lewis acid catalyst, and a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Procedure:

    • Dissolve 4-fluorobenzoic acid in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a catalytic amount of FeBr₃ to the solution.

    • Slowly add liquid bromine dropwise to the reaction mixture at room temperature. The reaction is exothermic and may require cooling to control the temperature.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.

    • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-bromo-4-fluorobenzoic acid.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This step utilizes a nucleophilic aromatic substitution reaction where the morpholine acts as the nucleophile, displacing the fluoride ion. The presence of the electron-withdrawing carboxylic acid group and the bromine atom activates the aromatic ring towards nucleophilic attack.

  • Materials: 3-Bromo-4-fluorobenzoic acid, morpholine, a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and a base such as potassium carbonate.

  • Procedure:

    • In a round-bottom flask, dissolve 3-bromo-4-fluorobenzoic acid in the chosen solvent.

    • Add an excess of morpholine and a base (e.g., potassium carbonate) to the solution.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid precipitate by filtration, wash it thoroughly with water to remove any inorganic salts and excess morpholine.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Characterization (Predicted)

Due to the absence of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds.[1][2][3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the bromine, carboxylic acid, and morpholine substituents. The protons of the morpholine ring will appear as two distinct multiplets in the aliphatic region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.[5][6]

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and characteristic peaks for the C-N stretching of the morpholine and the C-Br stretching.[7][8]

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[9]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile scaffold in drug discovery due to its unique combination of functional groups. The morpholine moiety is a common feature in many approved drugs, often improving aqueous solubility and metabolic stability. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[10]

This intermediate is particularly valuable in the synthesis of:

  • Kinase Inhibitors: The morpholine group can form crucial hydrogen bonds with the hinge region of protein kinases.

  • Antimicrobial Agents: The overall structure can be elaborated to target bacterial enzymes or cellular processes.[11]

  • Central Nervous System (CNS) Agents: The physicochemical properties imparted by the morpholine group can be tuned to achieve blood-brain barrier penetration.

Safety and Handling

  • Hazard Statements (Predicted): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry place away from incompatible materials.

References

Sources

solubility profile of 3-Bromo-4-morpholinobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 3-Bromo-4-morpholinobenzoic Acid

Executive Summary

This compound is a critical intermediate in the synthesis of anticoagulant drugs (e.g., Factor Xa inhibitors) and kinase inhibitors.[1][2] Its structure—comprising a lipophilic bromobenzene core, a hydrophilic carboxylic acid tail, and a moderately basic morpholine ring—presents a complex solubility profile governed by amphoteric (zwitterionic) behavior.[2]

This guide provides a rigorous framework for determining the solid-liquid equilibrium of this compound.[1][2] Unlike simple benzoic acid derivatives, the morpholine moiety introduces specific solvation requirements, necessitating a shift from standard non-polar solvents to polar aprotic or protic systems. This document outlines the experimental protocols, thermodynamic modeling (specifically the Modified Apelblat equation), and solvent selection strategies required to optimize purification and reaction yields.

Structural Analysis & Physicochemical Implications

Before experimental profiling, one must understand the molecular drivers of solubility for this specific compound.

FeatureChemical MoietySolubility Implication
Acidic Head Carboxylic Acid (-COOH)High solubility in basic aqueous solutions; H-bond donor capabilities in alcohols.[1][2]
Basic Tail Morpholine NitrogenProton acceptor.[1][2] Creates potential for zwitterion formation in neutral media, significantly reducing solubility in non-polar solvents (e.g., Hexane).[1][2]
Steric Bulk Ortho-Bromine (Position 3)Disrupts crystal lattice packing compared to non-halogenated analogs, potentially lowering melting point but increasing lipophilicity (

).[1][2]
Conformational Lock Morpholine RingAdds rigidity.[1][2] Requires solvents capable of cavity formation (high enthalpy cost).[1][2]

Predicted Solubility Ranking: Based on structural analogs (e.g., 4-morpholinobenzoic acid, 3-bromo-4-methylbenzoic acid), the solubility hierarchy is predicted as: DMSO > DMF > Acetone > Ethanol > Methanol > Ethyl Acetate > Toluene > Water (Neutral pH) > Hexane.

Experimental Methodology: Solubility Determination

To generate high-integrity data, the Laser Monitoring Observation Technique is recommended over the static gravimetric method due to its higher precision in detecting the exact dissolution point (disappearance of the solid phase).

Materials & Apparatus
  • Solute: this compound (Purity

    
     99.0% by HPLC).[1][2]
    
  • Solvents: Analytical grade (AR) or HPLC grade. Dried over molecular sieves (4 Å) to remove moisture.[1][2]

  • Apparatus: Jacketed glass vessel (100 mL) with a precision water circulator (

    
     0.05 K).
    
  • Detection: Laser monitoring system (turbidity probe) or high-precision HPLC (Agilent 1260 Infinity II or equivalent).[1][2]

Step-by-Step Protocol
  • Preparation: Add excess mass of this compound to 50 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir continuously at 400 rpm. Cycle the temperature from 293.15 K to 333.15 K (20°C to 60°C) to ensure initial wetting.

  • Isothermal Saturation: Set the thermostat to the lowest test temperature (

    
     K). Maintain for 6 hours to ensure solid-liquid equilibrium.
    
  • Sampling (Gravimetric/HPLC):

    • Stop stirring and allow phases to separate (30 min).

    • Extract the supernatant using a pre-heated syringe filter (0.22

      
      m, PTFE).[2]
      
    • Dilute the aliquot immediately in the mobile phase (Acetonitrile:Water) to prevent precipitation.[2]

  • Quantification: Inject into HPLC. Calculate mole fraction solubility (

    
    ) using a pre-established calibration curve.[1][2]
    
  • Iteration: Repeat steps 3–5 at 5 K intervals (e.g., 298.15, 303.15, ... 333.15 K).[1][2]

  • Validation: Perform all measurements in triplicate. Accept data only if Relative Standard Deviation (RSD) < 3%.

Workflow Visualization

SolubilityWorkflow Start Solute Preparation (Purity Check) Mix Solvent Addition (Excess Solid) Start->Mix Equil Equilibration (Const. Temp & Stirring) Mix->Equil Filter Syringe Filtration (Isothermal) Equil->Filter t > 6 hrs Analysis HPLC Quantification Filter->Analysis Calc Mole Fraction (x1) Calculation Analysis->Calc Calc->Equil Next Temp (+5K)

Figure 1: Iterative workflow for determining the mole fraction solubility of this compound.

Thermodynamic Modeling

Experimental data must be correlated with thermodynamic models to allow for interpolation and process scaling.[1][2] The Modified Apelblat Equation is the industry standard for benzoic acid derivatives as it accounts for the non-ideal behavior of the solution better than the simple Van't Hoff equation.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (Kelvin).[1][2][4][5]
    
  • 
     : Empirical parameters derived from multiple linear regression of the experimental data.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the enthalpy contributions;
      
      
      accounts for the temperature dependence of the enthalpy of solution.
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1][2]
    • Expectation:

      
       (Endothermic).[1][2] Solubility increases with temperature.[1][2]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1][2]
    • Expectation:

      
      .[1][2][3] The dissolution is non-spontaneous (requires energy input/mixing), typical for organic solids.[2]
      
Model Logic Visualization

ThermoLogic cluster_Thermo Thermodynamic Outputs Input Experimental Data (x1 vs T) Model Modified Apelblat Fitting ln(x) = A + B/T + C*ln(T) Input->Model Params Extract Parameters (A, B, C) Model->Params Enthalpy Enthalpy (ΔH) Endothermic/Exothermic Params->Enthalpy Entropy Entropy (ΔS) Disorder Increase Params->Entropy Gibbs Gibbs Energy (ΔG) Spontaneity Enthalpy->Gibbs Entropy->Gibbs

Figure 2: Logical flow for deriving thermodynamic parameters from raw solubility data.[1][2]

Solvent Selection & Process Optimization

Based on the expected behavior of this compound, solvents should be categorized for specific process steps:

Solvent ClassExamplesSuitabilityApplication
Polar Aprotic DMSO, DMF, NMPExcellent Reaction Solvent. High solubility dissolves the zwitterion, facilitating nucleophilic substitutions.[1]
Polar Protic Methanol, Ethanol, IPAGood (Temp Dependent) Recrystallization. Moderate solubility at RT, high at boiling.[1][2] Ideal for cooling crystallization.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate Extraction/Washing. Good for removing non-polar impurities; product is sparingly soluble at low temps.[1][2]
Non-Polar Hexane, ToluenePoor (Anti-solvent) Precipitation. Use to crash the product out of a reaction mixture (e.g., adding Hexane to an Ethyl Acetate solution).

Critical Observation - "Oiling Out": Morpholine derivatives often "oil out" (form a second liquid phase) rather than crystallize in mixed solvent systems (e.g., Water/Methanol).[1][2]

  • Mitigation: Use a single solvent system (e.g., pure Ethanol) or ensure the anti-solvent (Water) is added very slowly at high temperatures to induce nucleation rather than phase separation.[2]

References

  • Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.[1] Link[1][2]

  • Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] Link[1][2]

  • Sha, F., et al. (2023).[1][2][6][7] Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. ACS Omega.[1][2][8] (Demonstrates the Laser Monitoring Protocol). Link[1][2]

  • Li, Y., et al. (2016).[1][2][5] Solubility and Thermodynamic Properties of 3-Nitrosalicylic Acid in Different Pure Solvents. Journal of Chemical & Engineering Data. (Analogous benzoic acid derivative methodology). Link[1][2]

  • PubChem Compound Summary. (2023). This compound (Analog/Substructure search). National Center for Biotechnology Information.[1][2] Link

Sources

Spectroscopic Characterization of 3-Bromo-4-morpholinobenzoic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 3-Bromo-4-morpholinobenzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. By examining data from structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound and related molecules. Furthermore, it outlines standardized experimental protocols for acquiring high-quality spectroscopic data.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a morpholine moiety, and a carboxylic acid group on the benzene ring gives rise to a unique electronic and structural profile, making thorough spectroscopic characterization essential for its unequivocal identification and for understanding its chemical behavior.

Spectroscopic techniques such as NMR, IR, and MS provide invaluable information about a molecule's structure, functional groups, and molecular weight. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. It is important to note that the spectral data presented herein are predicted based on the analysis of similar chemical structures and established spectroscopic principles.

Molecular Structure and Predicted Spectroscopic Behavior

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

The key structural features that will dictate the spectroscopic output are:

  • Aromatic Ring: The benzene ring is trisubstituted, which will result in a specific splitting pattern in the ¹H NMR spectrum.

  • Carboxylic Acid: This group will show a characteristic broad O-H stretch in the IR spectrum and a downfield signal in the ¹H NMR spectrum. The carbonyl carbon will have a distinct chemical shift in the ¹³C NMR spectrum.

  • Morpholine Ring: The two pairs of chemically non-equivalent methylene groups will give rise to distinct signals in the ¹H and ¹³C NMR spectra.

  • Bromine Atom: The electronegativity of bromine will influence the chemical shifts of adjacent protons and carbons. Its isotopic pattern (⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the morpholine ring. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 1. The analysis of ¹H NMR spectra of substituted benzenes provides a basis for these predictions.[1]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~8.1Doublet1HAr-HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
~7.8Doublet of doublets1HAr-HThis proton is ortho to the bromine and meta to the carboxylic acid.
~7.0Doublet1HAr-HThis proton is ortho to the electron-donating morpholine group, resulting in an upfield shift.
~3.8Triplet4H-N-CH₂-Protons on the carbons adjacent to the nitrogen atom of the morpholine ring.
~3.0Triplet4H-O-CH₂-Protons on the carbons adjacent to the oxygen atom of the morpholine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155Ar-C (C-N)The aromatic carbon attached to the electron-donating morpholine nitrogen will be shifted downfield.
~135Ar-C (C-COOH)The aromatic carbon attached to the carboxylic acid group.
~132Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~120Ar-C (C-Br)The aromatic carbon attached to the bromine atom is expected to be shifted upfield due to the "heavy atom effect".
~115Ar-CHAromatic methine carbon.
~67-O-CH₂-Carbons in the morpholine ring adjacent to the oxygen atom.
~49-N-CH₂-Carbons in the morpholine ring adjacent to the nitrogen atom.

Predicted Infrared (IR) Spectrum

The IR spectrum is crucial for identifying the functional groups present in the molecule. The predicted characteristic absorption bands are summarized in Table 3. The interpretation is based on established correlation tables for IR spectroscopy.[2] The formation of hydrogen-bonded dimers in the solid state can be detected with FTIR spectroscopy.[3]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
~1700StrongC=O stretchCarboxylic Acid
~1600, ~1475MediumC=C stretchAromatic Ring
~1250StrongC-O stretchCarboxylic Acid
~1115StrongC-O-C stretchMorpholine Ether
~1230MediumC-N stretchMorpholine Amine
~1050MediumC-Br stretchAryl Halide

Predicted Mass Spectrum (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. The predicted m/z for the molecular ions will be approximately 301 and 303.

  • Fragmentation Pattern: A plausible fragmentation pathway is the loss of the carboxylic acid group, followed by further fragmentation of the morpholine ring.

M [M]⁺˙ m/z 301/303 F1 [M - COOH]⁺ m/z 256/258 M->F1 - COOH F2 [M - C₄H₈NO]⁺ m/z 215/217 M->F2 - C₄H₈NO

Figure 2: Predicted key fragmentations in the mass spectrum.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While experimental verification is pending, the data and interpretations presented here offer a solid foundation for researchers working on the synthesis, identification, and application of this compound. The provided experimental protocols serve as a practical resource for obtaining high-quality spectroscopic data. This predictive approach underscores the power of fundamental spectroscopic principles in modern chemical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • APPENDIX 2 - MIT. (n.d.). Retrieved January 30, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Doc Brown's Chemistry. Retrieved January 30, 2026, from [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. Retrieved January 30, 2026, from [Link]

Sources

potential biological activity of 3-Bromo-4-morpholinobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacophore Exploration of 3-Bromo-4-morpholinobenzoic Acid Scaffolds

Executive Summary & Structural Rationale

This compound is a high-value pharmacophore intermediate rather than a standalone drug. Its structural architecture offers a "privileged scaffold" status in medicinal chemistry, particularly for oncology (kinase inhibition) and antimicrobial research.

The molecule functions as a trifunctional core:

  • The Morpholine Ring (Position 4): Acts as a critical hydrogen bond acceptor. In kinase inhibitors, this moiety frequently targets the ATP-binding hinge region (e.g., interacting with Val851 in PI3K

    
    ). It also significantly improves the aqueous solubility and pharmacokinetic profile of lipophilic drug candidates.
    
  • The Bromine Substituent (Position 3): Provides an orthogonal synthetic handle. It allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling access to hydrophobic pockets within the target protein.

  • The Benzoic Acid Moiety (Position 1): Serves as the "tail" anchor. It is readily converted into amides, esters, or hydrazides, projecting substituents into the solvent-exposed regions of the binding pocket.

Primary Biological Domains

A. Oncology: PI3K/mTOR Pathway Inhibition

The 4-morpholinobenzoic acid core is structurally homologous to the "hinge-binding" domains of several FDA-approved kinase inhibitors.

  • Mechanism of Action: Derivatives synthesized from this scaffold function as ATP-competitive inhibitors. The morpholine oxygen forms a hydrogen bond with the backbone amide of the kinase hinge region. The 3-bromo group allows for the attachment of biaryl systems that occupy the affinity pocket, enhancing selectivity between PI3K isoforms (

    
    ).
    
  • SAR Insight: Substitution at the 3-position (replacing the bromine) with heteroaromatic rings (e.g., indoles, pyrimidines) via Suzuki coupling drastically increases potency (IC

    
     < 10 nM) by inducing conformational changes in the activation loop.
    
B. Antimicrobial Activity: Gyrase B and Membrane Disruption

Derivatives of 4-morpholinobenzoic acid, particularly hydrazides and Schiff bases derived from the acid functionality, exhibit broad-spectrum antibacterial activity.

  • Target: DNA Gyrase B (ATPase domain). The morpholine ring mimics the interaction of ATP's ribose/base, while the benzoic acid derivatives interact with the aspartate-rich region of the active site.

  • Observed Activity: Hydrazide derivatives have shown MIC values ranging from 3.125 to 12.5

    
    g/mL against Gram-positive strains like Enterococcus faecalis and Staphylococcus aureus.
    

Visualization of Structure-Activity Relationship (SAR)[1][2]

The following diagram illustrates the functional logic of the scaffold, mapping chemical moieties to their biological roles.

SAR_Logic Core This compound Morpholine 4-Morpholine Moiety Core->Morpholine Bromine 3-Bromo Substituent Core->Bromine Acid 1-Carboxylic Acid Core->Acid Hinge Kinase Hinge Binder (H-bond Acceptor) Morpholine->Hinge Oncology (PI3K) Solubility Improved ADME (Solubility/Metabolic Stability) Morpholine->Solubility General Pocket Selectivity Pocket Access (Via Suzuki Coupling) Bromine->Pocket SAR Expansion Solvent Solvent Exposed Region (Amide/Hydrazide Linker) Acid->Solvent Library Generation

Figure 1: Functional decomposition of the this compound scaffold showing pharmacophoric mapping.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Objective: High-yield synthesis of this compound via Nucleophilic Aromatic Substitution (S


Ar).
  • Reagents: 3-Bromo-4-fluorobenzoic acid (1.0 eq), Morpholine (3.0 eq), K

    
    CO
    
    
    
    (2.0 eq), DMSO (anhydrous).
  • Procedure:

    • Dissolve 3-bromo-4-fluorobenzoic acid in DMSO (5 mL/mmol).

    • Add K

      
      CO
      
      
      
      followed by dropwise addition of morpholine.
    • Heat the reaction mixture to 100°C for 12 hours under N

      
       atmosphere.
      
    • Monitor: TLC (5% MeOH in DCM) should show disappearance of starting material.

    • Workup: Pour onto crushed ice/1N HCl. The product will precipitate as a white/off-white solid.

    • Purification: Recrystallize from Ethanol/Water.[1]

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) must show morpholine peaks at
    
    
    3.0-3.8 ppm and disappearance of the fluorine coupling in the aromatic region.
Protocol B: Biological Assay - PI3K Kinase-Glo Evaluation

Objective: Quantify the inhibitory potential of synthesized derivatives against PI3K


.
  • System: Promega Kinase-Glo® Luminescent Kinase Assay.

  • Reagents: Recombinant PI3K

    
    , PIP2:PS lipid substrate, ATP (10 
    
    
    
    M), Test Compounds (DMSO stock).
  • Workflow:

    • Preparation: Dilute compounds in assay buffer (serial dilution 10

      
      M to 0.1 nM).
      
    • Incubation: Mix enzyme + substrate + compound. Incubate for 20 mins at RT.

    • Initiation: Add ATP to start the phosphorylation reaction. Incubate 60 mins.

    • Detection: Add Kinase-Glo reagent (terminates reaction and consumes remaining ATP to produce light).

    • Readout: Measure luminescence using a plate reader.

  • Data Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
    • Control: Wortmannin or ZSTK474 as positive controls.

Synthetic Workflow & Library Generation

The following diagram details the standard workflow to convert the core acid into active biological agents.

Synthetic_Workflow Start Start: 3-Bromo-4-fluorobenzoic Acid Step1 S_NAr with Morpholine (DMSO, 100°C) Start->Step1 Intermediate Core: this compound Step1->Intermediate Branch1 Path A: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Intermediate->Branch1 Modify Pos 3 Branch2 Path B: Amide Coupling (R-NH2, HATU/EDC) Intermediate->Branch2 Modify Pos 1 ProductA Biaryl Derivative (Kinase Selectivity) Branch1->ProductA ProductB Benzamide/Hydrazide (Antimicrobial) Branch2->ProductB

Figure 2: Divergent synthetic pathways for oncology (Path A) and antimicrobial (Path B) library generation.

References

  • Somashekhar, M., et al. (2014).[1] Synthesis and Antimicrobial Activity of 4-(Morpholin-4-yl) Benzohydrazide Derivatives. International Journal of Medicine and Pharmaceutical Research.[1] Link

  • Liu, K., et al. (2010).[1] Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Welker, M. E., & Kulik, G. (2013).[2] Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Abraham, D. J., et al. (1984).[3] Design, synthesis, and anti-sickling evaluation of disubstituted benzoic acids. Journal of Medicinal Chemistry. Link

Sources

3-Bromo-4-morpholinobenzoic Acid: A Versatile Bifunctional Scaffold for Kinase & Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-4-morpholinobenzoic acid as a scaffold in medicinal chemistry Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS 1131594-24-5) has emerged as a high-value scaffold for Fragment-Based Drug Discovery (FBDD). Its utility stems from a unique "triad" of structural features:

  • The Morpholine Ring: A privileged pharmacophore that improves aqueous solubility (

    
     modulation) and frequently acts as a hydrogen-bond acceptor in kinase hinge regions (e.g., PI3K/mTOR pathways).
    
  • The Aryl Bromide (C3): An orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing expansion into hydrophobic protein pockets.

  • The Carboxylic Acid (C1): A versatile attachment point for amidation or esterification, serving as the vector for "warhead" attachment or linker integration in PROTACs.

This guide details the synthetic accessibility, physicochemical profiling, and strategic application of this scaffold in generating bioactive libraries.

Physicochemical Profile & Structural Logic

The strategic selection of this scaffold is justified by its ability to balance lipophilicity with metabolic stability.

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1131594-24-5Unique identifier for the acid form.[1][2][3]
Molecular Weight 286.12 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
ClogP ~1.8 - 2.2Moderate lipophilicity; morpholine lowers logP compared to phenyl analogs.
pKa (Acid) ~4.0 - 4.5Standard benzoic acid acidity; ionizable at physiological pH if free.
pKa (Base) ~8.3 (Morpholine)The nitrogen is less basic due to conjugation with the phenyl ring (aniline-like), reducing lysosomal trapping.
H-Bond Acceptors 3 (O, N, O)Critical for interacting with Val/Ile residues in kinase hinges.

Synthetic Workflow: The "Make" Phase

The synthesis of this compound is a robust, self-validating process relying on Nucleophilic Aromatic Substitution (


). This pathway is preferred over direct bromination of 4-morpholinobenzoic acid, which can lead to regioselectivity issues.
Retrosynthetic Analysis (DOT Diagram)

SynthesisWorkflow Start 4-Fluorobenzoic Acid (Starting Material) Inter 3-Bromo-4-fluorobenzoic acid (Electrophilic Core) Start->Inter Bromination (Br2/Fe or NBS) Product This compound (Target Scaffold) Inter->Product SnAr Displacement (Morpholine, Heat) Reagent Morpholine (Nucleophile) Reagent->Product

Figure 1: Retrosynthetic logic prioritizing regiocontrol via early-stage bromination followed by


.
Detailed Experimental Protocol

Objective: Synthesis of this compound from 3-bromo-4-fluorobenzoic acid.

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • Morpholine (3.0 - 5.0 eq) – acts as both nucleophile and base.

  • Solvent: DMSO or DMF (high boiling point polar aprotic).

  • Temperature: 100°C – 120°C.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-4-fluorobenzoic acid (10 mmol, 2.19 g) in DMSO (20 mL).

  • Addition: Add morpholine (50 mmol, 4.35 mL) dropwise. The excess morpholine scavenges the HF generated.

  • Reaction: Heat the mixture to 110°C under an inert atmosphere (

    
    ) for 12–16 hours.
    
    • Self-Validation Check: Monitor by TLC (System: 5% MeOH in DCM). The starting fluoride (higher

      
      ) should disappear, replaced by the more polar amino-acid product.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into crushed ice/water (100 mL) with vigorous stirring.

    • Adjust pH to ~3–4 using 1M HCl. The product often precipitates as a white/off-white solid due to the zwitterionic nature or free acid insolubility.

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL) to remove excess morpholine and DMSO. Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 85–95%.

Derivatization Strategies: The "Design" Phase

Once synthesized, the scaffold offers two orthogonal vectors for elaboration. This "divergent synthesis" capability is critical for Structure-Activity Relationship (SAR) studies.

Orthogonal Functionalization Map (DOT Diagram)

Derivatization Core This compound (Core) Amide Amide Coupling (C1) Target: Linker/Warhead Core->Amide R-NH2, HATU/DIPEA Ester Esterification (C1) Target: Prodrugs Core->Ester R-OH, EDC/DMAP Suzuki Suzuki-Miyaura (C3) Target: Hydrophobic Pocket Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C3) Target: Amination Core->Buchwald R-NH2, Pd2(dba)3

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br and COOH groups.

Strategy A: Suzuki-Miyaura Coupling (C3 Position)

The bromine atom at C3 is sterically accessible. This position is often used to introduce bi-aryl systems that extend into the "selectivity pocket" of kinase enzymes.

  • Catalyst Choice:

    
     or 
    
    
    
    are standard.
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Note: It is often higher yielding to perform the amide coupling (C1) first to avoid potential interference of the free carboxylic acid with the palladium cycle, or to protect the acid as a methyl ester before Suzuki coupling.

Strategy B: Amide Coupling (C1 Position)

The carboxylic acid is the primary vector for attaching the "tail" of the molecule.

  • Reagents: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt for sterically hindered amines.

  • Application: In antibacterial research, this acid is coupled with hydrazine hydrate to form hydrazides, which are then cyclized to 1,3,4-oxadiazoles or thiosemicarbazides [1].

Medicinal Chemistry Applications

Kinase Inhibition (PI3K/mTOR)

The morpholine ring is a "privileged structure" in PI3K inhibitors (e.g., GDC-0941 ). It forms a critical hydrogen bond with the hinge region backbone (typically Valine residues).

  • Role of Scaffold: this compound serves as a simplified surrogate for the bicyclic cores found in clinical candidates.

  • Mechanism: The morpholine oxygen acts as the H-bond acceptor. The 3-bromo group allows the introduction of aromatic rings that occupy the "affinity pocket," mimicking the structure of more complex thienopyrimidines [2].

Antimicrobial Agents

Recent studies have highlighted the utility of 4-morpholinobenzoic acid derivatives in designing novel antibiotics.

  • Semicarbazides: Derivatives synthesized from the hydrazide of this scaffold (replacing Br with

    
     or keeping Br) have shown MIC values as low as 3.91 µg/mL against Enterococcus faecalis [1].
    
  • Rationale: The morpholine ring improves cell wall penetration, while the benzoic acid linker positions the toxic pharmacophore (e.g., semicarbazide) effectively.

References

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Source: MDPI (Molecules), 2023. URL:[Link] (Note: This paper describes the close analog 3-nitro-4-morpholino scaffold, validating the synthetic route and antibacterial utility of this chemical class.)

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: ChemMedChem, 2020. URL:[Link]

Sources

Unlocking the Scaffold: The Technical Evolution and Synthetic Utility of 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

In the landscape of modern medicinal chemistry, 3-Bromo-4-morpholinobenzoic acid (CAS: 1256936-38-5) has transcended its role as a mere reagent to become a "privileged scaffold." It represents a critical junction in Fragment-Based Drug Design (FBDD), offering a unique combination of orthogonal reactivity and pharmacokinetic enhancement.

Unlike historical drug discovery, which often relied on serendipity, the "discovery" of this molecule is defined by the rational evolution of scaffold design. It was developed to solve a specific problem: how to introduce a solubilizing morpholine ring while retaining a halogen handle for downstream diversity.

The "Dual-Vector" Advantage

The molecule's value lies in its ability to grow in two distinct vectors, allowing researchers to probe biological space efficiently:

  • Vector A (C-1 Carboxyl): Allows for amide coupling to generate the primary pharmacophore binding motif.

  • Vector B (C-3 Bromine): A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to access adjacent hydrophobic pockets.

  • The Morpholine Anchor: Provides crucial aqueous solubility and metabolic stability (reducing lipophilicity compared to piperidine or cyclohexane).

Historical Evolution: From Anilines to Morpholines

The history of this compound is not tied to a single inventor but to the shift from phenotypic screening to target-based design in the late 1990s and early 2000s.

Phase I: The Aniline Era (Pre-1990s)

Early antibacterial and anticancer efforts focused on simple 4-aminobenzoic acid derivatives (PABA analogs). While active, these compounds often suffered from poor solubility and rapid metabolic clearance (acetylation of the primary amine).

Phase II: The Solubilizing Shift (1990s-2000s)

As High-Throughput Screening (HTS) identified more lipophilic hits, medicinal chemists began incorporating morpholine rings to lower LogP and improve oral bioavailability. The challenge was synthesis: direct bromination of 4-morpholinobenzoic acid often yielded mixtures or the wrong regioisomer (2-bromo vs. 3-bromo).

Phase III: The Regioselective Solution (Present)

The industry standard shifted toward Nucleophilic Aromatic Substitution (SNAr) on 3-bromo-4-fluorobenzoates. This route, detailed below, guarantees the correct regiochemistry, establishing this compound as a reliable, off-the-shelf building block for kinase inhibitors (e.g., PI3K, mTOR) and epigenetic modulators (BRD4).

Technical Protocol: The "Gold Standard" Synthesis

While direct displacement on the acid is possible, it often leads to difficult purification due to zwitterion formation. The Ester-Mediated Route is the industry-preferred method for high purity (>98%) and scalability.

Experimental Workflow

Reaction Scheme:

  • Esterification: 3-Bromo-4-fluorobenzoic acid

    
     Methyl 3-bromo-4-fluorobenzoate.
    
  • SNAr Displacement: Methyl 3-bromo-4-fluorobenzoate + Morpholine

    
     Methyl 3-bromo-4-morpholinobenzoate.
    
  • Saponification: Hydrolysis to the free acid.

Step-by-Step Protocol
StepReagentEquiv.ConditionsCritical Mechanism Note
1 Methyl 3-bromo-4-fluorobenzoate1.0Dissolve in DMSO (0.5 M)Solvent Choice: DMSO promotes the dipole-dipole transition state of SNAr.
2 Morpholine2.5Add dropwise at RTExcess morpholine acts as both nucleophile and proton scavenger (base).
3 Reaction-Heat to 90°C for 4-6 hrsFluorine is the leaving group; activated by the para-ester and ortho-bromo induction.
4 Workup-Pour into ice waterThe product precipitates as a solid. Filter and wash with water.[1]
5 LiOH (aq)3.0THF/Water (3:1), 50°CSaponification: Mild hydrolysis prevents debromination.
6 AcidificationHClAdjust to pH 3-4Precipitates the final free acid.
Analytical Characterization (Expected Data)[3]
  • 1H NMR (400 MHz, DMSO-d6):

    
     12.8 (br s, 1H, COOH), 8.05 (d, J=2.0 Hz, 1H, H-2), 7.88 (dd, J=8.5, 2.0 Hz, 1H, H-6), 7.20 (d, J=8.5 Hz, 1H, H-5), 3.75 (m, 4H, Morph-O), 3.10 (m, 4H, Morph-N).
    
  • LC-MS: [M+H]+ observed at ~286/288 (Br isotope pattern).

Visualizing the Logic

Diagram 1: Synthetic Pathway & Regiocontrol

This diagram illustrates why the SNAr route is superior to direct bromination, highlighting the regioselectivity logic.

SynthesisPath Start 4-Morpholinobenzoic Acid Bromination Direct Bromination (Br2/FeBr3) Start->Bromination Mixture Mixture of Isomers (2-Br vs 3-Br) LOW YIELD Bromination->Mixture Poor Selectivity AltStart 3-Bromo-4-fluorobenzoic Acid Ester Methyl Ester Formation AltStart->Ester SnAr SnAr Reaction (Morpholine, DMSO) Ester->SnAr Regiospecific Hydrolysis LiOH Hydrolysis SnAr->Hydrolysis Final This compound (High Purity) Hydrolysis->Final

Caption: Comparative synthetic routes. The green path (bottom) utilizing 3-bromo-4-fluorobenzoic acid ensures 100% regioselectivity via SnAr mechanism.

Diagram 2: Pharmacophore Diversification Vectors

How this scaffold is utilized in drug discovery campaigns (e.g., Kinase Inhibition).

SAR_Logic Core This compound (The Scaffold) Vector1 Vector 1: Carboxylic Acid (Amide Coupling) Core->Vector1 Vector2 Vector 2: Bromine Handle (Suzuki/Buchwald) Core->Vector2 Anchor Morpholine Ring (Solubility Anchor) Core->Anchor Out1 H-Bond Interactions (Hinge Binder) Vector1->Out1 Out2 Access to Hydrophobic Pocket (Selectivity Filter) Vector2->Out2 Out3 Improved ADME (Lower LogP, High Sol) Anchor->Out3

Caption: The "Tri-Vector" utility of the scaffold in medicinal chemistry, enabling simultaneous optimization of binding affinity and pharmacokinetic properties.

Applications in Drug Discovery[4][5][6]

Case Study: PI3K/mTOR Inhibitors

In the development of dual PI3K/mTOR inhibitors, the morpholine moiety is frequently employed to mimic the ATP-binding interaction of the kinase hinge region.

  • Mechanism: The oxygen of the morpholine ring often acts as a hydrogen bond acceptor.

  • Role of the Scaffold: The 3-bromo position allows for the attachment of heteroaromatic rings (via Suzuki coupling) that extend into the affinity pocket, while the benzoic acid is converted to an amide to interact with the solvent front or specific lysine residues.

Case Study: BRD4 (Bromodomain) Inhibitors

Recent literature highlights the use of morpholino-benzoates in designing inhibitors for BRD4, a protein involved in transcriptional regulation of oncogenes.

  • Utility: The scaffold serves as a rigid linker, positioning the morpholine to interact with the ZA loop of the bromodomain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12109595, 3-Fluoro-4-morpholinobenzoic acid (Isostere Reference). Retrieved from [Link]

  • Vapourtec (2023). Nucleophilic Aromatic Substitution (SNAr) in Flow Chemistry: Optimization of Morpholine Addition. Retrieved from [Link]

  • Journal of Medicinal Chemistry (2020). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors.[2] (Contextual usage of morpholine-benzoate scaffolds). Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity Rules. Retrieved from [Link]

Sources

Commercial Availability & Technical Profile: 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Bromo-4-morpholinobenzoic acid , a critical bifunctional building block in medicinal chemistry. It is structured to serve researchers and procurement professionals in the pharmaceutical, biotechnology, and agrochemical sectors.

Executive Summary

This compound (CAS: 1131594-24-5 ) is a high-value pharmacophore scaffold used extensively in the discovery of kinase inhibitors (e.g., PI3K/mTOR pathways) and antimicrobial agents. Its strategic importance lies in its bifunctionality :

  • Carboxylic Acid (C-1): Allows for amide coupling to generate libraries of hydrazides or amides.

  • Aryl Bromide (C-3): Serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the core scaffold.

  • Morpholine Ring (C-4): Improves aqueous solubility and metabolic stability, often serving as a hydrogen bond acceptor in the ATP-binding pocket of enzymes.

This guide outlines the supply landscape, validates the synthetic routes for in-house production, and establishes rigorous quality control protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterTechnical Specification
Chemical Name This compound
CAS Number 1131594-24-5
Molecular Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~3.8 (Carboxylic acid)
LogP (Calc) ~2.1
SMILES OC(=O)C1=CC(Br)=C(N2CCOCC2)C=C1
InChI Key LQLSTTTUFUYAMF-UHFFFAOYSA-N (Derivative Check)

Commercial Supply Landscape

Acquisition of this compound requires navigating between catalog suppliers (small scale) and contract manufacturing organizations (CMO) for bulk needs.

Tier 1: Catalog Suppliers (Research Scale: mg to 100 g)

These vendors maintain stock or have validated rapid-synthesis protocols.

  • Sigma-Aldrich (Merck): Listed as a premium building block. High reliability but typically higher cost per gram.

  • 3A Senrise: Offers competitive pricing for gram-scale quantities (Catalog No. A016051).

  • Enamine / Combi-Blocks: While specific stock levels fluctuate, these are the primary global sources for this class of morpholine-benzoate building blocks. They often supply the "Make-on-Demand" (MADE) tier with 2-4 week lead times.

Tier 2: Bulk Procurement Strategy (>1 kg)

For process chemistry campaigns, direct sourcing from manufacturers in China or India is recommended to reduce costs.

  • Key Specification for Bulk: Ensure Pd content < 10 ppm if the material was prepared via catalysis, though the SnAr route (below) avoids this risk.

  • Impurity Profile: Request QC data specifically for 3-Bromo-4-fluorobenzoic acid (starting material), as unreacted fluoride can interfere with downstream couplings.

Technical Guide: Synthesis & Production

If commercial supply is delayed or cost-prohibitive, the compound can be synthesized in-house using a robust Nucleophilic Aromatic Substitution (SₙAr) protocol. This method is preferred over bromination of 4-morpholinobenzoic acid due to superior regiocontrol.

Reaction Pathway

Starting Material: 3-Bromo-4-fluorobenzoic acid (CAS: 1007-16-5) Reagent: Morpholine (acts as nucleophile and base) Solvent: DMSO or DMF (high dielectric constant promotes SₙAr)

Validated Experimental Protocol
  • Charge: To a reaction vessel, add 3-Bromo-4-fluorobenzoic acid (1.0 equiv).

  • Dissolve: Add DMSO (5 volumes).

  • Addition: Add Morpholine (3.0 equiv). Note: Excess morpholine traps the HF byproduct.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by LCMS for consumption of the fluoro-starting material.

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-water (20 volumes).

    • Adjust pH to ~3–4 using 1N HCl to precipitate the free acid.

  • Isolation: Filter the solid, wash with water (to remove morpholine salts), and dry under vacuum at 45°C.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromo-4-fluorobenzoic acid (CAS 1007-16-5) Reagent Add Morpholine (3.0 eq) Solvent: DMSO Start->Reagent Heat Heat to 110°C 12-16 Hours Reagent->Heat Check LCMS Check: SM < 1%? Heat->Check Check->Heat No (Continue Heating) Quench Quench in Ice Water Adjust pH to 3-4 (HCl) Check->Quench Yes Filter Filtration & Drying (Vacuum, 45°C) Quench->Filter Final Product: this compound Yield: ~85-95% Filter->Final

Caption: Optimized SₙAr synthesis workflow for high-purity production of this compound.

Quality Control (QC) & Validation

Trustworthiness in data is paramount. Every batch must pass the following "Self-Validating" QC system before use in library synthesis.

Diagnostic NMR Signals (DMSO-d₆)
  • Carboxylic Acid (-COOH): Broad singlet at ~12.5–13.0 ppm.

  • Aromatic Protons:

    • H-2 (ortho to Br/COOH): Doublet (~8.0 ppm) – Most deshielded aromatic proton.

    • H-6 (ortho to COOH): Doublet of doublets (~7.8 ppm).

    • H-5 (ortho to Morpholine): Doublet (~7.1 ppm) – Shielded by the electron-donating morpholine.

  • Morpholine Ring:

    • -OCH₂-: Multiplet (~3.7 ppm).

    • -NCH₂-: Multiplet (~3.0 ppm).

QC Decision Tree

QC_Tree Sample Batch Sample LCMS LCMS Analysis Sample->LCMS NMR 1H-NMR (DMSO-d6) Sample->NMR PurityCheck Purity > 98%? LCMS->PurityCheck IdentityCheck Integrals Correct? NMR->IdentityCheck Release RELEASE BATCH PurityCheck->Release Yes Reject REJECT / REWORK PurityCheck->Reject No IdentityCheck->Release Yes IdentityCheck->Reject No

Caption: Quality Control decision matrix ensuring batch integrity prior to medicinal chemistry application.

Applications in Drug Discovery

This molecule is not a drug itself but a privileged intermediate .

  • Kinase Inhibition: The morpholine moiety mimics the hinge-binding region or solvent-front interactions in many kinase inhibitors (e.g., PI3K, mTOR, DNA-PK).

  • Fragment-Based Drug Design (FBDD): The acid group can be converted to a hydrazide (using hydrazine hydrate) to form Schiff bases, which are active against bacterial strains like Enterococcus faecalis [1].

  • PROTAC Linkers: The carboxylic acid provides an attachment point for linkers, while the aryl bromide allows for the attachment of E3 ligase ligands (e.g., Thalidomide derivatives).

Downstream Chemistry (Suzuki Coupling)
  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Outcome: Rapid installation of heteroaryl groups at the C-3 position.

References

  • MDPI. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • 3A Senrise. (n.d.). Catalog Entry: this compound (A016051). Retrieved from [Link]

Preliminary Cytotoxicity Screening of 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol Design

Part 1: Executive Summary & Compound Profile

The Screening Imperative

3-Bromo-4-morpholinobenzoic acid (CAS: 1131594-24-5) represents a high-value pharmacophore scaffold. The ortho-bromo substitution allows for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the morpholine moiety improves water solubility and metabolic stability compared to phenyl analogs.

However, before this scaffold is utilized in library generation, it is critical to establish its baseline cytotoxicity . A "silent" scaffold is preferred; if the core building block exhibits non-specific cytotoxicity (pan-assay interference), it renders downstream hits false positives. This guide outlines a rigorous, self-validating screening protocol to determine the IC50 and safety window of this compound.

Physicochemical Profile & Handling
  • Molecular Formula: C11H12BrNO3

  • Molecular Weight: ~286.12 g/mol

  • Predicted LogP: ~1.8–2.2 (Moderate lipophilicity)

  • Solubility: Low in neutral water; soluble in DMSO and dilute alkali.

  • Stability: Stable under standard culture conditions (37°C, 5% CO2), but sensitive to light due to the aryl bromide (store in amber vials).

Part 2: Experimental Design Strategy

Cell Line Selection Rationale

To distinguish between specific pharmacology and general toxicity, a dual-line screening approach is mandatory.

Cell LineTypeRationale for Selection
HepG2 Human Hepatocellular CarcinomaMetabolic Competence: Expresses Phase I/II enzymes. Determines if the compound or its metabolites are hepatotoxic.
HUVEC Human Umbilical Vein EndothelialNormal Tissue Proxy: Primary non-transformed cells. Establishes the "therapeutic window" (selectivity index).
A549 Lung AdenocarcinomaRobustness: Highly hardy line for initial high-throughput reproducibility checks.
Assay Selection: The "Dual-Readout" Approach

Relying solely on one assay leads to artifacts. We employ a multiplexed or parallel approach:

  • Metabolic Activity (ATP/Reductase): CellTiter-Glo® or MTT. Measures functional cell health.

  • Membrane Integrity (LDH Release): CytoTox-ONE™. Distinguishes cytostatic effects (growth arrest) from cytotoxic effects (necrosis/lysis).

Part 3: Detailed Experimental Protocol

Reagent Preparation
  • Stock Solution (100 mM): Dissolve 28.6 mg of this compound in 1.0 mL of sterile, anhydrous DMSO. Vortex for 2 minutes. Inspect for particulates.

  • Vehicle Control: Pure DMSO.

  • Positive Control: Doxorubicin (10 µM) or Triton X-100 (0.1%) for 100% kill.

Step-by-Step Workflow
Step 1: Cell Seeding
  • Harvest cells at 80-90% confluency.

  • Seed 3,000–5,000 cells/well in 96-well clear-bottom black plates (for fluorescence/luminescence).

  • Volume: 100 µL per well.

  • Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Dosing (Serial Dilution)
  • Prepare a 200x master plate in DMSO to keep final DMSO constant at 0.5%.

  • Dose Range: 8-point log scale (e.g., 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM, 0 µM).

  • Transfer 0.5 µL of 200x stock to 100 µL culture media.

  • Crucial Control: Every plate must contain "No Cell" blanks (media only) to check for compound autofluorescence.

Step 3: Incubation & Readout
  • Exposure Time: 48 hours (standard for acute toxicity).

  • Assay Execution (MTT Example):

    • Add 10 µL MTT reagent (5 mg/mL).

    • Incubate 3-4 hours until purple precipitate forms.

    • Aspirate media carefully.

    • Solubilize crystals with 100 µL DMSO or SDS-HCl.

    • Read Absorbance at 570 nm (Reference: 650 nm).

Part 4: Visualization of Workflows

Screening Workflow Diagram

CytotoxicityWorkflow Compound This compound (Solid) Stock 100 mM Stock (in DMSO) Compound->Stock Dissolve Dilution Serial Dilution (8-point Log Scale) Stock->Dilution Prepare 200x Treatment Treatment (48h Incubation) Dilution->Treatment Add Compound Seeding Cell Seeding (HepG2 / HUVEC) Seeding->Treatment Attach 24h Readout Readout (Absorbance/Luminescence) Treatment->Readout Add Reagent Analysis Data Analysis (IC50 / Z-Factor) Readout->Analysis Calc % Viability

Caption: Figure 1. End-to-end workflow for high-throughput cytotoxicity screening, ensuring constant DMSO concentration and robust controls.

Mechanism of Action (MTT Assay)

MTTMechanism MTT MTT (Yellow) Tetrazolium Salt Cell Viable Cell (Mitochondria Active) MTT->Cell Permeates membrane Enzyme Succinate Dehydrogenase (NADH dependent) Cell->Enzyme Metabolic uptake Formazan Formazan (Purple) Insoluble Crystals Enzyme->Formazan Reduction Signal Optical Density (570 nm) Formazan->Signal Solubilization & Quantification

Caption: Figure 2.[1] Enzymatic conversion pathway in the MTT assay. Non-viable cells lack the dehydrogenase activity to generate the purple signal.

Part 5: Data Analysis & Interpretation

Calculation of IC50

Normalize raw data using the following formula:



Fit the dose-response curve using a 4-parameter logistic (4PL) regression :



Acceptance Criteria (Quality Control)
  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • DMSO Tolerance: Vehicle control wells must remain >90% viable compared to media-only wells.

  • CV%: Coefficient of variation between replicates must be <15%.

Interpreting the Results
  • IC50 > 100 µM: Compound is considered non-cytotoxic (Ideal for a scaffold).

  • IC50 10–100 µM: Moderate toxicity; check structure-activity relationship (SAR) to see if derivatization removes toxicity.

  • IC50 < 10 µM: Highly cytotoxic. The scaffold itself may be interfering with essential cellular processes (e.g., membrane disruption via the morpholine lipid interaction).

Part 6: Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

  • Precaution: The aryl bromide moiety can be a sensitizer. All weighing must occur in a fume hood.

  • Disposal: Halogenated organic waste stream.

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: Assay Guidance Manual. NCBI Bookshelf. [Link]

  • International Organization for Standardization. ISO 10993-5:2009 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]

Sources

The Morpholine Advantage: Structural and Functional Analysis of 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility-Permeability Paradox

In modern drug discovery, medicinal chemists frequently encounter the "solubility-permeability paradox." High lipophilicity often aids membrane permeability but cripples aqueous solubility and metabolic stability. 3-Bromo-4-morpholinobenzoic acid represents a textbook solution to this dilemma. It is not merely an intermediate; it is a strategic scaffold that leverages the morpholine ring as a bioisostere to modulate physicochemical properties.[1]

This guide dissects the molecule’s architecture, focusing on the critical interplay between the morpholine ring and the ortho-bromine atom—a relationship that defines its reactivity, conformation, and utility in synthesizing kinase inhibitors (e.g., PI3K/mTOR pathways).

Structural Dynamics: The "Ortho-Twist" Effect

The defining feature of this molecule is the steric interaction between the 3-bromo substituent and the 4-morpholine ring. Understanding this is prerequisite to predicting the molecule's electronic behavior.

Conformational Analysis

In an unsubstituted N-phenylmorpholine, the nitrogen lone pair attempts to align parallel to the aromatic


-system to maximize conjugation (resonance). However, in this compound, the bulky bromine atom at the ortho position creates significant steric strain.
  • The Consequence: To relieve this strain, the morpholine ring rotates out of the plane of the benzene ring.

  • Electronic Decoupling: This "twist" partially decouples the nitrogen lone pair from the aromatic

    
    -system. Unlike a planar aniline where the nitrogen is 
    
    
    
    -hybridized (flat), the nitrogen here retains more
    
    
    character.
  • Solubility Impact: The non-planar conformation disrupts efficient crystal packing, significantly enhancing solubility in organic solvents compared to its planar analogs.

Electronic Profile
FeatureEffect on Molecule
Morpholine Oxygen Acts as a distal H-bond acceptor; lowers LogP (lipophilicity) compared to piperidine.
Aniline Nitrogen Weakly basic due to residual conjugation, but the "twist" makes it slightly more basic than planar analogs.
3-Bromo Group Electron-withdrawing (Inductive

); deactivates the ring but serves as a crucial handle for cross-coupling.
Carboxylic Acid Provides the acidic handle (

) for amide coupling; solubilizing group at physiological pH.

Synthetic Utility & Protocols

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (


) . This pathway is preferred over direct bromination of 4-morpholinobenzoic acid, which often yields inseparable regioisomeric mixtures.
The Chemoselective Strategy

The reaction exploits the varying leaving group abilities of halogens in


 reactions. Fluorine is a superior leaving group to bromine because the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate.
  • Substrate: 3-Bromo-4-fluorobenzoic acid.

  • Nucleophile: Morpholine.[2][3][4]

  • Selectivity: The 4-Fluoro position reacts; the 3-Bromo position remains intact.

Visualization: The Synthetic Workflow

The following diagram illustrates the logic flow from starting material selection to final isolation.

G Start Start: 3-Bromo-4-fluorobenzoic acid Reagents Add Morpholine (3-5 eq.) Solvent: DMSO or DMF Temp: 90-100°C Start->Reagents Dissolution Reaction Reaction: S_NAr Mechanism (F displaced by Morpholine N) Reagents->Reaction Heat Monitor Monitor: TLC / LC-MS (Disappearance of F-SM) Reaction->Monitor Check Conversion Workup Workup: Pour into Ice Water Acidify to pH 3-4 (HCl) Monitor->Workup Complete Product Isolate: this compound (Precipitate) Workup->Product Filtration & Drying

Caption: Step-by-step synthetic workflow emphasizing the chemoselective displacement of fluorine.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10g scale).

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • Morpholine (5.0 eq) – Acts as both nucleophile and base.

  • DMSO (Dimethyl sulfoxide) – Polar aprotic solvent accelerates

    
    .
    

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorobenzoic acid (10.0 g, 45.6 mmol) in DMSO (50 mL).

  • Addition: Add morpholine (19.8 mL, 228 mmol) dropwise. Note: Exotherm may occur.

  • Reaction: Fit the flask with a reflux condenser and heat to 100°C for 12–16 hours.

    • Self-Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (higher

      
      ) should disappear; a fluorescent product spot (lower 
      
      
      
      ) should appear.
  • Workup: Cool the mixture to room temperature. Pour slowly into crushed ice/water (300 mL). The solution will likely be clear (morpholine salt form).

  • Precipitation: Slowly add 2N HCl with vigorous stirring until pH reaches ~3–4.

    • Observation: A white to off-white solid will precipitate. This is the free acid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove excess morpholine and DMSO.
    
  • Drying: Dry in a vacuum oven at 50°C overnight.

Medicinal Chemistry Applications

This scaffold acts as a versatile "warhead carrier" in drug development, particularly for kinase inhibitors.

The "Dual-Handle" Strategy

The molecule provides two orthogonal handles for diversification:

  • Carboxylic Acid (C-1): Amenable to amide coupling to attach the "hinge-binding" motif or solubilizing tail.

  • Bromine (C-3): Amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton into the hydrophobic pocket of the target protein.

Pathway Visualization: From Scaffold to Drug Candidate

The following diagram depicts how this core is utilized to build PI3K/mTOR inhibitors.

SAR Core This compound Step1 Amide Coupling (R-NH2) Core->Step1 COOH activation Intermediate Amide Intermediate (Br handle intact) Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2) Intermediate->Step2 Pd-Catalysis Final Final Kinase Inhibitor (e.g., PI3K/mTOR) Step2->Final Biaryl formation

Caption: Modular synthesis of kinase inhibitors utilizing the orthogonal reactivity of the carboxylic acid and bromine handles.

Biological Relevance[4][5]
  • Metabolic Stability: The morpholine ring is metabolically robust compared to open-chain amines or piperazines, which are prone to N-oxidation or dealkylation.

  • Target Binding: In PI3K inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site [1].

References

  • Morpholine in Drug Design

    • Kumari, A., et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 2020.[3]

  • Synthetic Methodology (SnAr)

    • Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 79, p. 43 (2002). (General SnAr protocols for fluoronitrobenzenes/benzoic acids).
  • Compound Data & Properties

    • PubChem CID: 24884414 (Analogue reference for 3-bromo-4-nitrobenzoic acid structure/properties).[5]

  • Conformational Analysis

    • Alkorta, I., et al.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 3-Bromo-4-morpholinobenzoic acid, a versatile scaffold for the development of novel chemical entities with potential therapeutic applications. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of drug candidates.[1][2] The presence of a carboxylic acid and a bromine atom on the benzene ring of the title compound offers two orthogonal handles for chemical modification, allowing for the generation of diverse molecular libraries. This document details robust and reproducible protocols for amide bond formation and Suzuki-Miyaura cross-coupling reactions, providing researchers with the necessary tools to explore the chemical space around this promising scaffold.

Introduction

The morpholine ring is a key structural motif in a wide range of clinically used drugs and biologically active compounds, imparting favorable properties such as improved aqueous solubility, metabolic stability, and target engagement.[1][2] When incorporated into a benzoic acid framework, as in this compound, it provides a valuable starting point for the synthesis of novel compounds with potential activities across various therapeutic areas, including oncology, inflammation, and infectious diseases.[3] The strategic placement of the bromine atom and the carboxylic acid group allows for selective derivatization, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

The carboxylic acid moiety can be readily converted into a wide array of functional groups, with amide bond formation being one of the most common and versatile transformations in medicinal chemistry.[4][5] This allows for the introduction of diverse substituents, mimicking peptide bonds and enabling interactions with biological targets. The bromine atom, on the other hand, serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8] This powerful C-C bond-forming reaction allows for the introduction of a vast range of aryl, heteroaryl, and alkyl groups, significantly expanding the accessible chemical diversity.

This application note provides detailed, field-proven protocols for the derivatization of this compound via these two key synthetic routes. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Synthetic Methodologies

Part 1: Amide Bond Formation

The conversion of the carboxylic acid group of this compound to an amide is a fundamental strategy for introducing chemical diversity. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.

A widely used and highly effective method for amide bond formation involves the use of coupling reagents.[9] These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification Start This compound Activated_Intermediate Activated Ester Intermediate Start->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activated_Intermediate Amide_Product N-Substituted 3-Bromo-4-morpholinobenzamide Activated_Intermediate->Amide_Product Amine Primary or Secondary Amine (R1R2NH) Amine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Chromatography or Recrystallization Workup->Purification Final_Product Pure Amide Derivative Purification->Final_Product

Caption: General workflow for amide synthesis from this compound.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its high efficiency and low rate of racemization with chiral amines.

Materials

ReagentSupplierGrade
This compoundCommercial≥98%
HATUCommercial≥98%
N,N-Diisopropylethylamine (DIPEA)CommercialAnhydrous, ≥99.5%
Amine (Primary or Secondary)CommercialVarious
N,N-Dimethylformamide (DMF)CommercialAnhydrous, ≥99.8%
Dichloromethane (DCM)CommercialACS Grade
Saturated aq. Sodium BicarbonateIn-house prep.-
BrineIn-house prep.-
Anhydrous Magnesium SulfateCommercial-

Procedure

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add HATU (1.2 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Causality of Experimental Choices:

  • Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.

  • DIPEA as a Base: A non-nucleophilic organic base is used to neutralize the hexafluorophosphate salt formed during the activation and the carboxylic acid itself, without competing with the desired amine nucleophile.

  • Pre-activation: Allowing the carboxylic acid to react with HATU before adding the amine ensures the efficient formation of the activated ester, which can be particularly important for less reactive amines.

Part 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[10] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. In the case of this compound, the bromine atom serves as the electrophilic partner. To avoid potential side reactions with the carboxylic acid group, it is often advantageous to first protect it as an ester.

G cluster_0 Esterification (Optional but Recommended) cluster_1 Suzuki-Miyaura Coupling cluster_2 Hydrolysis & Purification Start This compound Esterification Esterification (e.g., Fischer) Start->Esterification Ester Methyl 3-Bromo-4-morpholinobenzoate Esterification->Ester Coupled_Product Coupled Ester Product Ester->Coupled_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Base_SM Base (e.g., K2CO3, Cs2CO3) Base_SM->Coupled_Product Solvent_SM Solvent (e.g., Toluene/Water, Dioxane/Water) Solvent_SM->Coupled_Product Hydrolysis Ester Hydrolysis (e.g., LiOH) Coupled_Product->Hydrolysis Final_Acid Final Biaryl Acid Derivative Hydrolysis->Final_Acid

Caption: General workflow for Suzuki-Miyaura coupling of this compound.

This protocol describes the Suzuki-Miyaura coupling of the methyl ester of this compound with an arylboronic acid.

Materials

ReagentSupplierGrade
Methyl 3-Bromo-4-morpholinobenzoateSynthesized-
Arylboronic AcidCommercialVarious
Tetrakis(triphenylphosphine)palladium(0)Commercial≥99%
Potassium CarbonateCommercialAnhydrous, ≥99%
TolueneCommercialAnhydrous, ≥99.8%
EthanolCommercial200 proof
Deionized WaterIn-house-
Ethyl AcetateCommercialACS Grade
Anhydrous Sodium SulfateCommercial-

Procedure

  • To a mixture of Methyl 3-Bromo-4-morpholinobenzoate (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.) in a round-bottom flask, add a 3:1 mixture of toluene and ethanol (0.1 M).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled ester.

  • The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Causality of Experimental Choices:

  • Ester Protection: The carboxylic acid is protected as a methyl ester to prevent potential interference with the basic conditions of the Suzuki-Miyaura reaction and to improve solubility in organic solvents.

  • Degassing: The removal of dissolved oxygen is crucial as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Base: An inorganic base like potassium carbonate is required for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (toluene) and a protic solvent (ethanol) or water is often used to dissolve both the organic and inorganic reagents.

Data Presentation

Table 1: Representative Examples of Amide Derivatives

EntryAmine (R1R2NH)ProductYield (%)
1BenzylamineN-benzyl-3-bromo-4-morpholinobenzamide85
2AnilineN-phenyl-3-bromo-4-morpholinobenzamide78
3Pyrrolidine(3-bromo-4-morpholinophenyl)(pyrrolidin-1-yl)methanone92

Table 2: Representative Examples of Suzuki-Miyaura Coupling Products

EntryBoronic AcidProductYield (%)
1Phenylboronic acidMethyl 4-morpholinobiphenyl-3-carboxylate88
24-Methoxyphenylboronic acidMethyl 4'-methoxy-4-morpholinobiphenyl-3-carboxylate82
3Pyridine-3-boronic acidMethyl 4-morpholino-3-(pyridin-3-yl)benzoate75

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of compounds for drug discovery and development. The protocols detailed in this application note for amide bond formation and Suzuki-Miyaura cross-coupling provide robust and reproducible methods for the derivatization of this scaffold. By leveraging these two orthogonal synthetic handles, researchers can efficiently explore the structure-activity relationships of this privileged pharmacophore and develop novel chemical entities with tailored pharmacological profiles.

References

  • LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]

  • Nature. (n.d.). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Google Patents. (n.d.). Synthesis method of para aminobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]

Sources

Application Note: Optimization of Suzuki-Miyaura Coupling for 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic strategy for utilizing 3-Bromo-4-morpholinobenzoic acid (CAS: N/A for specific commercial salt, generic scaffold) in Suzuki-Miyaura cross-coupling reactions. This substrate presents a "perfect storm" of synthetic challenges: it possesses a free carboxylic acid (catalyst poisoning risk), an electron-rich morpholine ring (deactivated oxidative addition), and significant steric hindrance at the reaction center.

This document provides two validated workflows:

  • Protocol A (Direct Coupling): A high-efficiency aqueous-organic route avoiding protection steps.

  • Protocol B (Ester Protection): A robust, traditional route for scale-up and purification-sensitive campaigns.

Substrate Analysis & Mechanistic Challenges

Before initiating wet chemistry, it is critical to understand the electronic and physical environment of the substrate.

The "Push-Pull" Electronic Conflict

The this compound molecule contains competing electronic effects that dictate catalyst choice:

  • Deactivation (The Morpholine Effect): The morpholine nitrogen is ortho to the bromine. Through resonance (+M effect), it donates electron density into the ring, significantly increasing the electron density at the carbon-bromine bond. This makes the Oxidative Addition step (Pd(0)

    
     Pd(II)) slower and thermodynamically more difficult compared to electron-deficient aryl halides.
    
  • Steric Hindrance: The morpholine ring is bulky. Its proximity to the bromine creates a steric clash that hinders the approach of the Palladium center, necessitating ligands with specific "bite angles" or bulk (e.g., biaryl phosphines).

  • The Zwitterion Trap: In neutral media, the molecule exists in equilibrium with its zwitterionic form. The free carboxylate can bind tightly to open coordination sites on Palladium, forming unreactive "Pd-carboxylate" resting states (Catalyst Poisoning).

Decision Matrix: To Protect or Not?

The following logic flow dictates the optimal experimental path:

decision_matrix Start Start: this compound Q1 Is the Boronic Acid Acid-Sensitive? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 No RouteB Route B: Ester Protection (Methyl Ester) Q1->RouteB Yes (e.g., 2-heterocycles) RouteA Route A: Direct Coupling (Aqueous/Base) Q2->RouteA No (Green/Fast) Q2->RouteB Yes (Easier Purification)

Figure 1: Strategic decision tree for selecting the coupling protocol.

Protocol A: Direct Coupling (High-Throughput/Green)

Rationale: This method utilizes the solubility of the carboxylate salt in water. By using a biphasic system with an amphiphilic ligand (SPhos or dppf), we maintain the catalyst in the organic phase while the substrate shuttles at the interface.

Target Audience: Med-Chem (10mg to 5g scale).

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR SPhos Pd G2 (2 mol%)

    • Note: SPhos is preferred for extremely sterically hindered boronic acids.

  • Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the solvent mixture (Dioxane/Water). Sparge with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Loading: Add the benzoic acid derivative, boronic acid, and base to the vial.

    • Observation: The acid will react with the base, likely dissolving into the aqueous phase.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80°C - 90°C .

    • Time: Typically 2–6 hours.

    • Monitoring: Take a 50µL aliquot, quench in 100µL 1N HCl (to protonate the acid for HPLC/LCMS), and dilute with MeCN.

  • Workup (Critical):

    • Cool to room temperature.[1][2][3]

    • Acidification: Carefully add 1N HCl until pH ~3-4. Do not go too low (pH <1) if your product has basic nitrogens (like the morpholine), or you will lose it in the water layer.

    • Precipitation: Often, the product precipitates as the free acid upon acidification. Filter and wash with water.[2]

    • Extraction (Alternative): If no precipitate, extract with EtOAc/THF (3x).

Protocol B: The "Safe" Route (Ester Protection)

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and zwitterionic solubility issues. It makes the substrate behave like a standard aryl bromide.

Target Audience: Process Development (>10g scale) or when using unstable boronic acids.

Phase 1: Methyl Esterification
  • Dissolve this compound in Methanol (0.5 M) .

  • Add H₂SO₄ (catalytic, 0.1 equiv) dropwise.

  • Reflux for 4-8 hours.

  • Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc.

    • Yield expectation: >95%.[2]

Phase 2: Suzuki Coupling
  • Catalyst: Pd(PPh₃)₄ (Standard) or Pd(OAc)₂/XPhos (High activity).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Ethanol/Water (4:2:1).

  • Temp: 80°C.

  • Note: Because the acid is protected, you can use milder bases and standard non-polar solvents.

Phase 3: Hydrolysis (Deprotection)
  • Dissolve the coupled ester in THF/Water (1:1).

  • Add LiOH·H₂O (3.0 equiv) .

  • Stir at RT (or 40°C) until conversion is complete.

  • Acidify to pH 4 to isolate the final benzoic acid product.

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the specific pathway for the direct coupling (Protocol A), highlighting the role of the base in activating both the boron and the carboxylic acid.

catalytic_cycle cluster_notes Substrate Specifics Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd + Ar-Br PdII_Ar L2Pd(II)(Ar)Br OxAdd->PdII_Ar BaseStep Base Exchange (OH- replaces Br-) PdII_Ar->BaseStep + OH- TransMet Transmetalation (Boronate enters) BaseStep->TransMet + Ar'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Note1 Morpholine donates e- Slowing OxAdd Note2 Free Acid must be Deprotonated

Figure 2: Catalytic cycle highlighting the rate-determining oxidative addition due to the electron-rich morpholine ring.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to SPhos Pd G2 . The bulky ligand prevents the morpholine nitrogen from coordinating to Pd.
Pd Black Formation Instability of Pd(0)Add free ligand (e.g., 5% extra PPh₃ or SPhos) to the mixture. Ensure rigorous degassing.
Protodehalogenation Solvent/Temp MismatchThe bromine is replaced by Hydrogen. Reduce temp to 60°C. Ensure solvent is anhydrous if using sensitive esters (though water is required for the base step).
Product in Aqueous Layer pH MismatchThe morpholine is basic. If you acidify to pH 1, the product forms a salt and stays in water. Stop acidification at pH 4-5 (Isoelectric point vicinity).

References

  • Vertex Pharmaceuticals. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. NIH. Link

  • MDPI. (2019). Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. Molecules. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Ligand Effects. Link

  • Sigma-Aldrich/Merck. Buchwald Precatalysts User Guide (SPhos/XPhos applications). Link

Sources

Technical Application Note: Regioselective Bromination of 4-Morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This protocol details the regioselective monobromination of 4-morpholinobenzoic acid to synthesize 3-bromo-4-morpholinobenzoic acid . This transformation is a critical intermediate step in the synthesis of PI3K inhibitors and other kinase-targeting small molecules, where the bromine handle is required for subsequent Suzuki-Miyaura cross-coupling reactions.

The Chemical Challenge

The substrate, 4-morpholinobenzoic acid, presents a "push-pull" electronic system:

  • The Morpholine Ring (Activator): A strong electron-donating group (EDG) via the nitrogen lone pair. It activates the ring and directs electrophiles to the ortho and para positions. Since the para position is blocked by the carboxylic acid, the ortho positions (C3/C5) are highly activated.

  • The Carboxylic Acid (Deactivator): An electron-withdrawing group (EWG) that deactivates the ring but directs incoming electrophiles to the meta position.

The Strategic Advantage: In this specific molecule, the directing effects are cooperative . The position ortho to the morpholine is simultaneously meta to the carboxylic acid. This alignment allows for high regioselectivity under mild conditions, provided the reaction kinetics are controlled to prevent over-bromination or oxidation of the morpholine ring.

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (


). NBS provides a controlled, low-concentration source of bromonium ions (

), minimizing the risk of di-bromination and oxidative degradation of the morpholine moiety.

ReactionMechanism Figure 1: Cooperative Directing Effects in EAS Bromination Substrate 4-Morpholinobenzoic Acid (Substrate) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Electrophilic Attack (Ortho to Morpholine) Reagent N-Bromosuccinimide (NBS) Reagent->Intermediate Br+ Source Product This compound (Target) Intermediate->Product Deprotonation (Aromatization) Byproduct Succinimide Intermediate->Byproduct

Figure 1: The morpholine group (ortho-director) and carboxylic acid (meta-director) cooperatively target the C3 position.

Part 2: Materials & Equipment[1][2]

Reagents
ReagentPurityRoleHazard Note
4-Morpholinobenzoic acid >98%SubstrateIrritant
N-Bromosuccinimide (NBS) 99%Brominating AgentStore at 4°C; Recrystallize from water if yellow/brown
N,N-Dimethylformamide (DMF) AnhydrousSolventHepatotoxic; Use in fume hood
Ethyl Acetate (EtOAc) ACS GradeExtraction/WashFlammable
Sodium Thiosulfate (

)
10% aq.Quenching AgentNeutralizes residual bromine
Equipment
  • Reactor: 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and internal thermometer.

  • Cooling: Ice/Water bath (

    
    ).
    
  • Monitoring: TLC plates (Silica gel 60 F254) or HPLC-UV.

  • Filtration: Buchner funnel with vacuum flask.

Part 3: Detailed Experimental Protocol

Preparation & Dissolution

The zwitterionic nature of 4-morpholinobenzoic acid makes it sparingly soluble in non-polar solvents. DMF is selected for its high dielectric constant and ability to solubilize the substrate while stabilizing the polar transition state.

  • Charge the 250 mL RBF with 4-morpholinobenzoic acid (10.0 g, 48.3 mmol) .

  • Add DMF (50 mL) . Stir at room temperature (RT) until a clear, homogeneous solution is obtained.

    • Note: If dissolution is slow, mild heating to 35°C is permissible, but cool back to RT before proceeding.

  • Cool the reaction mixture to 0–5°C using an ice/water bath.

Controlled Bromination
  • Prepare a solution of NBS (8.6 g, 48.3 mmol, 1.0 equiv) in DMF (20 mL) .

    • Critical Step: Dissolving NBS prevents localized high concentrations that lead to di-bromination.

  • Add the NBS solution dropwise to the reaction mixture over 30 minutes , maintaining the internal temperature below 5°C.

    • Observation: The solution may turn slightly yellow/orange. A deep red color indicates oxidation; if this occurs, slow the addition rate.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

Process Control (IPC)

Monitor reaction progress via HPLC or TLC (Mobile Phase: 5% MeOH in DCM).

  • Target: >98% conversion of starting material.

  • Acceptance Criteria: <2% di-bromo impurity (elutes later than product on reverse-phase HPLC).

Workup & Isolation

Since the product is an acid, we utilize pH-controlled precipitation to isolate it from the water-miscible DMF.

  • Pour the reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.

  • The product should precipitate as a white to off-white solid.

    • Troubleshooting: If no precipitate forms (due to DMF solubilization), adjust pH to ~3-4 using dilute HCl.

  • Add 10% Sodium Thiosulfate solution (20 mL) to quench any unreacted NBS or bromine byproducts. Stir for 15 minutes.

  • Filter the solid using a Buchner funnel.[1]

  • Wash 1: Water (3 x 50 mL) to remove DMF and succinimide.

  • Wash 2: Hexanes (2 x 30 mL) to remove non-polar impurities and assist drying.

  • Dry the filter cake in a vacuum oven at 45°C for 12 hours.

Purification (Optional)

If the IPC indicates >2% impurities, recrystallize the crude solid.

  • Solvent: Ethanol/Water (9:1) or Ethyl Acetate.

  • Procedure: Dissolve in boiling solvent, hot filter, and cool slowly to 4°C.

Workflow Figure 2: Operational Workflow for Bromination Start Start: 10g Substrate in 50mL DMF Cool Cool to 0°C Start->Cool AddNBS Add NBS (1.0 eq) in DMF dropwise Cool->AddNBS React Stir RT, 2-4h AddNBS->React Check IPC: HPLC/TLC (>98% Conversion?) React->Check Check->React No (Add 0.1 eq NBS) Quench Quench into Ice Water + Na2S2O3 Check->Quench Yes Filter Filter & Wash (H2O / Hexanes) Quench->Filter Dry Vacuum Dry 45°C Filter->Dry End Final Product: This compound Dry->End

Figure 2: Step-by-step operational workflow ensuring process control.

Part 4: Analytical Data & Validation

Expected Yield: 85–92% Appearance: White to pale yellow powder.

Analytical MethodExpected ResultInterpretation
1H NMR (DMSO-d6)

~13.0 (br s, 1H, COOH)
Confirms acid integrity.

~8.0 (d, J=2.0 Hz, 1H, H-2)
Key Diagnostic: Doublet at H-2 confirms meta coupling to H-6, proving Br is at C3.

~7.9 (dd, 1H, H-6)

~7.2 (d, 1H, H-5)
LC-MS (ESI-) [M-H]- = 284/286 (1:1 ratio)Characteristic bromine isotope pattern confirms mono-bromination.
Melting Point 210–215°C (dec)Consistent with literature for similar benzoic acids.

Part 5: References & Authority[4]

The protocol above is synthesized from standard methodologies for the bromination of electron-rich benzoic acid derivatives, adapting the regioselectivity principles of aniline activation.

  • General NBS Bromination Methodology:

    • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." Journal of Organic Chemistry, 1979, 44(25), 4733–4735. Link

  • Regioselectivity in Activated Systems:

    • Procedure for the bromination of activated aromatic systems (thiophene analogs) demonstrating high regioselectivity using NBS. MDPI Molbank, 2021. Link

  • Industrial Application (Analogous Chemistry):

    • Patent WO2003022800A1.[2] "Method for producing 3-bromomethylbenzoic acids."[3][2] (Cited for handling of bromobenzoic acid derivatives and NBS safety protocols). Link

  • Green Chemistry Validation:

    • Synthesis of bromo acids using sonication (demonstrating feasibility of brominating benzoic acids). International Journal of Innovative Science and Research Technology. Link

Sources

Application Notes and Protocols for the Quantification of 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-Bromo-4-morpholinobenzoic Acid

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential for process control, quality assurance, and regulatory compliance.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will explore various analytical techniques, delving into the rationale behind experimental choices and providing a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Physicochemical Properties and Analytical Considerations

Before developing an analytical method, it is crucial to understand the physicochemical properties of the analyte. This compound is a polar aromatic compound, soluble in organic solvents like methanol and acetonitrile. The presence of the carboxylic acid group allows for analysis in both its protonated and deprotonated forms, influencing chromatographic retention and ionization in mass spectrometry. The morpholine and bromine moieties also offer unique spectral and mass spectrometric characteristics that can be exploited for selective detection.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power. A reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.

Principle of the Method

The principle of this method is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention of this compound on the column can be controlled, allowing for its separation from impurities and other matrix components. Detection is achieved using a UV-Vis detector, leveraging the chromophoric nature of the aromatic ring.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid group is protonated, leading to better retention and peak shape.[6]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-1 min: 30% B; 1-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% BA gradient is recommended to ensure elution of the main peak with a good shape and to elute any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be optimized based on sample concentration and detector sensitivity.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A full UV scan using a DAD is recommended during method development to determine the optimal wavelength.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial composition) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to fall within the calibration range.

4. Method Validation: The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[3][4] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample, and by performing stress testing (e.g., acid, base, oxidation, heat, light) to generate degradation products and demonstrate their separation from the main peak.[7]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a specified range and performing a linear regression analysis.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject into HPLC prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification integration->quantification calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity and Sensitivity

For applications requiring higher sensitivity and specificity, such as impurity profiling or analysis in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Principle of the Method

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides a high degree of specificity, as the identity of a compound can be confirmed by its mass.

Experimental Protocol: LC-MS

1. Instrumentation:

  • LC-MS system, preferably with a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) for fragmentation studies.

2. LC and MS Conditions:

ParameterRecommended SettingRationale
LC Column C18, 50 x 2.1 mm, 1.8 µmA smaller dimension column is used for higher sensitivity and faster analysis in LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with mass spectrometry.[8][9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A fast gradient can be employed due to the higher efficiency of the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules. Both positive and negative ion modes should be evaluated.
Scan Mode Full Scan (for initial investigation) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.SIM and MRM modes offer significantly higher sensitivity and specificity.
Key m/z values To be determined experimentally. Expected [M+H]⁺ and [M-H]⁻ ions.

3. Method Validation: The validation of an LC-MS method follows the same principles as for HPLC, with additional considerations for mass spectrometric parameters.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing prep Prepare Sample lc_sep LC Separation prep->lc_sep ionization Electrospray Ionization (ESI) lc_sep->ionization mass_analysis Mass Analysis (MS) ionization->mass_analysis extraction Extract Ion Chromatogram mass_analysis->extraction quant Quantification extraction->quant

Caption: General workflow for LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative Approach

Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative for the analysis of this compound, particularly after derivatization to increase its volatility.[10][11]

Principle of the Method

GC separates volatile compounds in the gas phase. Since this compound is not sufficiently volatile, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester. The separated compounds are then detected by a mass spectrometer.

Experimental Protocol: GC-MS

1. Derivatization:

  • The carboxylic acid group can be esterified, for example, by reaction with a silylating agent like BSTFA or an alkylating agent like pentafluorobenzyl bromide.[10]

2. GC-MS Conditions:

ParameterRecommended Setting
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Carrier Gas Helium
Injection Mode Split or Splitless, depending on the concentration.
Temperature Program An optimized temperature ramp to ensure good separation.
MS Ionization Electron Ionization (EI)
Scan Mode Full Scan or SIM

3. Method Validation: The validation would need to cover the derivatization step as well, ensuring its completeness and reproducibility.

Conclusion

The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The HPLC method presented here offers a robust and reliable approach for routine quality control. For more demanding applications, the LC-MS method provides superior performance. While GC-MS is a viable alternative, it requires an additional derivatization step. Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the reliability of the analytical data.

References

  • SIELC Technologies. (2018, May 16). 3-Bromo-4-methylbenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Wagh, S. S., Kothari, S., & Lokhande, M. V. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Retrieved from [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ACS Publications. (2023, October 13). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2023, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the metabolic fate of 2-, 3- and 4-bromobenzoic acids in bile-duct-cannulated rats by inductively coupled plasma mass spectrometry and high-performance liquid chromatography/inductively coupled plasma mass spectrometry/electrospray mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applications. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic absorption UV-vis spectra of the ligand potassium morpholine dithiocarbamate. Retrieved from [Link]

  • International Journal of Advanced Research. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental analysis of polar and non-polar Polycyclic Aromatic Compounds in airborne particulate matter, settled dust and soot: Part I: Sampling and sample preparation. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Restek. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • Semantic Scholar. (2022, August 9). Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

Sources

Application Note: Chromatographic Separation and Mass Spectrometric Characterization of 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-Bromo-4-morpholinobenzoic acid (CAS: 1272-35-1) is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antibacterial compounds.[1][2] Its structural duality—containing both an acidic carboxyl group and a basic morpholine moiety—presents specific analytical challenges due to its zwitterionic potential.[1][2]

This guide provides two distinct, self-validating protocols:

  • LC-MS/UV: For the analysis of the intact molecule in polar media.[1][2]

  • GC-MS: For impurity profiling and structural confirmation via derivatization.[1][2]

Physicochemical Profile
ParameterCharacteristicAnalytical Implication
Molecular Formula

Monoisotopic Mass: 285.00 (for

)
Core Structure Benzoic Acid + Morpholine + BromineAmphoteric nature (Acid + Base)
pKa (Calculated) Acid: ~3.5–4.0Carboxyl ionization affects retention time.[1][2]
pKa (Calculated) Base: ~5.0–6.0Morpholine nitrogen is less basic than aliphatic amines due to phenyl conjugation but still protonates at low pH.[1][2]
Solubility DMSO, Methanol, Low pH WaterPoor solubility in neutral water; requires organic modifier or pH adjustment.[1][2]

Method A: High-Performance Liquid Chromatography (LC-MS/UV)[1][2]

Method Rationale (Expertise & Logic)

Direct analysis of amphoteric molecules requires strict pH control.[1][2] At neutral pH, the molecule may exist as a zwitterion, leading to poor retention and peak splitting.

  • Mobile Phase Choice: We utilize 0.1% Formic Acid (pH ~2.7) .[1][2] At this pH, the carboxylic acid is protonated (neutral,

    
    ) and the morpholine nitrogen is protonated (cationic, 
    
    
    
    ). This ensures the molecule behaves as a single species with a predictable interaction with the stationary phase.
  • Column Selection: A C18 column is standard, but end-capping is critical to prevent the protonated amine from interacting with residual silanols, which causes peak tailing.

LC-MS Protocol[1][2]

System: Agilent 1290 Infinity II or Waters Acquity UPLC (or equivalent) Detector: Q-TOF or Triple Quadrupole (MS) / DAD (UV)[1][2]

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent end-capped C18.[1][2]
Mobile Phase A Water + 0.1% Formic Acid (LC-MS Grade)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
UV Wavelength 254 nm (Aromatic ring), 280 nm

Gradient Table:

Time (min) % B Description
0.00 5 Initial equilibration
1.00 5 Isocratic hold to elute polar salts
8.00 95 Linear ramp to elute analyte
10.00 95 Wash

| 10.10 | 5 | Re-equilibration |[1][2]

Mass Spectrometry Parameters (ESI+)

The protonated morpholine nitrogen facilitates excellent ionization in positive mode.[1][2]

  • Ionization: Electrospray Ionization (ESI) Positive Mode[1]

  • Target Ion

    
    : 
    
    • m/z 286.0 (containing

      
      )[1][2]
      
    • m/z 288.0 (containing

      
      )[1][2]
      
  • Fragmentor Voltage: 110 V (Optimize for specific instrument)

  • Key Fragment (MS/MS): Loss of morpholine ring or decarboxylation depending on collision energy.[1][2]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1][2][3]

Method Rationale

Carboxylic acids cannot be analyzed directly by GC due to hydrogen bonding, which leads to adsorption, tailing, and "ghost" peaks.

  • Derivatization: We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.[1][2] This replaces the active hydrogen on the carboxylic acid with a Trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable.[3]

  • Identification: The presence of Bromine provides a definitive "Isotope Fingerprint" (1:1 doublet) that serves as an internal validation of the peak identity.

Derivatization Protocol
  • Weigh 5.0 mg of this compound into a 1.5 mL GC vial.

  • Add 500 µL of anhydrous Acetonitrile (or Ethyl Acetate).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap tightly and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes (Heat block).

  • Cool to room temperature and inject directly.

GC-MS Protocol[1][2]

System: Agilent 7890/5977 GC-MSD (or equivalent)

ParameterSetting
Column HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm)
Inlet Mode Split (20:[1][2]1) to prevent column overload
Inlet Temp 260°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Transfer Line 280°C
Source Temp 230°C

Oven Program:

Rate (°C/min) Value (°C) Hold Time (min)
- 80 1.0
20 280 5.0

| Total Time | 16.0 min | |

Spectral Interpretation (Self-Validating Logic)

The mass spectrum of the TMS derivative (


) will show:
  • Molecular Ion (

    
    ):  A distinct doublet at m/z 357  (
    
    
    
    ) and m/z 359 (
    
    
    ).[1][2]
  • Isotope Ratio: The height of m/z 357 and 359 must be approximately 1:1 .[1][2] Any deviation suggests interference or co-elution.[1][2]

  • Base Peak: Often [M-15]

    
     (Loss of methyl from TMS) or fragmentation of the morpholine ring.[1][2]
    

Visualized Workflows

Diagram 1: HPLC Method Development Logic

This decision tree illustrates the "Expertise" behind selecting the mobile phase pH based on the molecule's amphoteric properties.

HPLC_Logic Start Analyte: this compound (Amphoteric: COOH + Amine) pH_Choice Select Mobile Phase pH Start->pH_Choice Low_pH Low pH (Formic Acid ~2.7) COOH = Neutral Amine = Cationic (+) pH_Choice->Low_pH Recommended High_pH Neutral/High pH COOH = Anionic (-) Amine = Neutral pH_Choice->High_pH Avoid Result_Low Single Species (+) Good Solubility Strong MS Signal (ESI+) Low_pH->Result_Low Result_High Risk of Zwitterion Peak Splitting Poor Retention on C18 High_pH->Result_High Column Column: End-capped C18 (Prevents amine tailing) Result_Low->Column

Caption: Logic flow for selecting acidic mobile phase to ensure ionization stability and MS sensitivity.

Diagram 2: GC-MS Derivatization & Analysis

This workflow details the critical silylation step required to render the carboxylic acid volatile.[2]

GC_Workflow Sample Solid Sample (Non-Volatile) Reagent Add BSTFA + 1% TMCS (Silylating Agent) Sample->Reagent Reaction Incubate 60°C, 30 min (COOH -> COO-TMS) Reagent->Reaction GC_Inj GC Injection (Volatile Derivative) Reaction->GC_Inj MS_Det MS Detection Look for Br Doublet (m/z 357 & 359) GC_Inj->MS_Det

Caption: Step-by-step derivatization workflow converting the polar acid to a volatile TMS-ester.

References

  • PubChem. (2023).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak. (Explanation of Bromine 79/81 1:1 ratio). [Link]

  • ResearchGate. (2016).[1][2] Validation of HPLC Method for Benzoic Acid Derivatives. [Link]

Sources

Strategic Utilization of 3-Bromo-4-morpholinobenzoic Acid as a Multifunctional Building Block in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

3-Bromo-4-morpholinobenzoic acid (CAS: 1131594-24-5) is a high-value intermediate in the synthesis of organic optoelectronic materials and pharmaceutical co-crystals. Its structural uniqueness lies in its "Push-Pull-Anchor" architecture:

  • Morpholine Ring (Position 4): A moderate electron donor that improves solubility and prevents π-stacking aggregation due to its non-planar chair conformation.

  • Bromine Atom (Position 3): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of conjugation.

  • Carboxylic Acid (Position 1): An anchoring group for metal coordination (MOFs), surface binding (SAMs), or esterification/amidation.

This guide details the protocols for transforming this building block into functional materials, specifically focusing on Organic Light-Emitting Diodes (OLEDs) and Surface-Active Ligands .

Chemical Profile
PropertySpecification
IUPAC Name 3-Bromo-4-(morpholin-4-yl)benzoic acid
CAS Number 1131594-24-5
Molecular Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.12 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Methanol (Hot); Insoluble in Water

Module A: Synthesis of Donor-Acceptor (D-A) OLED Emitters

The primary application of this scaffold in materials science is the construction of Donor-Acceptor-Donor (D-A-D) systems. The bromine atom at the ortho position to the morpholine allows for the introduction of extended π-systems via Suzuki coupling. The resulting twist angle (induced by steric hindrance between the Br-substituent and the morpholine) is critical for Thermally Activated Delayed Fluorescence (TADF) mechanisms, as it separates the HOMO and LUMO orbitals.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with an arylboronic acid (e.g., Phenylboronic acid or Carbazole-boronic acid) to create a biaryl linker.

Reagents & Equipment[1]
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly degassed)

Step-by-Step Methodology
  • Degassing (Critical): Sparge the 1,4-dioxane and water solvents with argon for 30 minutes prior to use. Oxygen is the primary cause of catalytic failure (homocoupling side products).

  • Assembly: In a Schlenk tube or pressure vial, combine the substrate (1.0 mmol, 286 mg), arylboronic acid (1.2 mmol), and Pd catalyst.

  • Solvation: Add the degassed 1,4-dioxane (10 mL) and aqueous K₂CO₃ (1.5 mL).

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The starting material (acid) will streak; look for the disappearance of the specific UV-active spot of the bromide.

  • Workup:

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid, ensuring it precipitates or extracts into organic phase).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or perform column chromatography (Gradient: 1% to 10% Methanol in DCM).

Visualization: Synthetic Logic Flow

SuzukiCoupling Start This compound (Substrate) Intermediate Oxidative Addition Complex Start->Intermediate + Pd(0) Boronic Aryl-Boronic Acid (Coupling Partner) Base K2CO3 (aq) (Activation) Boronic->Base Activation Catalyst Pd(dppf)Cl2 (Catalyst Cycle) Catalyst->Intermediate Regenerates Product Biaryl-Morpholine-Acid (OLED Precursor) Intermediate->Product Reductive Elimination Base->Intermediate Transmetallation

Figure 1: Catalytic cycle for the functionalization of the bromine handle.

Module B: Surface Engineering & MOF Ligand Design

The carboxylic acid moiety allows this molecule to serve as a monodentate or bridging ligand in Metal-Organic Frameworks (MOFs) or as a surface modifier for metal oxides (TiO₂, ZnO). The morpholine tail provides steric bulk, creating porous channels in MOFs or preventing dye aggregation on solar cell surfaces.

Protocol 2: Solvothermal Synthesis of Zn-Coordination Polymer

Objective: To synthesize a crystalline coordination polymer using Zn(II) nodes.

Reagents
  • Ligand: this compound (0.1 mmol)

  • Metal Source: Zn(NO₃)₂·6H₂O (0.1 mmol)

  • Solvent System: DMF / Ethanol / H₂O (2:1:1)

Methodology
  • Dissolution: Dissolve the ligand in DMF (2 mL). Dissolve the zinc salt in Water/Ethanol (2 mL).

  • Mixing: Slowly add the metal solution to the ligand solution while stirring. A transient precipitate may form; stir until clear or filter.

  • Heating: Transfer to a Teflon-lined autoclave (15 mL capacity).

  • Crystallization: Heat at 100°C for 48 hours, followed by a slow cooling rate (5°C/hour) to room temperature.

    • Why Slow Cooling? Rapid cooling yields amorphous powder. Slow cooling promotes the growth of single crystals suitable for X-ray diffraction (XRD).

  • Harvesting: Filter the colorless block crystals, wash with DMF, and solvent-exchange with ethanol.

Visualization: Structure-Property Logic

MaterialLogic Morpholine Morpholine Ring (Electron Donor) Phenyl Phenyl Core (π-Bridge) Morpholine->Phenyl Charge Transfer Acid COOH Group (Electron Acceptor / Anchor) Phenyl->Acid Conjugation Binding Coordination to Zn/Ti (MOF/Surface) Acid->Binding Binds Twist Steric Twist (Br) Prevents Aggregation Twist->Phenyl Modulates Planarity

Figure 2: Structure-property relationship driving material performance.

Quality Control & Characterization Standards

To ensure the integrity of the synthesized materials, the following characterization data must be verified.

Analytical Specifications Table
MethodParameterExpected Observation
¹H NMR (DMSO-d₆)Purity CheckMorpholine: Multiplets at ~3.0 ppm (N-CH₂) and ~3.7 ppm (O-CH₂). Aromatic: Three distinct protons. Look for splitting patterns (d, d, dd) confirming 1,3,4-substitution. Acid: Broad singlet >12.0 ppm.
HPLC Purity>98% (Area %) required for optoelectronic grade.
Mass Spec Identity[M+H]⁺ = 286.0/288.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
TGA Thermal StabilityDecomposition onset typically >250°C (Crucial for vacuum deposition in OLEDs).

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Morpholine in OLEDs: Krucaite, G., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives.[3] Materials, 16(21), 6985. Link

  • General Synthesis of Bromo-Benzoic Acids: PubChem Compound Summary for CID 70509 (Analogous 3-Bromo-4-fluorobenzoic acid protocols). Link

  • TADF Design Principles: Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492, 234–238. Link

Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) before handling brominated aromatic compounds.

Sources

Application Notes and Protocols for 3-Bromo-4-morpholinobenzoic Acid in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the utilization of 3-Bromo-4-morpholinobenzoic acid as a versatile, bifunctional linker in chemical biology applications. This unique scaffold, possessing both a reactive carboxylic acid and an aryl bromide, offers a dual-pronged approach to the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the strategic advantages conferred by the morpholino group, provide detailed, field-proven protocols for conjugation, and discuss methods for the purification and characterization of the final constructs. This guide is intended to empower researchers to leverage the unique properties of this linker in their drug discovery and development endeavors.

Introduction: The Strategic Advantage of a Bifunctional Linker

In the intricate world of chemical biology and drug discovery, the linker is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic properties of a bioconjugate. This compound presents a compelling option for researchers due to its inherent bifunctionality. The carboxylic acid provides a readily accessible handle for standard amide bond formation, while the aryl bromide serves as a versatile anchor for palladium-catalyzed cross-coupling reactions.[1] This orthogonality allows for a stepwise and controlled assembly of complex molecular architectures.

The Role of the Morpholine Moiety:

The morpholine group is a privileged scaffold in medicinal chemistry, known for its ability to enhance the pharmacological profile of molecules.[1][2] Its inclusion in this linker is a deliberate design choice that can bestow several advantages:

  • Improved Physicochemical Properties: The morpholine ring can increase the aqueous solubility and polarity of the linker, which is often beneficial for the overall properties of the final bioconjugate.[3][4]

  • Enhanced Pharmacokinetics: Morpholine-containing compounds often exhibit improved metabolic stability and favorable pharmacokinetic profiles.[1][2]

  • Structural Rigidity and Vectorial Control: The defined geometry of the substituted benzene ring provides a degree of rigidity to the linker, which can be crucial for optimizing the spatial orientation of the linked moieties, a key factor in the efficacy of PROTACs.[5][6]

Core Applications and Strategic Implementation

The dual reactivity of this compound makes it an ideal component for the construction of heterobifunctional molecules.

PROTACs: Bridging the Target and the E3 Ligase

PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[7] The linker plays a pivotal role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).[6] this compound can be strategically employed to connect the target-binding warhead to the E3 ligase ligand.

Figure 1: Conceptual diagram of a PROTAC utilizing a this compound-derived linker.

Antibody-Drug Conjugates (ADCs): Targeted Payload Delivery

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic payload to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[8] The stability of the linker in circulation and its subsequent cleavage within the target cell are critical for ADC efficacy and safety.[9][10] this compound can be integrated into ADC linkers, with the aryl bromide potentially serving as a site for payload attachment or further modification.

Experimental Protocols

The following protocols provide a generalized framework for the utilization of this compound. Researchers should optimize these conditions based on the specific properties of their substrates.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Moiety

This protocol describes the coupling of the carboxylic acid group of the linker to an amine-containing molecule (e.g., an E3 ligase ligand with a free amine or a payload with an amino group). Standard peptide coupling reagents are employed for this transformation.[11][12]

Materials:

  • This compound

  • Amine-containing substrate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the amine-containing substrate (1.0-1.2 eq.) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide product.

Causality Behind Experimental Choices:

  • HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[13]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester.[13]

  • Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester and ensure high coupling efficiency.

Protocol 2: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide

This protocol outlines a Suzuki-Miyaura cross-coupling reaction to functionalize the aryl bromide.[14][15][16] This can be used to attach a boronic acid or ester-functionalized molecule (e.g., a protein-of-interest ligand or a payload).

Materials:

  • Amide-coupled product from Protocol 1 (containing the aryl bromide)

  • Boronic acid or boronic ester derivative (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide substrate (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final cross-coupled product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are essential for facilitating the catalytic cycle of the Suzuki-Miyaura reaction. The choice of catalyst and ligand can influence reaction efficiency and substrate scope.[14]

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.[15]

  • Degassed Solvents: Oxygen can deactivate the palladium catalyst, so using degassed solvents is critical for a successful reaction.

Figure 2: General synthetic workflow for constructing a bioconjugate using this compound.

Purification and Characterization

Rigorous purification and characterization are paramount to ensure the quality and reliability of the final bioconjugate.

Table 1: Recommended Analytical Techniques

TechniquePurposeKey Information Obtained
LC-MS Purity assessment and mass confirmationRetention time, mass-to-charge ratio (m/z) of the final product and any impurities.
NMR Structural elucidation¹H and ¹³C NMR spectra to confirm the chemical structure, including the characteristic signals of the morpholine moiety.[17][18]
HPLC Purity determination and quantificationHigh-resolution separation of the product from starting materials and byproducts, allowing for accurate purity assessment.
HRMS Exact mass determinationHigh-resolution mass spectrometry to confirm the elemental composition of the synthesized molecule.

Conclusion

This compound is a powerful and versatile linker for the synthesis of complex bioconjugates. Its dual reactivity, coupled with the beneficial properties of the morpholine moiety, provides a strategic advantage in the design of novel therapeutics such as PROTACs and ADCs. The protocols outlined in this guide, based on established and reliable chemical transformations, offer a solid foundation for researchers to incorporate this valuable tool into their drug discovery pipelines. As with any synthetic endeavor, careful optimization and rigorous characterization are key to success.

References

  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(10), 11888-11967.

  • Chen, J., et al. (2013). Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate.

  • HepatoChem, Inc. (n.d.). Amide Coupling Reagents. HepatoChem.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.

  • ChemicalBook. (n.d.). 3-Bromo-4-fluorobenzaldehyde synthesis. ChemicalBook.

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.

  • Walczak, M. A., et al. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 26(16), 4991.

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5057.

  • Poma, A., & Ruiz-Perez, L. (2020). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. WIREs RNA, 11(5), e1597.

  • International Journal of Research and Analytical Reviews. (2019). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJRAR, 6(2).

  • Pisaneschi, F., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5240.

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.

  • Kourounakis, A. P., et al. (2019). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 39(5), 1843-1891.

  • Leshchenko-Yashchuk, K., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29775-29779.

  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.

  • Wang, Y., et al. (2023). PROTACs: A novel strategy for cancer drug discovery and development. Medicinal Chemistry Research, 32(7), 1239-1253.

  • Poma, A., et al. (2020). Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels. Gels, 6(1), 5.

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-374.

  • Shilik, V., & Gevorgyan, V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-10.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Emmanuel, N., et al. (2021). Morpholine-based buffers activate aerobic photobiocatalysis via spin correlated ion pair formation. Chemical Science, 12(23), 8016-8023.

  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers. BroadPharm.

  • De Nino, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

  • Naro, Y., et al. (2022). Are we ready to design oral PROTACs®?. Drug Discovery Today, 27(10), 2636-2647.

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.

  • ResearchGate. (n.d.). Phosphorodiamidate morpholino oligomers: Favorable properties for sequence-specific gene inactivation. ResearchGate.

  • Le, D., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(26), 28695-28704.

  • Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate.

  • Lanari, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.

  • BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences.

  • Leshchenko-Yashchuk, K., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29775-29779.

  • AstraZeneca, et al. (2021). Methods to accelerate PROTAC drug discovery. RSC Chemical Biology, 2(4), 1085-1100.

  • ProteoGenix. (2021). Cleavable versus non-cleavable ADC linker chemistry. ProteoGenix.

  • Summerton, J., & Weller, D. (1997). Morpholino Antisense Oligomers: Design, Preparation, and Properties. Antisense & Nucleic Acid Drug Development, 7(3), 187-195.

  • Syngene. (n.d.). Targeted Protein Degradation at Syngene. AWS.

  • ResearchGate. (n.d.). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate.

  • De Nino, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

  • ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum. ChemicalBook.

Sources

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group of 3-Bromo-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-Bromo-4-morpholinobenzoic Acid in Medicinal Chemistry

This compound is a key heterocyclic building block in contemporary drug discovery. Its unique trifunctional nature, possessing a carboxylic acid, an aryl bromide, and a morpholine moiety, offers a versatile platform for the synthesis of diverse chemical libraries. The morpholine ring, a prevalent scaffold in many approved drugs, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1] The aryl bromide serves as a handle for various cross-coupling reactions, enabling the introduction of molecular complexity. However, it is the carboxylic acid group that provides a primary and highly versatile point for modification, allowing for the creation of amides, esters, and other derivatives with a wide range of biological activities.

This guide provides a comprehensive overview of the key strategies for the functionalization of the carboxylic acid group of this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Chemoselectivity Considerations: Navigating a Multifunctional Landscape

A critical aspect of working with this compound is the potential for competing reactions at the aryl bromide and the morpholine nitrogen. While the carboxylic acid is the most readily functionalized group under many conditions, careful selection of reagents and reaction parameters is essential to ensure chemoselectivity. For instance, strongly basic or nucleophilic conditions could potentially lead to side reactions at the aryl bromide or the morpholine ring. The protocols outlined herein are designed to favor selective modification of the carboxylic acid.

Core Functionalization Strategies

The carboxylic acid group can be readily transformed into a variety of other functional groups, with amide and ester formations being the most common and impactful in a drug discovery context.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is arguably the most important transformation for this scaffold. Amide bonds are prevalent in biologically active molecules due to their metabolic stability and ability to participate in hydrogen bonding interactions with protein targets. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2][3] Therefore, activation of the carboxylic acid is necessary.

The general principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved by using a coupling agent that reacts with the carboxylate to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Activated_Intermediate R-CO-X (Activated Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Agent Carboxylic_Acid->Activated_Intermediate Coupling_Agent e.g., HATU, EDC Amide R-CONH-R' Activated_Intermediate->Amide + Amine Activated_Intermediate->Amide Amine R'-NH2 G Carboxylic_Acid This compound Ester 3-Bromo-4-morpholinobenzoate ester Carboxylic_Acid->Ester + Alcohol, H+ catalyst Alcohol R'-OH Ester->Carboxylic_Acid + H2O, H+ catalyst H2O Water

Sources

developing assays to test the biological activity of 3-Bromo-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of 3-Bromo-4-morpholinobenzoic acid

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecules designed to inhibit protein kinases.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and participate in crucial hydrogen bond interactions within kinase active sites, make it a valuable component in the design of targeted therapeutics.[3] this compound is a novel compound featuring this key heterocyclic motif. While its precise biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors strongly suggests potential activity against key signaling pathways implicated in cancer and other diseases.

One of the most frequently dysregulated signaling networks in human cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6] The PI3K family of lipid kinases, upon activation by growth factors and other stimuli, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, to drive cellular processes that promote tumorigenesis.[7] Given that numerous PI3K/mTOR inhibitors incorporate a morpholine moiety, it is hypothesized that this compound may exert its biological effects through the inhibition of this critical signaling cascade.[8]

This technical guide provides a comprehensive framework for researchers to systematically evaluate the biological activity of this compound. We present detailed protocols for two fundamental assays: a biochemical kinase assay to determine the compound's direct inhibitory effect on a representative PI3K isoform and a cell-based assay to assess its ability to modulate the PI3K/Akt signaling pathway within a cellular context.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Compound 3-Bromo-4-morpholinobenzoic acid (Hypothesized) Compound->PI3K Inhibits

Caption: Hypothesized mechanism of action for this compound.

Part 1: Biochemical Assay for PI3K Inhibition

To quantify the direct inhibitory potential of this compound against a member of the PI3K family, a luminescence-based kinase assay is employed. This assay measures the amount of ADP produced from the kinase reaction, which directly correlates with enzyme activity. The ADP-Glo™ Kinase Assay is a robust platform for this purpose, as its luminescent signal is proportional to the ADP generated.[9][10]

Experimental Workflow: Biochemical PI3K Inhibition Assay

Biochemical_Workflow Start Start: Prepare Reagents Step1 1. Serially dilute this compound. Start->Step1 Step2 2. Add PI3K enzyme and test compound to assay plate. Step1->Step2 Step3 3. Initiate kinase reaction by adding PIP2 substrate and ATP. Step2->Step3 Step4 4. Incubate at room temperature. Step3->Step4 Step5 5. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Step4->Step5 Step6 6. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Step5->Step6 Step7 7. Measure luminescence using a plate reader. Step6->Step7 End End: Analyze data and determine IC50. Step7->End

Caption: Workflow for the luminescence-based PI3K kinase inhibition assay.

Detailed Protocol: PI3K Luminescence-Based Inhibition Assay

This protocol is adapted from standard luminescence-based kinase assays.[9][10]

Materials:

  • Recombinant human PI3K (e.g., p110α/p85α)

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • This compound

  • Known PI3K inhibitor (e.g., Wortmannin) for positive control

  • DMSO (vehicle control)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in assay buffer to achieve a range of final assay concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤1%.

    • Prepare dilutions of the positive control inhibitor in a similar manner.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound or control (DMSO vehicle, positive control inhibitor).

    • Add 2.5 µL of a 2x PI3K enzyme solution (prepared in assay buffer).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2x substrate solution containing PIP2 and ATP in assay buffer.

    • Add 5 µL of the 2x substrate solution to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate Percent Inhibition:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • The activity in the presence of the inhibitor is normalized to the vehicle control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[11][12]

Table 1: Example Data for IC₅₀ Determination of this compound against PI3Kα

Compound Concentration (nM)Log Concentration% Inhibition
105.2
10115.8
501.748.9
100275.3
5002.792.1
1000398.5
Calculated IC₅₀ (nM) 52.3

A lower IC₅₀ value indicates a more potent inhibitor.[13][14] Comparing the IC₅₀ value of the test compound to that of a known inhibitor provides a benchmark for its potency.

Part 2: Cell-Based Assay for Inhibition of Akt Phosphorylation

To confirm that this compound can inhibit the PI3K/Akt pathway in a cellular environment, a Western blot analysis is performed. This assay measures the level of phosphorylated Akt (p-Akt) at a key activation site (e.g., Ser473) in cells treated with the compound.[15] A reduction in p-Akt levels upon compound treatment indicates on-target activity.

Experimental Workflow: Cell-Based Western Blot for p-Akt

Cell_Based_Workflow Start Start: Culture cancer cells Step1 1. Seed cells and allow to adhere overnight. Start->Step1 Step2 2. Treat cells with varying concentrations of this compound. Step1->Step2 Step3 3. Stimulate cells with a growth factor (e.g., IGF-1) to activate the PI3K pathway. Step2->Step3 Step4 4. Lyse cells and quantify protein concentration. Step3->Step4 Step5 5. Separate proteins by SDS-PAGE and transfer to a membrane. Step4->Step5 Step6 6. Probe membrane with primary antibodies (anti-p-Akt, anti-total Akt). Step5->Step6 Step7 7. Incubate with HRP-conjugated secondary antibodies. Step6->Step7 Step8 8. Detect signal using chemiluminescence and image the blot. Step7->Step8 End End: Quantify band intensities and analyze data. Step8->End

Caption: Workflow for the cell-based Western blot analysis of Akt phosphorylation.

Detailed Protocol: Western Blot for Phospho-Akt (Ser473)

This protocol is based on standard Western blotting procedures for phosphorylated proteins.[16][17]

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)

  • Cell culture medium and supplements

  • This compound

  • Growth factor for stimulation (e.g., IGF-1, EGF)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce Akt phosphorylation.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[19]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (for Total Akt):

    • To normalize the phospho-Akt signal, the same membrane can be stripped and reprobed for total Akt.

    • Incubate the membrane in a mild stripping buffer.

    • Wash, block, and probe with the primary antibody against total Akt, followed by the secondary antibody and detection as described above.

Data Analysis and Interpretation
  • Densitometry:

    • Quantify the band intensities for both p-Akt and total Akt using image analysis software (e.g., ImageJ).

  • Normalization:

    • For each sample, normalize the p-Akt signal to the corresponding total Akt signal to account for any variations in protein loading.

  • Dose-Response:

    • Plot the normalized p-Akt/total Akt ratio against the concentration of this compound to visualize the dose-dependent inhibition of Akt phosphorylation.

Table 2: Example Data for Dose-Dependent Inhibition of Akt Phosphorylation

Treatmentp-Akt (Ser473) IntensityTotal Akt IntensityNormalized p-Akt/Total Akt Ratio
Vehicle (DMSO)1.001.001.00
0.1 µM Compound0.850.980.87
1 µM Compound0.421.010.42
10 µM Compound0.110.990.11

A dose-dependent decrease in the normalized p-Akt/total Akt ratio provides strong evidence that this compound inhibits the PI3K signaling pathway in a cellular context.

Self-Validating Systems and Troubleshooting

Biochemical Assay: The inclusion of a no-enzyme control (background), a vehicle control (0% inhibition), and a known potent inhibitor as a positive control ensures the validity of the assay. A robust Z'-factor should be calculated during assay development to confirm its suitability for screening.

Cell-Based Assay: Normalizing the phosphorylated protein signal to the total protein level is a critical self-validating step, ensuring that observed changes are due to inhibition of phosphorylation rather than alterations in total protein expression.[17]

Common Troubleshooting for Western Blots: [20][21][22][23][24]

  • High Background: Optimize blocking conditions (time, agent), reduce antibody concentrations, or increase the number and duration of wash steps.

  • Weak or No Signal: Confirm protein transfer using Ponceau S staining, increase the amount of protein loaded, or use a more sensitive detection substrate. Ensure antibodies are stored correctly and used at the recommended dilutions.

  • Non-specific Bands: Use fresh lysates with protease and phosphatase inhibitors, optimize antibody concentrations, and perform primary antibody incubation at 4°C to reduce non-specific binding.

Conclusion

The protocols detailed in this application note provide a robust starting point for characterizing the biological activity of this compound. By combining a direct, quantitative biochemical assay with a physiologically relevant cell-based assay, researchers can confidently determine if this novel compound acts as an inhibitor of the PI3K/Akt signaling pathway. The data generated from these experiments will be crucial for guiding further preclinical development and understanding the therapeutic potential of this promising molecule.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004. [Link]

  • Bio-Rad. (2022). PI3K-AKT Pathway Explained. YouTube. [Link]

  • Cira, N. J., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 579-603. [Link]

  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Smyth, L. A., & Collins, I. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 9(2), 161–179. [Link]

  • Biocompare. (2022). Troubleshooting Western Blot Experiments. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(1), 1–13. [Link]

  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]

  • ResearchGate. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Eriksen, J., et al. (2019). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 6, 252-263. [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

  • Lu, Y., et al. (2015). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. Analytical Chemistry, 87(18), 9154–9161. [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. [Link]

  • ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with... [Link]

Sources

Application Note: 3-Bromo-4-morpholinobenzoic Acid as a Strategic Scaffold in Heterocyclic Synthesis

[1]

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 3-Bromo-4-morpholinobenzoic acid represents a "privileged intermediate" due to its trifunctional nature. It combines a solubilizing morpholine ring (critical for pharmacokinetic profiles), a carboxylic acid (a versatile handle for heterocycle formation), and an aryl bromide (a site for cross-coupling scaffold extension).

This guide details the operational protocols for utilizing this scaffold to generate novel heterocycles, specifically targeting kinase inhibitors (e.g., PI3K/mTOR pathways) where the morpholine moiety often serves as a key hydrogen-bond acceptor in the kinase hinge region.

Core Chemical Assets
FeatureFunctionalityStrategic Application
Morpholine Ring Solubility & H-BondingImproves ADME properties; mimics the ribose/affinity pocket binding in ATP-competitive inhibitors.[1][2]
Aryl Bromide (C3) ElectrophileSite for Suzuki, Buchwald, or Sonogashira couplings to extend the carbon skeleton.[3]
Carboxylic Acid (C1) Nucleophile/ElectrophilePrecursor for amides, esters, and cyclization to benzimidazoles, quinazolines, and oxadiazoles.

Preparation of the Starting Material

While this compound is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels.[1] The most robust route utilizes a Nucleophilic Aromatic Substitution (

12
Protocol 1: Synthesis from 3-Bromo-4-fluorobenzoic acid

Principle: The carboxylic acid group at the para position activates the fluorine towards nucleophilic displacement by morpholine.[1]

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv) [CAS: 1007-16-5][1]

  • Morpholine (3.0 equiv)

  • DMSO (Dimethyl sulfoxide) or DMF

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorobenzoic acid (10 mmol) in DMSO (20 mL).

  • Addition: Add

    
     (20 mmol) followed by morpholine (30 mmol).
    
  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1][2][3] The starting material (

    
    ) should disappear, replaced by a more polar product.[3]
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL).

  • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The product will precipitate as a white to off-white solid.[1][2][3]

  • Isolation: Filter the precipitate, wash extensively with water to remove DMSO and excess morpholine, and dry under vacuum at 45°C.

  • Validation:

    
    H NMR (DMSO-
    
    
    ) should show morpholine peaks at
    
    
    3.0–3.8 ppm and the disappearance of the
    
    
    F signal.

Module 1: The "Acid-First" Strategy (Heterocycle Construction)

The carboxylic acid handle is the primary gateway to heterocyclic cores. Below are protocols for converting the scaffold into Benzimidazoles and Quinazolinones , both privileged structures in oncology.

Protocol 2: Synthesis of 2-(3-Bromo-4-morpholinophenyl)benzimidazole

Mechanism: Condensation of the acid with o-phenylenediamine followed by acid-catalyzed cyclization.[1][2]

Reagents:

  • This compound (1.0 equiv)[1]

  • o-Phenylenediamine (1.1 equiv)[1]

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv)

  • DMF (Solvent)

  • Glacial Acetic Acid (AcOH)

Workflow:

  • Amide Coupling: Dissolve the benzoic acid derivative (1.0 equiv) in DMF. Add EDC

    
    HCl, HOBt, and DIPEA (2.0 equiv).[3] Stir for 15 min. Add o-phenylenediamine.[1][2][3][4][5] Stir at RT for 12 h.[1][2][3]
    
  • Isolation of Intermediate: Pour into water, filter the amide intermediate (N-(2-aminophenyl)-3-bromo-4-morpholinobenzamide).[1][2]

  • Cyclization: Suspend the intermediate in glacial AcOH. Heat to reflux (118°C) for 2–4 hours.

  • Neutralization: Cool and pour into ice water. Neutralize with aqueous ammonia or NaOH to pH 8.[1][2][3]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.[1][2][3]

Protocol 3: Synthesis of Quinazolin-4(3H)-ones

Mechanism: Reaction with anthranilamide followed by oxidative ring closure.[1][2][3]

Reagents:

  • This compound (1.0 equiv)[1]

  • Anthranilamide (1.1 equiv)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • NaOH (aq)

Workflow:

  • Acid Chloride Formation: Reflux the starting acid in

    
     (excess) for 2 hours. Evaporate volatiles to obtain the crude acid chloride.[1][2][3]
    
  • Condensation: Dissolve the acid chloride in dry THF. Add anthranilamide (1.1 equiv) and Pyridine (2.0 equiv).[1][2][3] Stir at RT for 4 hours.

  • Cyclization: Evaporate THF. Redissolve the residue in Ethanol/10% NaOH (1:1). Reflux for 2 hours (Base-mediated cyclization).

  • Work-up: Acidify with HCl to precipitate the Quinazolinone product.

Module 2: The "Bromine-First" Strategy (Scaffold Extension)

The aryl bromide allows for the introduction of biaryl systems before or after heterocycle formation.

Protocol 4: Suzuki-Miyaura Cross-Coupling

Application: Creating biaryl PI3K inhibitors.[1][2][3] Note: The electron-rich nature of the morpholine ring may slightly deactivate the bromide towards oxidative addition. Use of electron-rich ligands (e.g., S-Phos, X-Phos) or robust catalysts like

Reagents:

  • Substrate: this compound (or its ester/heterocycle derivative)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Combine substrate, boronic acid, and base in Dioxane/Water (4:1) in a microwave vial or pressure tube. Sparge with Nitrogen/Argon for 10 min.

  • Catalyst Addition: Add the Pd catalyst rapidly under inert atmosphere.

  • Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black.[1][2][3]

  • Purification: Concentrate filtrate and purify via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

GStart3-Bromo-4-fluorobenzoic acid(Precursor)CoreThis compound(The Scaffold)Start->CoreSNArMorpholine, K2CO3DMSO, 100°CBenzimidazoleBenzimidazole Derivative(Target: Kinase Inhibitor)Core->Benzimidazole1. o-Phenylenediamine/EDC2. AcOH, RefluxQuinazolinoneQuinazolinone Derivative(Target: PI3K/mTOR)Core->Quinazolinone1. SOCl22. Anthranilamide3. NaOH CyclizationBiarylBiaryl Acid/Ester(Scaffold Extension)Core->BiarylSuzuki CouplingAr-B(OH)2, Pd(dppf)Cl2Biaryl->BenzimidazoleSubsequentCyclization

Caption: Divergent synthetic pathways starting from this compound.

References & Authority

  • Synthesis of 3-Bromo-4-fluorobenzoic acid derivatives: PubChem Compound Summary for CID 70509: 3-Bromo-4-fluorobenzoic acid.[1][2][3] National Center for Biotechnology Information (2025).[1][2][3] [Link]

  • General Suzuki-Miyaura Coupling Conditions: Miyaura, N., & Suzuki, A. (1995).[1][2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][3] [Link]

  • Benzimidazole Synthesis from Carboxylic Acids: Standard protocols for condensation of o-phenylenediamine with benzoic acids. Organic Chemistry Portal.[1][2][3] [Link]

  • PI3K Inhibitor Design (Morpholine Relevance): Structure-Activity Relationships of Morpholine-Containing PI3K Inhibitors. (See general literature on Idelalisib analogs). [Link] (Representative Example)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of 3-Bromo-4-morpholinobenzoic acid , a critical intermediate often used in the development of PI3K/mTOR inhibitors.[1] The presence of the ortho-bromo substituent introduces steric hindrance that significantly impacts the nucleophilic aromatic substitution (SNAr) efficiency. Furthermore, the amphoteric nature of the product creates a narrow pH window for successful isolation.[1]

This document replaces standard "recipe-style" protocols with a causality-driven troubleshooting framework , designed to help you diagnose yield losses and purity issues in real-time.

Part 1: The Optimized Protocol (The "Ester" Route)

Why this route? Direct SNAr on the benzoic acid substrate is often sluggish because the carboxylate anion (formed by the basic conditions) repels the incoming nucleophile and increases electron density on the ring, deactivating it.[1] Using the methyl ester prevents this deactivation, significantly improving conversion rates.[1]

Workflow Diagram

G Start Methyl 3-bromo-4- fluorobenzoate Inter Intermediate: Methyl 3-bromo-4- morpholinobenzoate Start->Inter SnAr, DMSO, 90°C (Avoids Carboxylate Repulsion) Morph Morpholine (3.0 equiv) Morph->Inter Hydrolysis Hydrolysis (LiOH/THF/H2O) Inter->Hydrolysis Saponification Product Target: 3-Bromo-4- morpholinobenzoic acid Hydrolysis->Product Acidification to pH 3.5

Figure 1: The optimized two-step synthetic pathway bypassing the electronic deactivation of the direct acid route.

Step-by-Step Methodology
StepOperationCritical ParameterWhy? (The Science)
1 Dissolution Dissolve Methyl 3-bromo-4-fluorobenzoate in DMSO (5 vol).DMSO stabilizes the polar Meisenheimer complex transition state, lowering the activation energy for SNAr.
2 Addition Add Morpholine (3.0 equiv).Excess morpholine acts as both the nucleophile and the base to scavenge the HF byproduct.
3 Reaction Heat to 90–100°C for 4–6 hours.[1] Monitor by HPLC/TLC.[2]The ortho-bromo group creates steric bulk.[1] High thermal energy is required to overcome the rotational barrier and allow nucleophilic attack.
4 Quench Cool to RT. Pour into Ice Water (20 vol).The ester intermediate is hydrophobic and will precipitate as a solid, leaving excess morpholine and salts in the aqueous phase.[1]
5 Hydrolysis Suspend solid in THF/Water (1:1). Add LiOH (2.5 equiv). Stir at 50°C.Mild saponification cleaves the ester without debrominating the ring (which can occur under harsh reflux with strong alkalis).
6 Isolation Acidify carefully to pH 3.5–4.0 . Filter.CRITICAL: See Part 2 (Troubleshooting) for the pI effect.

Part 2: Troubleshooting & FAQs

Category 1: Reaction Conversion Issues

Q1: My reaction stalls at 60-70% conversion. Adding more morpholine doesn't help. Why?

  • Diagnosis: You are likely experiencing product inhibition or solvent saturation , but the root cause is often the ortho-bromo steric effect (the "buttressing effect").[1]

  • The Fix:

    • Temperature: Increase temperature to 110°C . The ortho-Br significantly raises the activation energy compared to the non-brominated analog.[1]

    • Concentration: If running too concentrated (>1M), the morpholinium fluoride salt byproduct precipitates and coats the reagents. Dilute to 0.5M.

    • Switch Solvent: If using DMF, switch to DMSO or NMP .[1] These have higher dielectric constants, which better stabilize the charged transition state of the SNAr mechanism.[1]

Q2: I see a side product (~5-10%) with M+ mass of [Product + Morpholine]. What is this?

  • Diagnosis: This is likely the result of halogen exchange or over-substitution . While rare with Fluorine as the leaving group, the bromine atom can occasionally be displaced if the temperature is too high (>140°C) or if the reaction runs too long.[1]

  • The Fix: Tightly control the temperature. Do not exceed 110°C. Quench immediately upon consumption of starting material.

Category 2: Workup & Yield Loss (The "Hidden" Killer)

Q3: The reaction looked great on TLC, but after acidification, I recovered very little solid. Where did it go?

  • Diagnosis: You likely missed the Isoelectric Point (pI) window.

    • The Science: this compound is an ampholyte.[1]

      • pH < 1: The morpholine nitrogen protonates (cationic)

        
         Soluble.
        
      • pH > 5: The carboxylic acid deprotonates (anionic)

        
         Soluble.
        
    • The Trap: The ortho-bromo and para-carboxyl groups are electron-withdrawing, drastically lowering the basicity of the morpholine nitrogen (estimated pKa of conjugate acid < 2.0).[1]

  • The Fix:

    • Target pH 3.0 – 4.0 .

    • Do not use strong HCl to "crash" it out to pH 1. You will re-dissolve the product as the hydrochloride salt.

    • Use Acetic Acid for the final adjustment; its buffering capacity helps prevent over-shooting the pH.

Q4: My product is a sticky gum/oil instead of a powder.

  • Diagnosis: Occlusion of DMSO or Morpholine.

  • The Fix: Perform a Trituration .

    • Dissolve the gum in a minimum amount of Acetone.

    • Add dropwise into cold Water (10x volume) with vigorous stirring.

    • Alternatively, triturating the crude solid with Hexanes/Ethyl Acetate (9:1) can remove trapped organic impurities.

Part 3: Decision Logic for Yield Improvement

Use this flow chart to diagnose where your yield is being lost.

Troubleshooting Start Low Yield Observed CheckTLC Check HPLC/TLC of Reaction Mixture Start->CheckTLC Incomplete Starting Material Remains (>10%) CheckTLC->Incomplete Yes Complete Reaction Complete (SM < 1%) CheckTLC->Complete Yes TempCheck Is Temp > 90°C? Incomplete->TempCheck IncreaseT Increase T to 110°C Switch to DMSO TempCheck->IncreaseT No CheckStoich Check Morpholine Equiv (Need >3.0 eq) TempCheck->CheckStoich Yes CheckFiltrate Analyze Filtrate (Mother Liquor) Complete->CheckFiltrate ProductInML Product found in Filtrate? CheckFiltrate->ProductInML pHIssue pH Error: Product is Soluble. Adjust pH to 3.5 exactly. ProductInML->pHIssue Yes (High conc) FilterIssue Mechanical Loss or Degradation ProductInML->FilterIssue No

Figure 2: Diagnostic logic tree for isolating the root cause of yield deficiency.

Part 4: Data & Solvent Comparison

The choice of solvent dramatically affects the reaction rate due to the stabilization of the transition state.

SolventDielectric Constant (

)
Reaction Rate (Relative)Workup EaseRecommendation
DMSO 46.7Fastest (1.[1]0)Moderate (High BP, water soluble)Preferred
DMF 36.7Fast (0.8)ModerateGood Alternative
NMP 32.2Fast (0.8)Difficult (Hard to remove)Avoid if possible
Ethanol 24.5Slow (0.2)EasyNot Recommended (Temp limit too low)
Toluene 2.38No ReactionEasyFail (Non-polar)

References

  • Preparation of 3-bromo-4-fluoro-benzoic acid. US Patent 4393232A. Google Patents.

    • Context: Establishes the synthesis and availability of the starting material.[3]

  • Substituted benzoic acid derivatives and their use as PI3K inhibitors . World Intellectual Property Organization, WO2008076707.[1] Patentscope. Available at: [Link]

    • Context: Describes the use of the morpholino-benzoic acid intermediate in kinase inhibitor synthesis and general SNAr conditions.
  • Nucleophilic Aromatic Substitution: Mechanism and Conditions . Master Organic Chemistry. Available at: [Link]

    • Context: Foundational mechanism verifying the requirement for polar aprotic solvents and electron-withdrawing group activ
  • Isoelectric Point of Amino Acids . PubChem Compound Summary for this compound. Available at: [Link]

    • Context: Structural data supporting the amphoteric nature and solubility profile of the molecule (inferred

Sources

Technical Support Center: Purification of 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Bromo-4-morpholinobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Introduction: The Purification Puzzle

This compound is a molecule with distinct chemical personalities. It possesses a weakly basic morpholine nitrogen and a carboxylic acid group, making it amphoteric. This dual nature, combined with its aromatic core, presents unique opportunities and challenges for purification. The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) of an activated aryl halide (like 3-bromo-4-fluorobenzoic acid) with morpholine.[1][2] This reaction, while generally efficient, can lead to a specific profile of impurities that must be addressed.

This guide is structured into two main sections: a Troubleshooting Guide for hands-on problem-solving and a set of Frequently Asked Questions (FAQs) for broader conceptual understanding.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, common issues encountered during the purification workflow in a practical question-and-answer format.

Issue 1: My crude product is a discolored, sticky solid. Where do I begin?

Answer: A discolored and non-crystalline crude product suggests the presence of residual solvents, unreacted starting materials, and colored byproducts. A multi-step purification strategy is recommended, starting with an acid-base extraction to isolate the amphoteric product from neutral impurities, followed by recrystallization.

Core Principle: Exploiting Amphoteric Nature

Your target molecule has both an acidic group (-COOH) and a basic group (morpholine). We can use pH manipulation to selectively move it between aqueous and organic phases, leaving many impurities behind.[3]

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form the water-soluble sodium salt, which partitions into the aqueous layer. Most neutral organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. For good practice, re-extract the organic layer with fresh NaHCO₃ solution to maximize recovery. Combine the aqueous layers.

  • Back-Wash: "Wash" the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining non-polar impurities that may have been carried over.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring. As the pH becomes acidic, the carboxylate salt is protonated back to the free carboxylic acid, which is poorly soluble in water and will precipitate out.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly.

This procedure should yield a significantly purer, off-white solid, which is now an excellent candidate for final polishing by recrystallization.

Issue 2: My product "oils out" during recrystallization instead of forming crystals. What's wrong?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often caused by the presence of impurities that depress the melting point or by cooling a highly concentrated solution too rapidly.

Causality and Solutions:
  • Impurity Effect: The acid-base extraction described above should be your first step to remove gross impurities. If oiling persists, the issue may be the solvent choice.

  • Solvent System: A single solvent may not have the ideal solubility profile. Benzoic acids are typically much more soluble in hot water than in cold water, making it a good starting point for recrystallization.[4][5] However, the morpholine group increases organic solubility. A mixed-solvent system, such as ethanol/water or isopropanol/water, often provides better control.

Step-by-Step Protocol: Mixed-Solvent Recrystallization
  • Dissolve: In an Erlenmeyer flask, dissolve the semi-pure solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Add Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered, pure crystals.[4]

  • Induce Crystallization (If Needed): If no crystals form, try scratching the inside of the flask below the liquid surface with a glass rod. This creates nucleation sites. Alternatively, add a tiny "seed crystal" of previously purified product.

  • Ice Bath & Isolation: Once crystal formation is well underway at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

Issue 3: After recrystallization, my product is still yellow/brown. How can I get a white solid?

Answer: Persistent color indicates the presence of highly conjugated, colored impurities that may have co-crystallized with your product. These can often be removed by treating the recrystallization solution with activated charcoal.

Mechanism of Action:

Activated charcoal has a very high surface area with pores that are effective at adsorbing large, flat (often aromatic and colored) molecules.[6]

Protocol: Decolorization with Activated Charcoal
  • Prepare Solution: Dissolve your impure solid in the appropriate amount of hot recrystallization solvent as you normally would.

  • Cool Slightly: Remove the flask from the heat source. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.

  • Add Charcoal: Add a very small amount of activated charcoal (e.g., the tip of a spatula for a 1-2 gram scale). Using too much will adsorb your product and reduce the yield.

  • Reheat and Filter: Swirl the mixture and gently bring it back to a boil for a few minutes.

  • Hot Filtration: You must filter the hot solution to remove the charcoal. Use a pre-heated funnel and fluted filter paper to prevent your product from crystallizing prematurely in the funnel. The filtrate should be colorless.

  • Crystallize: Proceed with the cooling and crystallization of the colorless filtrate as described in the previous section.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound?

A1: Assuming the synthesis is a nucleophilic aromatic substitution of 3-bromo-4-fluorobenzoic acid with morpholine, the primary impurities are:

  • Starting Material (3-bromo-4-fluorobenzoic acid): Incomplete reaction.

  • Excess Morpholine: Unreacted reagent.

  • Side Products: While the ortho/para positioning of the activating carboxylate group and the deactivating bromo group directs the substitution, minor isomers or degradation products are possible under harsh conditions.

Below is a diagram illustrating the target molecule and a key potential impurity.

G cluster_0 Target Molecule cluster_1 Common Impurities Target This compound (Desired Product) Impurity1 3-bromo-4-fluorobenzoic acid (Unreacted Starting Material) Impurity2 Morpholine (Excess Reagent)

Caption: Key chemical structures in the purification process.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for quickly checking for the presence of starting materials and other impurities.[7] A single spot across multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can quantify impurities if an internal standard is used.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity by area under the curve).

Q3: What is the recommended solvent system for recrystallization?

A3: There is no single "best" solvent, and empirical screening is always recommended. However, based on the structure (a substituted benzoic acid), the following are excellent starting points.

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
WaterModerate-HighVery LowGood for removing polar impurities. May require a large volume. Ideal for final product precipitation.[4]
EthanolHighModerateGood "dissolving" solvent. Often used in combination with water.
IsopropanolHighModerate-LowSimilar to ethanol but less volatile. A good choice for a mixed-solvent system with water.
Acetic AcidHighLowEffective for many substituted benzoic acids, but can be difficult to remove completely.[8]
Ethanol/Water Tunable Tunable Highly Recommended. Allows for fine-tuning of solubility to maximize both purity and recovery.
Isopropanol/Water Tunable Tunable Highly Recommended. A slightly less volatile alternative to ethanol/water.

Q4: How should I store the purified this compound?

A4: The compound is a stable crystalline solid. Store it in a well-sealed container in a cool, dry place, protected from light. Like many benzoic acid derivatives, it is not particularly hygroscopic but should be protected from excessive moisture.

General Purification Workflow Diagram

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a highly pure final product.

PurificationWorkflow Crude Crude Reaction Mixture (Often oily, colored) AcidBase Acid-Base Extraction (Isolates amphoteric product) Crude->AcidBase SemiPure Semi-Pure Solid (Off-white powder) AcidBase->SemiPure PurityCheck1 Purity Check (TLC, m.p.) SemiPure->PurityCheck1 Decolorize Decolorize with Charcoal (If colored) SemiPure->Decolorize Product is Colored Recrystallize Recrystallization (e.g., IPA/Water) PurityCheck1->Recrystallize Impurities Present PurityCheck2 Final Purity Analysis (NMR, HPLC) PurityCheck1->PurityCheck2 Sufficiently Pure PureSolid Pure Crystalline Solid Recrystallize->PureSolid Decolorize->Recrystallize PureSolid->PurityCheck2 Final Final Product (>99% Pure) PurityCheck2->Final

Caption: A decision-based workflow for purification.

References

  • Organic Syntheses Procedure: 3-bromo-4-aminotoluene. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses Procedure: 3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene. (2010). ResearchGate. Retrieved January 30, 2026, from [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (2013). Google Patents.
  • 3-Bromo-4-methylbenzoic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 3-Bromo-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Recrystallization of Impure Benzoic Acid. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 3-Bromo-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • US3235588A - Purification of benzoic acid. (1966). Google Patents.
  • Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]

  • 3-Bromobenzoic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. (1983). Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses Procedure: 2,4,6-tribromobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (1987). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University document. Retrieved January 30, 2026, from [Link]

  • Recrystallisation of benzoic acid. (2020). YouTube. Retrieved January 30, 2026, from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central. Retrieved January 30, 2026, from [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2000). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

  • Purification of Benzoic acid by Sublimation. (2023). YouTube. Retrieved January 30, 2026, from [Link]

  • Lab Report Recrystallization. (2016). Florida A&M University. Retrieved January 30, 2026, from [Link]

  • COF-300 synthesis and colloidal stabilization with substituted benzoic acids. (2023). Semantic Scholar. Retrieved January 30, 2026, from [Link]

Sources

stability issues of 3-Bromo-4-morpholinobenzoic acid under different pH conditions

[1]

Compound Profile & Physicochemical Baseline

Before troubleshooting, verify your compound's baseline properties. Misunderstanding the ionization state is the primary cause of experimental failure with this scaffold.

  • Chemical Name: this compound[1][2][3][4][5][6][7][8][9][10][11]

  • CAS: 1131594-24-5[1][2][3][4][5][7][9][10]

  • Molecular Formula: C₁₁H₁₂BrNO₃ (MW: 286.12 g/mol )[9][12]

  • Key Functional Groups:

    • Carboxylic Acid (Position 1): Acidic. Predicted pKₐ ~4.3.[13]

    • Morpholine Nitrogen (Position 4): Weakly basic due to conjugation with the phenyl ring and electron-withdrawing effects of the para-carboxyl and ortho-bromo groups. Predicted pKₐ (conjugate acid) < 2.0.

    • Aryl Bromide (Position 3): Lipophilic, electron-withdrawing, photolabile.

Ionization & Solubility Map
pH RangeDominant SpeciesCharge StateSolubility Status
pH < 1.5 Cationic (N-Protonated)+1 (possibly +1/-0 mix)Variable (Salt dependent)
pH 2.0 – 4.5 Neutral Form 0 (Free Acid)INSOLUBLE (Precipitation Risk)
pH > 5.5 Anionic (Carboxylate)-1SOLUBLE

Technical Insight: Unlike simple amines, the morpholine nitrogen in this molecule is deactivated. It does not readily protonate in weak acids (e.g., 5% Acetic Acid). This creates a wide "Solubility Dead Zone" between pH 2 and 5 where the molecule remains neutral and precipitates.

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation Issues

Q1: I tried dissolving the compound in 0.1 M HCl, but it remains a suspension. Isn't the morpholine nitrogen basic? Diagnosis: N-Deactivation. The ortho-bromo substituent and para-carboxyl group strongly withdraw electrons from the morpholine nitrogen, lowering its basicity significantly (pKₐ < 2). In 0.1 M HCl (pH ~1), the nitrogen is not fully protonated to form a soluble cationic salt. Solution:

  • Switch Solvents: Use an organic co-solvent (DMSO, Methanol) or dissolve in base (0.1 M NaOH) first to form the carboxylate salt, then titrate carefully if needed.

  • Stronger Acid (Not Recommended for Stability): It requires highly acidic conditions (pH < 0.5) to fully protonate, which risks hydrolytic degradation.

Q2: My LC-MS shows a "split peak" or broad tailing when running a gradient with 0.1% Formic Acid. Is the compound degrading? Diagnosis: pH-pKa Mismatch (Chromatographic Artifact). 0.1% Formic acid results in a mobile phase pH of ~2.7. This is exactly in the "Neutral Zone" (see table above). The compound is rapidly equilibrating between protonated and neutral forms, or simply precipitating on the column head. Solution:

  • Increase pH: Use 10 mM Ammonium Acetate (pH 5.5) or 0.1% Ammonium Hydroxide (pH 10) . The anionic form (COO⁻) peaks sharply and retains well on C18 columns.

  • Diagram: See Figure 1 below for the species distribution logic.

Category B: Chemical Stability & Degradation[12][14]

Q3: The white powder turned faint yellow after leaving it on the bench for 3 days. Is it still usable? Diagnosis: Photo-Oxidation (N-Oxide Formation). Morpholine derivatives are susceptible to oxidation at the nitrogen atom to form N-oxides, especially under light exposure. The aryl bromide moiety is also photolabile and can undergo debromination (homolytic cleavage) under UV light. Solution:

  • Check Purity: Run HPLC. If the impurity is < 2%, repurify via recrystallization (Ethanol/Water).

  • Prevention: Store in amber vials under Argon/Nitrogen at 4°C. Strictly avoid light exposure.

Q4: Can I use this building block in a Suzuki coupling at pH 10? Diagnosis: Stable. The compound is highly stable in basic aqueous conditions (pH 8–12) at room temperature. The carboxylate anion protects the molecule from nucleophilic attack. Warning: Avoid extreme heat (>100°C) in strong alkali for prolonged periods to prevent potential hydrolysis of the C-N bond (though rare for N-aryl systems).

Experimental Protocols

Protocol 1: Rapid Solubility Profiling (Turbidimetric)

Use this to define the exact "Crash Point" for your specific buffer system.[12]

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO (10 mg/mL).

  • Buffer Setup: Prepare 1 mL aliquots of 50 mM Phosphate/Citrate buffers ranging from pH 2.0 to 8.0 (0.5 unit increments).

  • Spike: Add 20 µL of DMSO stock to each buffer vial (Final conc: 0.2 mg/mL). Vortex for 30 seconds.

  • Observation:

    • Clear: Soluble.

    • Cloudy/Precipitate: Insoluble (Neutral species).

  • Validation: Centrifuge cloudy samples and analyze supernatant by HPLC to quantify actual solubility.

Protocol 2: Forced Degradation Stress Test

Validate stability before scaling up.[12]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 1 N HCl, 60°C, 4 hoursPotential Degradation. Monitor for morpholine ring opening.[1][12]
Base Hydrolysis 1 N NaOH, 60°C, 4 hoursStable. (Carboxylate form is robust).
Oxidation 3% H₂O₂, RT, 2 hoursDegradation. Look for N-Oxide (+16 Da mass shift).[1][12]
Photostability UV Light (254 nm), 24 hoursDegradation. Look for Des-bromo analog (-79/81 Da).[1][12]

Visualizing the Stability & Solubility Landscape

The following diagram illustrates the critical relationship between pH, ionization, and stability risks.

StabilityLandscapeAcidAcidic Condition(pH < 2)Species1Cationic Species(Partially Soluble)Risk: HydrolysisAcid->Species1Protonation (Difficult)NeutralNeutral Condition(pH 2 - 5)Species2Neutral Zwitterion/Acid(INSOLUBLE PRECIPITATE)Neutral->Species2Isoelectric RegionBaseBasic Condition(pH > 6)Species3Anionic Carboxylate(HIGHLY SOLUBLE)Most Stable FormBase->Species3DeprotonationSpecies2->Species3Add Base (NaOH)DegradationOxidative Degradation(N-Oxide Formation)Species3->DegradationExposure to Air/Peroxides

Figure 1: pH-Dependent speciation map. Note the critical "Insolubility Zone" at pH 2-5.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59666069, this compound. Retrieved from [Link]

  • Li, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines (Analogous N-Aryl Stability Mechanisms). ACS Medicinal Chemistry Letters. Retrieved from [Link][1][12]

Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with 3-Bromo-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with 3-Bromo-4-morpholinobenzoic acid, a substrate that presents unique challenges due to its electronic and functional group profile. As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

The structure of this compound incorporates an electron-rich aromatic ring due to the nitrogen atom of the morpholine group, a potentially coordinating carboxylic acid, and a moderately reactive aryl bromide. This combination can lead to common cross-coupling issues such as low reactivity, catalyst inhibition, and challenging side reactions. This guide is designed in a question-and-answer format to directly address the specific problems you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing very low or no conversion of my this compound. What are the likely causes and how can I fix it?

This is the most common issue and often points to a suboptimal catalyst system or reaction conditions ill-suited for this specific electron-rich substrate.

Underlying Causes & Scientific Rationale:

  • Difficult Oxidative Addition: The Suzuki catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The morpholine group is a strong electron-donating group, which increases the electron density on the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to cleavage by the electron-rich Pd(0) center, thus slowing down the rate-determining oxidative addition step.[3]

  • Catalyst Inactivation: The nitrogen atom in the morpholine ring or the oxygen in the carboxylate group can act as a Lewis base and coordinate to the palladium center. This can lead to the formation of inactive catalyst species or hinder the substrate's access to the catalytic site.

  • Poor Reagent Quality: Degradation of the boronic acid/ester, catalyst, or solvent can halt the reaction. Boronic acids, in particular, are susceptible to decomposition via protodeboronation, especially under harsh conditions.[1]

Troubleshooting Workflow & Protocol:

If you are facing low to no product formation, follow this systematic approach to diagnose and solve the issue.

G start Low / No Yield reagents Step 1: Verify Reagent Quality - Boronic acid (fresh?) - Catalyst (active?) - Solvent (anhydrous & degassed?) start->reagents catalyst Step 2: Enhance Oxidative Addition - Switch to electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) - Use a more active pre-catalyst (e.g., G2/G3 Buchwald pre-catalysts) reagents->catalyst Reagents OK base_solvent Step 3: Optimize Base & Solvent - Is the base strong enough but not causing degradation? - Is the substrate soluble? - Try K3PO4 or Cs2CO3 - Consider solvent systems like Dioxane/H2O or Toluene/H2O catalyst->base_solvent Still low yield temp Step 4: Adjust Temperature - Increase temperature incrementally (e.g., 80°C -> 100°C) - Monitor for decomposition base_solvent->temp Still low yield success Problem Solved temp->success Yield improves

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocol: Catalyst System Screening for an Electron-Rich Aryl Bromide

This protocol outlines a method for screening different palladium catalysts and ligands to improve the yield.

  • Preparation: In a glovebox, prepare an array of oven-dried reaction vials. To each vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In separate vials, add different catalyst systems. See the table below for suggestions.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) to each vial to a specified concentration (e.g., 0.1 M).

  • Reaction: Seal the vials and place them in a pre-heated reaction block (e.g., 90-100 °C). Stir for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling, quench a small aliquot from each reaction with water and extract with an appropriate solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

Catalyst SystemLigand TypeRationale & Comments
Pd(PPh₃)₄Standard phosphineA common starting point, but often inefficient for electron-rich bromides.
PdCl₂(dppf)Bidentate phosphineOffers good stability; the large bite angle can be beneficial.[4]
Pd₂(dba)₃ + SPhosBuchwald ligandSPhos is electron-rich and bulky, which significantly accelerates oxidative addition for hindered/rich substrates.[3] Highly recommended.
XPhos Pd G3Buchwald pre-catalystA highly active pre-catalyst that forms the active Pd(0) species readily. Excellent for challenging couplings.
FAQ 2: My reaction is messy. I see multiple byproducts, especially the dehalogenated starting material and homocoupled boronic acid. How can I suppress these side reactions?

Side reactions are common in Suzuki couplings and understanding their mechanisms is key to preventing them.[1]

A. Dehalogenation (Hydrodehalogenation)

  • What is it? Your starting material, this compound, is converted to 4-morpholinobenzoic acid, where the bromine is replaced by a hydrogen atom.[5]

  • Causality: This occurs when the Pd(II)-Aryl intermediate formed after oxidative addition undergoes reaction with a hydride source before it can transmetalate with the boronic acid. Common hydride sources include the solvent (e.g., alcohols), the base (e.g., hydroxides in some cases), or impurities.[1] High temperatures and long reaction times exacerbate this issue.[5]

  • Solutions:

    • Use Anhydrous, High-Purity Solvents: Avoid alcoholic solvents if dehalogenation is a major issue. Toluene or 1,4-dioxane are good choices.[1]

    • Choose the Right Base: Use a non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less likely to promote hydride formation pathways.

    • Accelerate the Main Reaction: The faster the desired catalytic cycle proceeds, the less time there is for side reactions. Using a more active catalyst system (see FAQ 1) that promotes rapid transmetalation and reductive elimination is the most effective strategy.

B. Homocoupling of Boronic Acid

  • What is it? Two molecules of your boronic acid couple to form a biaryl byproduct (R-R from R-B(OH)₂).

  • Causality: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1] If your Pd(0) catalyst is oxidized to Pd(II) by residual air, or if you use a Pd(II) pre-catalyst that is not efficiently reduced to Pd(0), homocoupling can become significant.[6]

  • Solutions:

    • Thorough Degassing: This is critical. Before heating, thoroughly degas your reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the amount of initial Pd(II).

    • Control Stoichiometry: Use only a slight excess of the boronic acid (1.1-1.2 equivalents). A large excess will favor homocoupling according to Le Châtelier's principle.

G cluster_0 Desired Suzuki Cycle cluster_1 Side Reactions OA Ar-Pd(II)-Br TM Ar-Pd(II)-R OA->TM Transmetalation (with R-B(OH)2) Dehalogenation Ar-H (Dehalogenation) OA->Dehalogenation Reaction with Hydride RE Ar-R Product TM->RE Reductive Elimination Pd0 Pd(0) RE->Pd0 Catalyst Regeneration Pd0->OA Oxidative Addition Homocoupling R-R (Homocoupling) BoronicAcid R-B(OH)2 BoronicAcid->Homocoupling Pd(II) mediated Hydride Hydride Source (e.g., Solvent, Base) Hydride->Dehalogenation Oxygen O2 Oxygen->Homocoupling

Caption: The desired Suzuki cycle versus common off-cycle side reactions.

FAQ 3: I am struggling with the solubility of my starting material and/or product, leading to a heterogeneous mixture and difficult purification. What can I do?

The zwitterionic potential of this compound can lead to poor solubility in common non-polar Suzuki solvents like toluene.

Underlying Causes & Scientific Rationale:

  • Polar Functional Groups: The combination of the basic morpholine nitrogen and the acidic carboxylic acid makes the molecule highly polar and capable of strong intermolecular interactions (hydrogen bonding), reducing its solubility in apolar solvents.

  • Base Interaction: In the presence of a base, the carboxylic acid is deprotonated to a carboxylate salt. This salt form can have drastically different solubility from the neutral starting material, potentially causing it to precipitate from organic solvents.

Solutions & Strategies:

  • Protecting the Carboxylic Acid: The most robust solution is to temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This eliminates the acidic proton, prevents salt formation, and significantly increases solubility in common organic solvents. The ester can be easily hydrolyzed back to the carboxylic acid post-coupling.

    • Caveat: Protecting groups add extra steps to your synthesis. If you wish to avoid this, proceed to the next options.

  • Solvent System Optimization:

    • Polar Aprotic Solvents: Try using more polar aprotic solvents like DMF, DMAc, or DMSO.[1] These are better at solvating polar molecules and salts. However, be aware that they can be difficult to remove during workup.

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O) is often very effective.[1] Water helps dissolve the inorganic base and the carboxylate salt, while the organic solvent dissolves the boronic acid and the catalyst complex.[7]

  • Phase-Transfer Catalysis: For reactions that are biphasic (e.g., Toluene/Water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the reactants between the organic and aqueous phases, improving reaction rates.

  • Purification Strategy:

    • If your final product is an acid, purification can often be simplified by an acid-base extraction. After the reaction, acidify the aqueous layer to protonate your product, causing it to precipitate or become extractable into an organic solvent, leaving many inorganic and neutral impurities behind.

References

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. Available from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from [Link]

Sources

avoiding dehalogenation of 3-Bromo-4-morpholinobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dehalogenation

Welcome to the technical support center for 3-Bromo-4-morpholinobenzoic acid. This guide is designed to provide in-depth, experience-based insights into the challenges and solutions associated with the use of this versatile building block in organic synthesis. As researchers, we understand that unexpected side reactions can derail timelines and consume valuable resources. One of the most common pitfalls encountered with this compound is dehalogenation, particularly during palladium-catalyzed cross-coupling reactions.

This document provides a structured approach to troubleshooting and protocol optimization, grounded in mechanistic principles, to help you achieve your desired synthetic outcomes with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and reactivity of this compound.

Q1: Why is this compound prone to dehalogenation?

A1: The susceptibility of this compound to dehalogenation (also known as hydrodehalogenation or protodebromination) stems from its electronic properties. The morpholino group at the 4-position is a strong electron-donating group, which increases the electron density of the aromatic ring. This heightened electron density makes the C-Br bond more susceptible to certain side reactions within the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2] The electron-rich nature of the substrate can facilitate undesired pathways that lead to the replacement of the bromine atom with a hydrogen atom.

Q2: What is the primary mechanism of dehalogenation in a Pd-catalyzed reaction?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling.[3] The key detrimental step is the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources, including solvents (like alcohols), water, or even certain bases or additives.[3][4] Once the initial oxidative addition of the aryl bromide to the Pd(0) catalyst occurs, the resulting Ar-Pd(II)-Br complex can undergo reductive elimination with a hydride ligand instead of proceeding with the desired transmetalation or amine-binding step. This reductive elimination releases the debrominated product and regenerates a Pd(0) species, consuming the starting material unproductively.[3]

Q3: Can my choice of reaction (e.g., Suzuki vs. Buchwald vs. Amide Coupling) affect the risk of dehalogenation?

A3: Yes, absolutely.

  • Palladium-Catalyzed Reactions (Suzuki, Buchwald-Hartwig, etc.): These are at the highest risk for dehalogenation because they involve Pd(0)/Pd(II) catalytic cycles where Pd-H species can readily form and intercept the reaction intermediates.[3][5]

  • Amide Coupling Reactions: Standard amide coupling reactions that utilize activating agents like HATU, HOBt, or carbodiimides (EDC, DCC) do not typically involve metal catalysts or conditions that generate hydride species.[6][7][8] Therefore, the C-Br bond on this compound is generally stable under these conditions. The primary concern in amide coupling is ensuring complete activation of the carboxylic acid and avoiding side reactions related to the coupling reagents themselves, not dehalogenation.

Q4: Is the carboxylic acid functional group a factor in dehalogenation?

A4: The carboxylic acid itself does not directly promote dehalogenation. However, its presence necessitates the use of a base in cross-coupling reactions to form the carboxylate salt, which can influence the reaction environment. The choice of base is critical; some bases or their impurities can be sources of hydrides, indirectly increasing the risk of dehalogenation.[9] For instance, using a strong base with β-hydrogens can sometimes be problematic.[9]

Part 2: Troubleshooting Guide: Identifying and Solving Dehalogenation

This guide is structured to help you diagnose the cause of dehalogenation in your reaction and provide actionable solutions.

Symptom: LC-MS analysis shows a significant peak corresponding to the mass of 4-morpholinobenzoic acid alongside unreacted starting material and/or a low yield of the desired product.

This is the classic indicator of a competing dehalogenation reaction.

Logical Troubleshooting Workflow

A systematic approach is crucial for efficiently resolving the issue. The following diagram outlines a decision-making workflow for troubleshooting.

G cluster_start Start: Dehalogenation Observed cluster_catalyst Step 1: Catalyst & Ligand System cluster_base Step 2: Base & Solvent cluster_conditions Step 3: Reaction Parameters start Significant dehalogenated byproduct detected via LC-MS ligand Is the ligand electron-rich and sterically bulky? (e.g., SPhos, XPhos, RuPhos) start->ligand catalyst_load Is catalyst loading > 2 mol%? ligand->catalyst_load No base_check What base is being used? ligand->base_check Yes action_ligand Action: Switch to a bulky, electron-rich phosphine ligand. [Ref: Buchwald Ligands] catalyst_load->action_ligand No action_catalyst Action: Reduce catalyst loading to 1-2 mol%. Consider a pre-catalyst. catalyst_load->action_catalyst Yes base_strong Strong, nucleophilic base? (e.g., NaOtBu, LiHMDS) base_check->base_strong base_weak Weak, inorganic base? (e.g., K2CO3, Cs2CO3, K3PO4) base_check->base_weak action_ligand->base_check action_catalyst->base_check action_base Action: Switch to a weaker, non-nucleophilic base like K3PO4 or Cs2CO3. [Ref: Suzuki Base Effects] base_strong->action_base Yes solvent_check Is solvent a potential hydride source? (e.g., alcohols) base_weak->solvent_check Continue action_solvent Action: Switch to an aprotic solvent like Dioxane, Toluene, or DMF. Ensure it is anhydrous. solvent_check->action_solvent Yes temp_check Is temperature > 100 °C? solvent_check->temp_check No action_base->solvent_check action_solvent->temp_check action_temp Action: Lower reaction temperature. Attempt 70-80 °C and monitor conversion over a longer time. temp_check->action_temp Yes final_review Re-run reaction and analyze. Dehalogenation should be minimized. temp_check->final_review No action_temp->final_review

Caption: Troubleshooting workflow for dehalogenation.

Detailed Troubleshooting Steps
1. Evaluate the Catalyst System (Palladium Source & Ligand)

The choice of ligand is arguably the most critical factor in controlling the competition between productive cross-coupling and dehalogenation.[10][11]

  • Problem: The rate of reductive elimination of the Ar-H bond is faster than the rate of transmetalation (in Suzuki) or amine coordination/deprotonation (in Buchwald-Hartwig).

  • Causality: Standard or less bulky ligands may not sufficiently stabilize the Ar-Pd(II)-X intermediate or promote the desired forward reaction pathway efficiently. Electron-rich and sterically hindered phosphine ligands accelerate the reductive elimination step of the desired C-C or C-N bond formation, which can outcompete the undesired C-H bond formation.[1]

  • Solution: Employ bulky, electron-rich phosphine ligands. The "Buchwald ligands" are industry-standard for this purpose.

    • For Suzuki Couplings: SPhos, RuPhos, or XPhos are excellent starting points.

    • For Buchwald-Hartwig Amination: XPhos or BrettPhos are highly recommended.

  • Actionable Protocol: Replace your current ligand (e.g., PPh₃) with an equimolar amount of a Buchwald ligand relative to your palladium source. Using a pre-formed catalyst (e.g., XPhos Pd G3) is often more reliable and can lead to more reproducible results.

2. Scrutinize the Base and Solvent

The base and solvent create the environment where hydride species can be generated.

  • Problem: The base or solvent is acting as a hydride source.

  • Causality:

    • Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while effective for deprotonation, can participate in side reactions that generate Pd-H. Weaker, non-nucleophilic inorganic bases are generally safer.[12] Carbonates and phosphates are often preferred for sensitive substrates.

    • Solvents: Protic solvents, especially alcohols, can be direct hydride donors.[3] While sometimes used in Suzuki reactions with aqueous base, they increase the risk for electron-rich substrates. Water, if not properly controlled, can also contribute.[4]

  • Solution:

    • Base Selection: Switch from strong organic bases (NaOtBu) to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that often minimize dehalogenation.[12]

    • Solvent Selection: Use anhydrous, aprotic solvents. 1,4-Dioxane, toluene, or DMF are standard choices. Ensure they are properly degassed to remove oxygen, which can lead to catalyst degradation and other side reactions.[12][13]

  • Actionable Protocol: If using NaOtBu, switch to 2-3 equivalents of K₃PO₄. If using an alcohol-based solvent, switch to anhydrous dioxane or toluene.

3. Optimize Reaction Parameters (Temperature & Concentration)

Kinetic factors can be leveraged to favor the desired reaction pathway.

  • Problem: High reaction temperatures are accelerating the rate of dehalogenation more than the rate of cross-coupling.

  • Causality: Decomposition pathways and side reactions like dehalogenation often have a higher activation energy and become more prominent at elevated temperatures.

  • Solution: Lower the reaction temperature. While this may slow down the desired reaction, it often slows the undesired dehalogenation pathway to a greater extent.

  • Actionable Protocol: Reduce the reaction temperature from a high setting (e.g., 100-110 °C) to a milder range (e.g., 70-80 °C).[14] Monitor the reaction over a longer period (e.g., 12-24 hours) to allow for complete conversion.

Comparative Table of Optimized Conditions

The following table summarizes recommended starting conditions to minimize dehalogenation for Suzuki-Miyaura reactions with this compound.

ParameterStandard (High Risk) ConditionsOptimized (Low Risk) ConditionsRationale for Change
Pd Source Pd(PPh₃)₄, Pd(OAc)₂XPhos Pd G3, Pd₂(dba)₃Pre-catalysts are more stable. dba is a non-interfering ligand.
Ligand PPh₃, NoneSPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate C-C coupling over C-H.[10]
Base NaOtBu, K₂CO₃ in EtOH/H₂OK₃PO₄, Cs₂CO₃Milder, non-nucleophilic bases reduce hydride formation.[12]
Solvent Ethanol, Methanol, THF/H₂OAnhydrous Dioxane, TolueneAprotic solvents eliminate a primary source of hydrides.[3]
Temperature > 100 °C70 - 80 °CLower temperatures disfavor the dehalogenation side reaction.
Atmosphere Air, Nitrogen purgeRigorous Degassing, ArgonRemoving O₂ prevents catalyst degradation and homocoupling.[12][13]

Part 3: Optimized Experimental Protocol

This section provides a validated, step-by-step protocol for a Suzuki-Miyaura coupling reaction designed to minimize dehalogenation.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

G prep 1. Preparation & Degassing - Add substrate, boronic acid, & base to flask. - Seal with septum. - Evacuate & backfill with Argon (3x). solvent 2. Solvent & Catalyst Addition - Add degassed anhydrous dioxane via syringe. - Add Pd catalyst/ligand solution. prep->solvent reaction 3. Reaction - Heat to 80 °C with vigorous stirring. - Monitor progress by LC-MS (e.g., at 2h, 6h, 12h). solvent->reaction workup 4. Workup - Cool to RT. - Quench with water. - Acidify with 1M HCl to pH ~3-4. reaction->workup extract 5. Extraction & Purification - Extract with Ethyl Acetate (3x). - Wash combined organics with brine. - Dry (Na2SO4), filter, concentrate. - Purify via column chromatography. workup->extract

Caption: Optimized Suzuki-Miyaura workflow.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • SPhos (0.022 equiv, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add degassed, anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the starting aryl bromide. In a separate vial under argon, dissolve the Pd₂(dba)₃ and SPhos in a small amount of dioxane and add this solution to the reaction flask via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them with water and a drop of acid, extracting with ethyl acetate, and analyzing by LC-MS. Check for the disappearance of starting material and the ratio of desired product to the debrominated byproduct.

  • Workup: Once the reaction is complete (typically 12-18 hours), cool the flask to room temperature. Dilute the mixture with water and ethyl acetate. Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 3-4 to protonate the carboxylic acid product.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

References
Click to expand
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(17), 3607–3612. [Link]

  • Reddy, K. V., et al. (2018). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Asian Journal of Organic Chemistry, 7(9), 1801-1804. [Link]

  • Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Acosta-Reyes, F. J., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 38(6), 1293–1302. [Link]

  • Krátký, M., et al. (2017). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 22(5), 783. [Link]

  • Li, Y., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Catalysts, 10(9), 1048. [Link]

  • Tlaczala, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(10), 1199. [Link]

  • Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 60(5), 1347–1355. [Link]

  • Ishihara, K., et al. (2009). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 38(7), 1976-1985. [Link]

  • Ge, S., & Hartwig, J. F. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(34), 14818–14825. [Link]

  • Thomas, A. A., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 56(41), 12843-12847. [Link]

  • Khan, I., et al. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 77, 42-52. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • Kassel, S. H., et al. (2021). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 11(15), 9458–9467. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Edwards, P. G. (2016). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]

  • Google Patents. (1983).
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Al-Zoubi, R. M., et al. (2023). Evolution of amide bond formation. RSC Advances, 13(33), 23143-23161. [Link]

  • Misal Castro, L. C., et al. (2015). When iron met phosphines: a happy marriage for reduction catalysis. Green Chemistry, 17(4), 2283-2303. [Link]

  • Arnold, R. (2018). Cross Couplings with Emphasis on the Suzuki-Miyaura Coupling. [Link]

  • Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28433-28437. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

  • Chen, Y., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(34), 7433-7445. [Link]

  • Hartwig, J. F. (2008). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry, 219, 1-16. [Link]

  • Cloutier, J., et al. (2015). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 11, 2394-2401. [Link]

Sources

Technical Support Center: Process Optimization for 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Scale-Up Troubleshooting & Process Safety Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

3-Bromo-4-morpholinobenzoic acid is a critical scaffold in the synthesis of PI3K and mTOR kinase inhibitors.[1] While the medicinal chemistry route (often microwave-assisted or neat morpholine) is effective on a milligram scale, it fails at the kilogram scale due to thermal runaway risks , poor atom economy , and downstream filtration bottlenecks .[1]

This guide addresses the transition from bench-top synthesis to a robust, scalable process, focusing on the Nucleophilic Aromatic Substitution (SNAr) of 3-bromo-4-fluorobenzoic acid.[1]

Module 1: Reaction Kinetics & Thermal Management

The Core Problem: The SNAr reaction between 3-bromo-4-fluorobenzoic acid and morpholine is significantly exothermic. On a scale >100g, the "neat" approach (using morpholine as both solvent and reagent) creates a thermal hazard and complicates waste disposal.

Optimized Protocol: Solvent-Controlled SNAr

Instead of neat morpholine, use a polar aprotic solvent to act as a heat sink and improve agitation.[1]

Reagents:

  • Substrate: 3-Bromo-4-fluorobenzoic acid (1.0 equiv)[1]

  • Nucleophile: Morpholine (2.5 - 3.0 equiv)[1]

  • Solvent: DMSO (3-5 volumes) or Acetonitrile (reflux)[1]

  • Temperature: 85°C – 95°C[1]

Step-by-Step Workflow:

  • Charge the reactor with 3-bromo-4-fluorobenzoic acid and DMSO.[1]

  • Initiate Agitation to ensure a slurry or solution (depending on concentration).

  • Dose-Controlled Addition: Add morpholine slowly over 30–60 minutes.

    • Why? Morpholine acts as both the nucleophile and the base to scavenge the HF byproduct. The addition is the primary heat-generation event.[1]

  • Thermal Ramp: Heat the mixture to 90°C only after addition is complete and exotherm has subsided.

  • IPC (In-Process Control): Monitor consumption of starting material via HPLC (Target: <0.5% area).

Visualization: Reaction Safety & Logic Flow

SNAr_Logic Start Start: 3-Br-4-F-Benzoic Acid Solvent Dissolve in DMSO (Heat Sink) Start->Solvent Add_Morph Slow Addition of Morpholine (Control Exotherm) Solvent->Add_Morph T < 40°C Heat Heat to 90°C (Drive Kinetics) Add_Morph->Heat Check IPC: HPLC Check Heat->Check Success Proceed to Workup Check->Success SM < 0.5% Fail Extend Heating Check->Fail SM > 0.5% Fail->Heat

Caption: Process flow for the safe conversion of fluoro-precursor to morpholino-product, emphasizing thermal control points.

Module 2: Impurity Profile & Remediation

The Core Problem: The electron-withdrawing effect of the carboxylic acid activates the ring, but competing reactions can degrade purity.[1]

Critical Impurity Table
Impurity NameStructure/DescriptionOrigin (Root Cause)Remediation Strategy
Hydrolysis Impurity 3-Bromo-4-hydroxybenzoic acidPresence of water in solvent/reagents; Hydroxide competition.[1]Ensure DMSO/Morpholine is dry (KF < 0.1%). Avoid strong inorganic bases (NaOH/KOH) during reaction.
Regio-Isomer 4-Bromo-3-morpholinobenzoic acidIsomer contamination in starting material (rare).[1]Purchase high-grade 3-bromo-4-fluorobenzoic acid (>98%). This impurity is difficult to remove via crystallization.
Bis-Adduct 3,4-Dimorpholinobenzoic acidDisplacement of both Fluorine and Bromine.[1]Strict temperature control (<100°C). The Bromine is less labile, but forces conditions can displace it.
Morpholine Salt Product-Morpholine saltIncomplete acidification during workup.[1]Ensure final pH is adjusted to 3–4 (below the pKa of the acid).

Module 3: Isolation & Crystallization (The "Crash Out")

The Core Problem: The product is an amphoteric molecule. The morpholine nitrogen (conjugated to the ring) has low basicity, but the carboxylic acid forms salts easily. Users often report "oiling out" or sticky solids during acidification.

The "Isoelectric" Workup Protocol
  • Quench: Cool the reaction mixture to 20°C.

  • Dilution: Add water (approx. 3x reaction volume) slowly.

    • Note: The reaction mixture will be basic (pH > 10) due to excess morpholine. The product is soluble as the morpholine salt.[1]

  • Filtration (Clarification): Filter the basic solution to remove mechanical impurities or insoluble byproducts before precipitation.

  • Controlled Acidification:

    • Slowly add 2M HCl or H2SO4.

    • Critical Zone: As pH approaches 6–7, the product will begin to nucleate.

    • Target: Continue acidification to pH 3.0 – 3.5 .

    • Why? Going too low (pH < 1) can protonate the morpholine oxygen or form mineral acid salts, increasing solubility and reducing yield.

  • Digestion: Stir the slurry at 20°C for 2 hours to transform amorphous solids into filterable crystals.

Visualization: Workup Decision Tree

Workup_Logic Mix Reaction Mixture (Basic, pH >10) Dilute Dilute with Water Mix->Dilute Acidify Acidify to pH 3.0-3.5 Dilute->Acidify Precip Product Precipitates Acidify->Precip Ideal Case Oil Oiling / Sticky Solid Acidify->Oil Rapid Addition Fix Heat to 50°C, then Slow Cool Oil->Fix Fix->Precip

Caption: Troubleshooting logic for the isolation step. Controlled acidification prevents oiling out.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use water as the reaction solvent to be "greener"?

  • Answer: Generally, no. While water is green, 3-bromo-4-fluorobenzoic acid has poor solubility in water unless converted to a salt.[1] If you use water, you must use high temperatures (>100°C) or phase transfer catalysts, which increases the risk of hydrolysis (forming the hydroxy impurity). DMSO or Acetonitrile offers the best balance of solubility and reaction rate.

Q2: My final product is yellow/brown. How do I decolorize it?

  • Answer: The color usually comes from oxidation of morpholine or trace brominated byproducts.

    • Fix: Dissolve the crude wet cake in dilute NaOH (pH 10), treat with activated carbon (5 wt%) for 30 minutes at 50°C, filter, and re-precipitate with acid.

Q3: Why is my yield low (<60%)?

  • Answer: Check your filtrate pH. If the pH is not low enough (<4.0), the product remains dissolved as a benzoate salt. Conversely, if you use a massive excess of water during the workup, physical losses due to solubility (approx. 0.5 g/L in water) become significant.

Q4: Is the reaction autocatalytic?

  • Answer: No, but it is self-accelerating due to the exotherm.[1] Once the reaction starts, the heat generated increases the rate, which generates more heat. This is why dosing the morpholine is the critical safety control.[1]

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with piperidine." Chemical Reviews. (Foundational text on SNAr kinetics with amines).
  • Synthetic Methodology (Patents)

    • Patent: WO2012069436.
    • Context: Describes the industrial handling of morpholine addition to fluorobenzoic acid derivatives, emphasizing temper
    • Source:[1]

  • Safety Data (Morpholine)

    • Fisher Scientific SDS: Morpholine Safety Data Sheet.[2][3]

    • Context: Critical safety limits, flash points, and toxicity data for handling morpholine
    • Source:

  • Solubility & Physical Properties

    • PubChem:[1] 3-Bromo-4-fluorobenzoic acid (CID 13548435).[1]

    • Context: Physical property data confirming low aqueous solubility of the free acid, necessit
    • Source:

Sources

Technical Support Center: Managing Regioselectivity of Reactions Involving 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the regioselectivity of reactions involving this versatile building block. Here, we will delve into the nuances of its reactivity, offering field-proven insights and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical behavior of this compound, focusing on the interplay of its functional groups which dictates the regioselectivity of its reactions.

Q1: What are the key electronic and steric factors influencing the reactivity of this compound?

A1: The reactivity of this compound is governed by the combined electronic and steric effects of its three substituents on the aromatic ring:

  • 4-Morpholino group: This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. This increases the electron density at the positions ortho and para to the morpholino group.

  • 3-Bromo group: Halogens are deactivating yet ortho, para-directing. The bromine atom withdraws electron density through induction but can donate a lone pair through resonance, directing incoming electrophiles to the ortho and para positions.

  • 1-Carboxylic acid group: This is a deactivating, meta-directing group, withdrawing electron density from the aromatic ring through both inductive and resonance effects.

The interplay of these groups determines the overall reactivity and the site of reaction. For instance, in electrophilic aromatic substitution, the powerful activating effect of the morpholino group will be the dominant directing influence.

Q2: For a Suzuki-Miyaura cross-coupling reaction, which position on the this compound is expected to react?

A2: In a Suzuki-Miyaura cross-coupling reaction, the carbon-bromine bond at the 3-position is the expected site of reaction. This is because the palladium catalyst readily undergoes oxidative addition into the aryl-halogen bond. The morpholino and carboxylic acid groups, while influencing the electronic environment of the ring, do not typically participate directly in the cross-coupling reaction under standard conditions. However, the steric bulk of the adjacent morpholino group might influence the reaction kinetics.

Q3: In an electrophilic aromatic substitution (EAS) reaction, where will the new substituent be introduced on the this compound ring?

A3: The morpholino group is the most powerful activating group on the ring and will therefore be the primary director of electrophilic aromatic substitution. It strongly directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the position para to the morpholino group is occupied by the carboxylic acid. The two ortho positions are at C3 (occupied by bromine) and C5. Therefore, the most likely position for electrophilic substitution is the C5 position, which is ortho to the activating morpholino group and meta to the deactivating carboxylic acid group.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during specific reactions with this compound.

Suzuki-Miyaura Cross-Coupling: Troubleshooting Guide

Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing low to no yield of the desired 3-aryl-4-morpholinobenzoic acid. What are the potential causes and solutions?

A: Low yields in Suzuki-Miyaura couplings involving this substrate can arise from several factors. Here's a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • Problem: The palladium catalyst and ligand combination may not be optimal for this sterically hindered and electronically complex substrate.

  • Explanation: The morpholino group ortho to the bromine can sterically hinder the approach of the palladium catalyst. Additionally, the presence of both an acidic (carboxylic acid) and a basic (morpholino) group can interfere with the catalyst.

  • Solutions:

    • Catalyst: Use a pre-catalyst for more reliable formation of the active catalytic species.

    • Ligand: Employ bulky, electron-rich phosphine ligands that can promote oxidative addition and reductive elimination. Consider ligands like XPhos, SPhos, or BrettPhos which are known to be effective for challenging couplings.

2. Base and Solvent Choice:

  • Problem: The base and solvent system may not be suitable, leading to poor reaction kinetics or degradation of starting materials.

  • Explanation: The choice of base is critical. Strong inorganic bases are commonly used, but the acidic proton of the carboxylic acid can react with the base, affecting its concentration and the overall reaction environment.

  • Solutions:

    • Base: Use a milder base such as K₂CO₃ or K₃PO₄. You might need to use a larger excess of the base to account for the acidic proton.

    • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

3. Reaction Temperature and Time:

  • Problem: The reaction may not be reaching completion due to insufficient temperature or reaction time.

  • Explanation: Steric hindrance can slow down the reaction rate, requiring more forcing conditions.

  • Solutions:

    • Temperature: Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes be effective in driving the reaction to completion at a lower bulk temperature.

    • Time: Extend the reaction time and monitor the progress by TLC or LC-MS.

4. Boronic Acid Stability:

  • Problem: The boronic acid coupling partner may be degrading under the reaction conditions.

  • Explanation: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water and base.

  • Solutions:

    • Boronic Esters: Consider using more stable boronic esters, such as pinacol esters.

    • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv).

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1).

  • Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Generally effective for a range of substrates.
Ligand (If using a separate ligand) XPhos, SPhosBulky ligands can overcome steric hindrance.
Base K₂CO₃ or K₃PO₄Milder bases are less likely to cause side reactions.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic systems are common and effective.
Temperature 80-100 °CA good starting range for many Suzuki couplings.

Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents change_catalyst Screen Different Palladium Catalysts and Ligands check_reagents->change_catalyst Reagents OK optimize_base Optimize Base (Type and Equivalents) change_catalyst->optimize_base No Improvement success Improved Yield change_catalyst->success Improvement optimize_solvent Screen Different Solvents and Water Content optimize_base->optimize_solvent No Improvement optimize_base->success Improvement optimize_temp Vary Reaction Temperature and Time optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement boronic_ester Consider Using a Boronic Ester optimize_temp->boronic_ester Still Low Yield optimize_temp->success Improvement boronic_ester->success

A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination: Troubleshooting Guide

Q: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is sluggish and gives a complex mixture of products. What could be the issue?

A: Buchwald-Hartwig aminations with this substrate can be challenging due to the presence of multiple functional groups that can interact with the catalyst and reagents.

1. Competing Nucleophiles:

  • Problem: The morpholino group and the carboxylate (formed in the presence of a base) can potentially act as nucleophiles, leading to side reactions.

  • Explanation: While the primary amine is the intended nucleophile, under certain conditions, other basic or nucleophilic sites on the molecule or in the reaction mixture could compete.

  • Solutions:

    • Protecting Groups: While not ideal, protecting the carboxylic acid as an ester might be necessary in some cases to prevent its interference.

    • Reaction Conditions: Carefully screen bases and solvents to find conditions that favor the desired amination.

2. Catalyst Inhibition:

  • Problem: The substrate or the product might be inhibiting the palladium catalyst.

  • Explanation: The nitrogen atoms of the morpholino group and the newly introduced amine can coordinate to the palladium center, potentially deactivating the catalyst.

  • Solutions:

    • Ligand Choice: Use bulky, electron-rich ligands that can promote the desired catalytic cycle and minimize catalyst inhibition. Ligands like Josiphos have been shown to be effective in challenging aminations.

    • Catalyst Loading: A slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary.

3. Base Sensitivity:

  • Problem: The chosen base might be too strong, leading to decomposition or side reactions.

  • Explanation: Strong bases like NaOtBu can be aggressive and may not be compatible with all functional groups.

  • Solutions:

    • Milder Bases: Try using weaker bases such as Cs₂CO₃ or K₃PO₄.

    • Base Equivalents: Carefully control the stoichiometry of the base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium pre-catalyst and ligand to a reaction vial.

  • Add this compound (1.0 equiv), the primary amine (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water, dry the organic layer, concentrate, and purify by chromatography.

Electrophilic Aromatic Substitution: Troubleshooting Guide

Q: I am attempting a nitration reaction on this compound, but I am getting a mixture of isomers and some decomposition. How can I improve the regioselectivity?

A: Achieving high regioselectivity in electrophilic aromatic substitution on a polysubstituted ring like this requires careful control of reaction conditions to favor substitution at the desired position.

1. Understanding the Directing Effects:

  • Problem: A mixture of isomers suggests that the directing effects of the substituents are not being fully exploited.

  • Explanation: As discussed in the FAQs, the morpholino group is the strongest activating group and directs ortho and para. The primary site of substitution should be C5 (ortho to the morpholino group). Formation of other isomers could be due to harsh reaction conditions.

  • Solutions:

    • Milder Conditions: Use milder nitrating agents (e.g., acetyl nitrate) or lower reaction temperatures to increase selectivity.

2. Reaction Conditions:

  • Problem: Harsh reaction conditions can lead to decomposition or the formation of undesired byproducts.

  • Explanation: The combination of a strong acid and an oxidizing agent (in the case of nitration) can be detrimental to the substrate, which contains an acid-sensitive morpholino group.

  • Solutions:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature).

    • Choice of Acid: Use a less aggressive acid catalyst if possible.

Diagram 2: Directing Effects in Electrophilic Aromatic Substitution on this compound

An overview of the directing effects influencing electrophilic aromatic substitution.

References

  • Buchwald-Hartwig Amination: Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling: Wikipedia contributors. (2023, December 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link]

  • Electrophilic Aromatic Substitution: Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution (EAS). Retrieved January 29, 2026, from [Link]

  • Directing Groups: Master Organic Chemistry. (2024). Ortho, Para, and Meta Directors. Retrieved January 29, 2026, from [Link]

  • Troubleshooting Suzuki Reactions: Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 29, 2026, from [Link]

  • Troubleshooting Buchwald-Hartwig Amination: Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved January 29, 2026, from [Link]

Technical Support Center: Characterization of 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-morpholinobenzoic acid is a critical pharmacophore, often serving as the "hinge-binder" scaffold in the synthesis of PI3K and mTOR kinase inhibitors. Its characterization presents a unique set of challenges due to its amphoteric nature (basic morpholine nitrogen + acidic carboxylic acid) and the heavy atom effect of bromine.

This guide addresses the three most common failure modes reported by researchers:

  • NMR: Disappearing protons and solvent-dependent shifts.

  • HPLC: Severe peak tailing and retention time instability.

  • Mass Spectrometry: Misinterpretation of isotopic envelopes.

Module 1: NMR Spectroscopy Troubleshooting

The Issue: "My Carboxylic Acid Proton is Missing/Broad"

Diagnosis: The most frequent ticket we receive involves the disappearance of the carboxylic acid proton (-COOH) or the broadening of the morpholine signals. This is rarely a purity issue; it is a solvation and dynamic equilibrium artifact .

Technical Explanation:

  • Dimerization: In non-polar solvents like Chloroform-d (

    
    ), benzoic acid derivatives form stable cyclic dimers via intermolecular hydrogen bonding. This pushes the -COOH signal to extreme downfield regions (12–14 ppm) and causes significant broadening, often making it indistinguishable from the baseline.
    
  • Morpholine Ring Dynamics: The morpholine ring exists in a chair conformation.[1] However, the bulky bromine atom at the ortho position creates steric strain, potentially restricting the rotation of the phenyl-morpholine bond. In

    
    , this can lead to broadened methylene signals due to intermediate exchange rates on the NMR time scale.
    

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Missing -COOH signal Cyclic dimerization in non-polar solvent.Switch to DMSO-d6. DMSO is a hydrogen-bond acceptor that breaks the dimer, resulting in a sharp singlet at ~13.0 ppm.
Broad Morpholine triplets Restricted rotation or N-inversion rates.Run High-Temp NMR. Heating the sample to 50°C in DMSO-d6 usually sharpens these signals by pushing the system into the fast-exchange limit.
Extra peaks in aromatic region Rotamers (rare) or residual solvent.Verify with HSQC. Confirm carbons are attached to the protons. If peaks persist, check for residual reaction solvents (e.g., DMF/DCM) which often co-crystallize.
Visualizing the Solvent Effect

NMR_Workflow Start Start: 1H NMR Sample Prep Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 Chloroform-d (CDCl3) Solvent_Choice->CDCl3 Standard Protocol DMSO DMSO-d6 Solvent_Choice->DMSO Recommended Result_CDCl3 Result: Broad/Missing COOH Merged Morpholine Peaks (Dimerization Dominates) CDCl3->Result_CDCl3 Result_DMSO Result: Sharp COOH (~13 ppm) Distinct Triplets (H-Bonds Disrupted) DMSO->Result_DMSO Result_CDCl3->DMSO Re-dissolve

Figure 1: Decision pathway for NMR solvent selection. Note that DMSO-d6 is the superior choice for disrupting acid dimers.

Module 2: Mass Spectrometry (MS) Guide

The Issue: "The Molecular Weight Doesn't Match"

Diagnosis: Users often report a mass error of +2 Da or confusion regarding the "double peak" intensity. This is a failure to account for the Bromine Isotope Pattern .

Technical Explanation: Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%).[2] Unlike Chlorine (3:1 ratio), Bromine has a nearly 1:1 ratio .[2]
  • Monoisotopic Mass: Calculated using

    
    .
    
  • Observed Spectra: You will see two peaks of nearly equal height separated by 2 m/z units (

    
     and 
    
    
    
    ).[2][3]

The Ionization Trap (ESI+ vs ESI-): This molecule is amphoteric.

  • ESI(+) Mode: Protonation occurs on the Morpholine Nitrogen (

    
    ).
    
  • ESI(-) Mode: Deprotonation occurs on the Carboxylic Acid (

    
    ).
    

Reference Data Table: Isotopic Signatures

Ionization ModeTarget IonExpected m/z (approx)Pattern Description
ESI (+)

286.0 / 288.0 Two peaks, 1:1 ratio (Twin Towers).
ESI (-)

284.0 / 286.0 Two peaks, 1:1 ratio.
Common Error

308.0 / 310.0 Sodium adducts are common if glass vials are used.

Critical Check: If you see a cluster of peaks at M, M+2, M+4 with a 1:2:1 ratio, your sample is contaminated with a dibromo impurity (likely from over-bromination during synthesis).

Module 3: HPLC Method Development

The Issue: "My Peak is Tailing Severely"

Diagnosis: The chromatogram shows a "shark fin" peak shape. This is caused by Secondary Silanol Interactions . The basic morpholine nitrogen interacts with the acidic silanol groups (


) on the silica column backbone.

Troubleshooting Protocol:

1. Mobile Phase pH is Critical You must suppress the ionization of either the silanols or the analyte.

  • Low pH (Recommended): Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water/acetonitrile.

    • Mechanism:[4][5] Protonates the silanols (neutralizing them) and keeps the carboxylic acid protonated (neutral). The morpholine will be positively charged, but the silanols are blocked.

  • High pH (Alternative): Use 10mM Ammonium Bicarbonate (pH 10) only with hybrid-silica columns (e.g., Waters XBridge).

    • Mechanism:[4][5] Deprotonates the morpholine (neutral) and the acid (negative). Repulsion between the negative analyte and negative silanols improves shape.

2. Column Selection Do not use standard C18 columns. Use "End-capped" or "Polar-embedded" columns designed for basic compounds.

HPLC Optimization Logic

HPLC_Logic Problem Problem: Peak Tailing Check_pH Check Mobile Phase pH Problem->Check_pH Neutral_pH Neutral (pH 7) Check_pH->Neutral_pH Acidic_pH Acidic (pH 2-3) Check_pH->Acidic_pH Neutral_Result Worst Case: - Silanols Active (-) - Morpholine Charged (+) - Strong Ionic Drag Neutral_pH->Neutral_Result Acidic_Action Add 0.1% TFA or Formic Acid Acidic_pH->Acidic_Action Acidic_Result Best Case: - Silanols Suppressed - Sharp Peaks Acidic_Action->Acidic_Result

Figure 2: Logic flow for eliminating peak tailing in zwitterionic/basic analytes.

Module 4: Solubility & Handling FAQs

Q: I cannot get the solid to dissolve in water for my biological assay. A: this compound has poor aqueous solubility at neutral pH.

  • Protocol: Dissolve the compound in 100% DMSO to create a stock solution (e.g., 10 mM). Dilute this into your assay buffer. Ensure the final DMSO concentration is <1% to avoid cell toxicity.

  • Alternative: Convert it to a sodium salt by adding 1 equivalent of NaOH, which significantly enhances water solubility.

Q: The compound turned slightly yellow after storage. A: Morpholine derivatives can be susceptible to N-oxidation, and brominated aromatics can be light-sensitive.

  • Check: Run an LC-MS.[6] If you see a peak at M+16, it is the N-oxide.

  • Prevention:[4][7] Store at -20°C, protected from light, under an inert atmosphere (Argon/Nitrogen).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC: Tailing of Basic Compounds.

  • National Institute of Standards and Technology (NIST). Bromine Isotope Abundance and Atomic Weights.

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table (Acidity in DMSO).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Support Guide: Strategies for Enhancing the Solubility of 3-Bromo-4-morpholinobenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid with potential applications in various biological screening campaigns. Its structure, which combines a lipophilic bromophenyl ring with polar morpholine and carboxylic acid moieties, presents a significant solubility challenge in aqueous buffers commonly used for biological assays. This inherent low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data, ultimately hindering drug discovery and development efforts.

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically address and overcome the solubility issues associated with this compound. We will move beyond simple solvent recommendations to explain the underlying physicochemical principles, offering a logical, step-by-step approach to developing a robust and reproducible formulation for your specific assay requirements.

Section 1: Understanding the Molecule - A Physicochemical Profile

The solubility behavior of this compound is dictated by its key functional groups. Understanding these properties is the first step in designing an effective solubilization strategy.

  • Carboxylic Acid Group (-COOH): This is an acidic functional group. At pH values below its acid dissociation constant (pKa), it will be in its neutral, less soluble form. At pH values above its pKa, it will be deprotonated to the anionic carboxylate (-COO⁻), which is significantly more water-soluble.[1][2]

  • Morpholine Group: The nitrogen atom in the morpholine ring is basic. At pH values below its pKa, it will be protonated (cationic), which can increase aqueous solubility.

  • Zwitterionic Nature: Because the molecule contains both an acidic and a basic group, it can exist as a zwitterion at physiological pH. However, the bromophenyl backbone remains highly lipophilic, often leading to poor solubility even in this state.

PropertyValue (Predicted/Known)Implication for Solubility
Molecular Formula C₁₁H₁₂BrNO₃-
Molecular Weight 302.12 g/mol -
Predicted Acidic pKa (-COOH) ~4.0 - 5.0Becomes significantly more soluble at pH > 6.0 as it deprotonates to the carboxylate salt.
Predicted Basic pKa (Morpholine) ~4.5 - 5.5The morpholine nitrogen is protonated at acidic pH, but this effect is less useful for most biological assays which are run at neutral pH.
Appearance Likely a white to off-white solidPoor aqueous solubility is common for crystalline organic solids ("brick dust").

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: What is the recommended first-line solvent for creating a high-concentration stock solution?

Answer: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3] DMSO is a highly polar, aprortic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it an almost universal starting point in drug discovery.[4][5]

Key Insight: The goal of a stock solution is to have the compound fully dissolved at a high concentration (e.g., 10-50 mM) in a small volume of a water-miscible organic solvent. This stock is then serially diluted to create working solutions.

See Protocol 1 for a detailed methodology on preparing a 10 mM stock solution in DMSO.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

Answer: This is the most common challenge and occurs because the compound, while soluble in 100% DMSO, is not soluble in the final high-percentage aqueous environment. This phenomenon is often called "crashing out." Do not proceed with an assay if precipitation is observed. Follow this troubleshooting workflow.

G start Compound precipitates in aqueous assay buffer check_ph Is pH adjustment (up to 8.5) compatible with your assay? start->check_ph use_ph Strategy 1: Utilize pH Adjustment (See Protocol 2) check_ph->use_ph  Yes try_cosolvent Strategy 2: Incorporate a Co-solvent check_ph->try_cosolvent No   end_success Proceed with Assay (with matched vehicle controls) use_ph->end_success try_cd Strategy 3: Use Cyclodextrin Complexation try_cosolvent->try_cd If co-solvents fail or cause toxicity try_cosolvent->end_success try_cd->end_success

Caption: Logical workflow for troubleshooting compound precipitation.

Strategy 1: pH Adjustment

  • Causality: The primary driver of poor solubility for this molecule in neutral buffer is the protonated carboxylic acid. By raising the pH of the assay buffer, we can shift the equilibrium towards the deprotonated, anionic carboxylate form, which is significantly more soluble in water.[6][7] For every pH unit above the pKa, the ratio of soluble salt to insoluble acid increases by a factor of 10.

  • Recommendation: Prepare your final working solution in a buffer with a pH of 7.5 to 8.5. A small increase in pH is often sufficient to achieve solubility without negatively impacting most cell-based or biochemical assays. Always confirm that the pH shift itself does not alter your biological system's behavior by running a buffer-only control.

  • See Protocol 2 for a step-by-step guide.

Strategy 2: Use of Co-solvents

  • Causality: Co-solvents are water-miscible organic solvents that, when added to the final assay medium in small amounts, reduce the overall polarity of the solvent system, helping to keep hydrophobic compounds in solution.[8]

  • Recommendation: When diluting your DMSO stock, make the intermediate dilutions in a mixture of your aqueous buffer and a co-solvent. This can prevent precipitation during the dilution steps. Common co-solvents include polyethylene glycol 400 (PEG 400) and ethanol.[9][10]

  • Crucial Caveat: The final concentration of any organic solvent in your assay must be kept low (typically <0.5% for DMSO, and similarly low for others) and must be shown to be non-toxic to your cells or non-interfering with your assay components.[4][11] Always run a matched vehicle control containing the same final concentration of all solvents. See Protocol 3 .

Co-solventTypical Final ConcentrationProsCons
DMSO < 0.5%Powerful solvent, well-characterized.Can be toxic to some cell lines at >0.5%.[11]
Ethanol < 1%Less toxic than DMSO for many cell types.Less powerful solvent than DMSO.
PEG 400 1-5%Generally low toxicity.Can be viscous; may interfere with some automated liquid handlers.

Strategy 3: Complexation with Cyclodextrins

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the lipophilic bromophenyl portion of your molecule, forming an inclusion complex where the new "host-guest" entity has a water-soluble exterior.[13][14] This is an excellent method for increasing aqueous solubility without using organic co-solvents.

  • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative suitable for many in vitro applications.[15] The compound can be dissolved directly in an aqueous solution of HP-β-CD.

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

Answer: This is entirely cell-line dependent and must be determined empirically. While a general rule is to stay below 0.5%, sensitive primary cells or specific assays might show effects at concentrations as low as 0.1%.[4] You must perform a vehicle toxicity control experiment to determine the safe concentration range for your specific system. See Protocol 3 .

Q4: Can I use sonication or heating to dissolve the compound?

Answer: Yes, but with extreme caution. Gentle warming in a 37°C water bath or brief sonication can help overcome the activation energy of dissolution for stubborn particles, especially during the preparation of the initial DMSO stock.[16] However, prolonged or aggressive heating/sonication can lead to compound degradation. If you use these methods, it is best practice to verify the integrity of your compound post-treatment via an analytical method like HPLC, if available. Never boil the solvent.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood. Use a calibrated analytical balance to accurately weigh out the desired amount of this compound (MW: 302.12 g/mol ). For 1 mg of compound, you will need 331 µL of DMSO to make a 10 mM solution.

  • Dissolution: Add the compound to a sterile, appropriate-sized glass vial. Add the calculated volume of high-purity, anhydrous DMSO (Molecular Biology Grade).[3]

  • Mixing: Cap the vial securely and vortex for 1-2 minutes. Visually inspect for any remaining solid particles against a bright light.

  • Gentle Assistance (if needed): If solids persist, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate in a water bath for 2-5 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Aqueous Working Solution Preparation using pH Adjustment
  • Buffer Preparation: Prepare your desired final assay buffer (e.g., PBS, HBSS, Tris). Prepare a second batch of the same buffer and adjust its pH to 8.0-8.5 using sterile 1 M NaOH.

  • Dilution: Perform a serial dilution of your DMSO stock solution. For the final dilution step into the aqueous buffer, use the pH 8.0-8.5 buffer instead of the neutral buffer.

    • Example: To make a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of the pH 8.0-8.5 buffer.

  • Verification: Vortex gently and visually inspect for precipitation. The final pH of your working solution should be measured and confirmed.

  • Control: Ensure you prepare a matched vehicle control by adding the same volume of DMSO to the high-pH buffer.

Protocol 3: Vehicle Toxicity Assessment
  • Objective: To determine the highest concentration of your chosen solvent system (e.g., 0.5% DMSO in pH 8.0 PBS) that does not impact cell viability or the assay signal.

  • Setup: Plate your cells or set up your biochemical assay as you normally would.

  • Treatment Groups: Create a dilution series of your vehicle solution in the assay medium. For example, test final DMSO concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (media only).

  • Incubation: Incubate for the same duration as your planned experiment.

  • Readout: Perform your assay's viability or background signal readout (e.g., using an MTT or CellTiter-Glo® assay for cell viability, or reading baseline fluorescence/luminescence for biochemical assays).

  • Analysis: Plot the signal versus the solvent concentration. The highest concentration that shows no significant difference from the 0% control is your maximum allowable vehicle concentration.

References

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Galli, F., et al. (2021). Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. Scientific Research Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

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  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

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  • ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

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Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-morpholinobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of catalyst poisoning in cross-coupling reactions. My aim is to equip you with the expertise to diagnose, mitigate, and resolve catalyst deactivation, ensuring the efficiency and success of your synthetic endeavors.

Catalyst poisoning is the deactivation of a catalyst by the strong chemical adsorption of substances onto its active sites.[1][2] This phenomenon can lead to a significant decrease in reaction rates, lower product yields, and in severe cases, complete reaction failure.[2] In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, which are vital for the functionalization of molecules like this compound, catalyst poisoning is a frequent challenge.[3][4][5][6]

This guide is structured to provide a logical flow from identifying the problem to implementing a solution. We will explore the common culprits of catalyst poisoning in this specific chemical environment, diagnostic techniques, and preventative and remedial actions.

Part 1: Troubleshooting Guide

This section is designed to help you navigate common experimental issues. Each problem is followed by a diagnosis of potential causes related to catalyst poisoning and a step-by-step guide to resolving the issue.

Issue 1: Reaction is Sluggish or Stalls Completely

Symptoms:

  • Initial reaction progress is observed, but the reaction rate slows down significantly over time.

  • Incomplete conversion of starting materials even after extended reaction times or with increased catalyst loading.

  • The reaction mixture may change color, indicating catalyst decomposition.

Potential Causes & Diagnosis:

The most likely cause is the poisoning of the palladium catalyst. The primary suspects in reactions involving this compound are:

  • The Morpholine Moiety: The nitrogen atom in the morpholine ring can coordinate strongly to the palladium center, acting as a ligand and blocking the active sites required for the catalytic cycle.[7] While morpholine is part of the desired molecule, its concentration and the reaction conditions can influence its poisoning effect.

  • Sulfur Impurities: Sulfur compounds are notorious poisons for palladium catalysts.[8][9] These can be introduced through starting materials, reagents (e.g., contaminated bases or solvents), or even from the glassware. Sulfur binds irreversibly to palladium, leading to severe deactivation.[10]

  • Other Nucleophilic Impurities: Other impurities in the starting materials or reagents, such as other amines, phosphines, or cyanides, can also act as catalyst poisons.[7]

Troubleshooting Workflow:

A Sluggish/Stalled Reaction B Analyze Reaction Components for Impurities (GC-MS, ICP-MS) A->B Hypothesis: Poisoning C Purify Starting Materials and Reagents B->C Impurities Detected D Optimize Reaction Conditions B->D No Obvious Impurities C->D Re-run with Purified Materials E Screen Alternative Catalysts/Ligands D->E If still problematic F Reaction Success D->F Successful Optimization E->F Successful Optimization G Issue Persists E->G Re-evaluate Reaction Scope

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

Step-by-Step Solutions:

  • Purity Analysis:

    • Action: Analyze your this compound, boronic acid/ester (for Suzuki coupling), and other critical reagents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal and sulfur analysis.[8]

    • Rationale: This provides direct evidence of potential poisons, guiding your purification strategy.

  • Rigorous Purification:

    • Action: Recrystallize the this compound. Purify solvents using appropriate drying agents and distillation. Use high-purity bases and other reagents.

    • Rationale: Removing impurities is the most direct way to prevent catalyst poisoning.[11]

  • Optimize Reaction Conditions:

    • Action:

      • Temperature: Gradually increase the reaction temperature.

      • Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3 mol%).[12]

      • Ligand Choice: If using a phosphine ligand, consider a more electron-rich or sterically bulky ligand that can better stabilize the palladium center and be less susceptible to displacement by poisons.

    • Rationale: Higher temperatures can sometimes overcome mild poisoning by increasing the rate of the desired catalytic turnover. Increased catalyst loading provides more active sites, some of which may remain unpoisoned. The right ligand can protect the catalyst.

  • Use of a Sacrificial Agent:

    • Action: In some cases, adding a small amount of a "catalyst protectant" can be beneficial. For example, a less coordinating amine could potentially bind to impurities before they reach the catalyst. This is an advanced technique and requires careful optimization.

    • Rationale: The sacrificial agent preferentially reacts with or binds to the poison, sparing the catalyst.

Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • The same reaction protocol yields significantly different results from one run to another.

  • A previously successful reaction fails when using a new batch of reagents.

Potential Causes & Diagnosis:

Inconsistent results are often a hallmark of varying levels of catalyst poisons in different batches of reagents or solvents. The deactivation is not absolute but depends on the concentration of the poison.[13]

Troubleshooting Workflow:

A Inconsistent Results B Isolate Variable: Test Each Reagent Batch A->B C Identify Contaminated Batch B->C D Replace or Purify Contaminated Reagent C->D E Standardize Reagent Sourcing and Purification Protocol D->E F Consistent Results Achieved E->F

Caption: Workflow for addressing inconsistent reaction outcomes.

Step-by-Step Solutions:

  • Batch Testing:

    • Action: Systematically test each reagent from new and old batches in a controlled experiment. For example, run the reaction with the new batch of this compound but the old batch of base and solvent, and vice versa.

    • Rationale: This allows you to pinpoint the source of the variability.

  • Standardize Purification and Handling:

    • Action: Implement a standard operating procedure (SOP) for the purification of all starting materials and the handling of reagents. Ensure solvents are freshly purified and degassed.

    • Rationale: A consistent protocol minimizes the introduction of adventitious poisons.

  • Consider a Guard Bed:

    • Action: For larger-scale reactions, passing the solvent or liquid reagents through a column of activated carbon or alumina before use can remove many common poisons.

    • Rationale: This pre-treatment step acts as a filter to protect the catalyst.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can the morpholine nitrogen in this compound itself poison the palladium catalyst?

A1: Yes, this is a significant consideration. Nitrogen-containing heterocycles can act as ligands and coordinate to the palladium catalyst, potentially inhibiting its activity.[7] The extent of this "self-poisoning" depends on the reaction conditions and the specific palladium-ligand system used. If you suspect this is an issue, consider using a higher catalyst loading or a ligand that binds more strongly to the palladium than the morpholine nitrogen. The reduced nucleophilicity of the morpholine nitrogen due to its attachment to the aromatic ring may lessen this effect compared to free morpholine.[14]

Q2: What are the tell-tale signs of sulfur poisoning?

A2: A key indicator of sulfur poisoning is a dramatic and often irreversible loss of catalytic activity.[10] Even parts-per-million (ppm) levels of sulfur can be detrimental. The reaction may fail to initiate or stop abruptly. If you have access to surface analysis techniques, X-ray Photoelectron Spectroscopy (XPS) on the recovered catalyst can directly detect the presence of sulfur on the palladium surface.[15]

Q3: How can I regenerate a poisoned palladium catalyst?

A3: Catalyst regeneration is often challenging and depends on the nature of the poison.

  • For poisoning by organic molecules (like the morpholine moiety): A simple wash of the recovered catalyst with a suitable solvent might be sufficient. In some cases, a mild thermal treatment can desorb the poisoning species.[13]

  • For sulfur poisoning: This is generally irreversible. However, some specialized regeneration procedures involving oxidative treatments followed by reduction have been reported, but their success is highly system-dependent.[13] For laboratory-scale reactions, it is often more practical to use a fresh catalyst. A patented method for regenerating palladium on carbon involves washing with deionized water and methanol, followed by treatment with a reducing agent, which can recover a significant portion of the catalyst's activity.[16]

Q4: Are there any palladium catalysts that are more resistant to poisoning?

A4: Yes, the choice of catalyst and ligand can significantly impact its robustness.

  • Ligand Design: Bulky, electron-rich phosphine ligands can create a sterically hindered and electronically saturated palladium center, which can be less susceptible to coordination by poisons.

  • Heterogeneous Catalysts: Palladium nanoparticles supported on materials like titania have shown good activity and can sometimes be more robust than homogeneous catalysts.[17]

  • Catalyst Pre-treatment: Ensuring the active Pd(0) species is efficiently generated is crucial. Most palladium-catalyzed cross-couplings start with a Pd(II) salt, which is reduced in situ to the active Pd(0) catalyst.[18] Issues with this activation step can be mistaken for poisoning.

Q5: What analytical techniques are most useful for diagnosing catalyst poisoning?

A5: A combination of techniques provides the most comprehensive picture:

  • For Reagents:

    • GC-MS: To identify volatile organic impurities.[15]

    • ICP-MS or ICP-OES: For detecting trace amounts of elemental poisons like sulfur, lead, or mercury.[8]

  • For the Catalyst (post-reaction):

    • XPS: To analyze the surface composition of the catalyst and detect adsorbed poisons.[15]

    • TEM/SEM: To observe changes in the catalyst's morphology, such as agglomeration, which can be a consequence of poisoning.

    • IR Spectroscopy of adsorbed CO: This can be used to probe the availability of free palladium surface atoms.[19]

Data Summary Table

Common PoisonTypical SourceCatalyst AffectedSeverityMitigation Strategy
Sulfur Compounds Reagents, SolventsPalladiumHigh (often irreversible)High-purity reagents, Guard beds
Nitrogen Heterocycles Starting material (morpholine)PalladiumModerate (often reversible)Optimize ligand/catalyst loading
Other Amines/Phosphines Impurities in reagentsPalladiumModerate to HighReagent purification
Heavy Metals (Pb, Hg) Contaminated reagentsPalladiumHigh (irreversible)Use high-purity starting materials
Halides (excess) Byproducts, additivesPalladiumLow to ModerateStoichiometric control

Experimental Protocols

Protocol 1: Small-Scale Suzuki-Miyaura Reaction with this compound

This protocol is a starting point and may require optimization.

  • Reagent Preparation:

    • Ensure this compound is recrystallized and dried.

    • Use anhydrous, degassed solvents (e.g., dioxane/water mixture).

    • Use a high-purity base (e.g., K₂CO₃ or K₃PO₄).

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[6][20]

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

  • C
  • Catalyst Poisoning Explained Simply. (2025, November 21). RevisionDojo.
  • Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical.
  • What Is Catalyst Poisoning In Chemical Reactions? (2025, September 15). Chemistry For Everyone - YouTube.
  • Catalyst Poisoning Testing. (n.d.). Intertek.
  • The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. (2025, August 6).
  • C
  • C
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? (n.d.).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Unlocking the Mystery of Catalyst Poisoning. (2022, August 11). Department of Energy.
  • Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. (n.d.). Organic Chemistry Portal.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (n.d.). PubMed.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • (a) Cross-coupling reaction between bromobenzene with benzeneboronic... (n.d.).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. (2025, August 6).
  • What are the factors for catalysts desactivation? (2019, May 15).
  • New 4-(Morpholin-4-Yl)
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10).
  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
  • Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki–Miyaura cross-coupling reaction. (n.d.). Sci-Hub.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. (2025, August 6).
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method. (n.d.).
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • palladium coupling catalyst activ
  • Advanced Chemical Reaction Engineering Lectures.
  • Sulfur Poisoning and Regeneration of Palladium-based C
  • Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction | Request PDF. (2025, August 6).

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Technical Support Center: Purification of 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PUR-3B4M-BZ Subject: Method Refinement & Troubleshooting for 3-Bromo-4-morpholinobenzoic Acid

Introduction: The Purification Landscape

Welcome to the technical support hub for This compound . This intermediate is a critical scaffold in medicinal chemistry, particularly for PI3K/mTOR kinase inhibitor development.

The synthesis typically involves the nucleophilic aromatic substitution (


) of 3-bromo-4-fluorobenzoic acid  with morpholine . While the reaction is robust, the purification is frequently plagued by three specific issues:
  • Morpholine Trapping: The excess morpholine used as a nucleophile forms tenacious salts or occlusions with the product.

  • "Oiling Out": The product often separates as a sticky gum rather than a discrete solid upon acidification.

  • Zwitterionic Solubility: The presence of both a basic nitrogen (morpholine) and an acidic proton (benzoic acid) creates solubility windows that can lead to massive yield loss if pH is not strictly controlled.

This guide provides a self-validating workflow to resolve these issues.

Module 1: Primary Isolation (The "Sticky Solid" Protocol)

User Issue: "I poured my reaction mixture into water and acidified it, but the product came out as a sticky oil/gum that trapped all my impurities. How do I get a clean powder?"

Root Cause Analysis

Direct acidification of the reaction mixture (often in DMSO or DMF) causes rapid precipitation. The lipophilic product traps the organic solvent and unreacted morpholine inside the lattice, lowering the melting point and causing it to "oil out."

The Solution: The pH-Swing Extraction

Do not filter the gum. Instead, use the amphoteric nature of the molecule to wash away impurities before precipitation.

Step-by-Step Protocol
  • Basification (Solubilization):

    • Dilute the reaction mixture with water (3x volume).

    • Adjust pH to >10 using 2N NaOH.

    • Result: The product becomes the sodium benzoate salt (highly water-soluble).

  • The "Morpholine Wash" (Critical Step):

    • Wash the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Mechanism:[1][2][3] Unreacted morpholine (free base) and neutral impurities partition into the organic layer. The product remains in the aqueous layer.

    • Validation: Check the organic layer by TLC; it should contain the impurities. Discard the organic layer.

  • Controlled Acidification:

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Target pH: 3.0 – 4.0.

    • Why this pH? Going too low (pH < 1) may protonate the morpholine nitrogen, forming a soluble cation and reducing yield.

  • Isolation:

    • The product should now precipitate as a fine, filterable solid.

    • Wash the cake with cold water to remove inorganic salts (NaCl/NaBr).

Module 2: Recrystallization (Purity Refinement)

User Issue: "My solid is yellow/tan, but it should be off-white. NMR shows trace aliphatic peaks."

Solvent System Selection

The morpholine ring adds lipophilicity, but the carboxylic acid provides polarity. A single solvent is rarely sufficient.

Recommended Solvent Systems
Solvent SystemRatio (v/v)PurposeProtocol Notes
Ethanol / Water 4:1 to 2:1Standard Polish Dissolve in hot EtOH; add hot water until turbid. Cool slowly.
Acetonitrile (ACN) PureMorpholine Removal Slurry (trituration) at reflux. Good for removing trapped morpholine salts.
Methanol / DCM 1:9Chromatography Only if crystallization fails. Use with 1% Acetic Acid additive.
The "Charcoal Polish" (Color Removal)

If the product remains yellow (oxidized aniline impurities), perform a charcoal treatment during the Ethanol/Water recrystallization:

  • Dissolve crude solid in boiling Ethanol (minimum volume).

  • Add Activated Carbon (5-10 wt%).

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad (pre-wetted with hot ethanol).

  • Add hot water to the filtrate and crystallize.

Module 3: Visualizing the Workflow

The following diagrams illustrate the decision logic for purification.

Figure 1: The pH-Swing Isolation Logic

Caption: Logical flow for removing non-acidic impurities (morpholine) via aqueous base washing.

PurificationFlow Start Crude Reaction Mixture (DMSO/DMF + Morpholine) Dilute Dilute with Water Adjust pH > 10 (NaOH) Start->Dilute Wash Wash with EtOAc/DCM Dilute->Wash Split Phase Separation Wash->Split OrgLayer Organic Layer (Contains Excess Morpholine) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Split->AqLayer Keep Acidify Acidify to pH 3-4 (Precipitate Free Acid) AqLayer->Acidify Filter Filter & Wash with Water Acidify->Filter Final Pure Solid This compound Filter->Final

Figure 2: Recrystallization Troubleshooting

Caption: Decision tree for selecting the correct polishing method based on impurity profile.

RecrystLogic Problem Impurity Issue? Color Issue: Color (Yellow/Brown) Problem->Color Trapped Issue: Trapped Solvent or Morpholine Problem->Trapped Soln1 Activated Charcoal in Hot Ethanol Color->Soln1 Soln2 Acetonitrile Reflux (Slurry/Trituration) Trapped->Soln2

FAQs: Rapid Response

Q1: Why is the melting point of my product broad (e.g., 180–195 °C)?

  • A: This indicates occluded solvent or morpholine salts. The pure compound typically melts sharply >250 °C (decomposition). Perform the Acetonitrile Slurry described in Module 2 to displace trapped impurities.

Q2: Can I use chromatography instead of crystallization?

  • A: Yes, but it is challenging due to the streaking of the carboxylic acid. If necessary, use a silica column with DCM:MeOH:Acetic Acid (95:4:1) . The acetic acid is mandatory to keep the product protonated and prevent tailing.

Q3: Is the product stable in solution?

  • A: Yes, but avoid prolonged storage in alcohols with acid catalysts (trace HCl), as this will form the ethyl/methyl ester. Store the solid in a desiccator; it is stable at room temperature.

References

  • Exelixis, Inc. (2012). PI3K Inhibitor Synthesis Protocols. Patent WO2012061696A1.

    
     conditions and workup for morpholino-benzoic acids).
    
    
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for this compound. (Physicochemical property data).

  • Organic Syntheses. (1923).[4] General Procedure for Purification of Amino-Benzoic Acids. (Foundational techniques for aniline derivative isolation).

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. (Solubility and handling data).

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Technical Support Center: Ensuring Reproducibility in 3-Bromo-4-morpholinobenzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges of experimental reproducibility when working with this small molecule inhibitor. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results. The reproducibility crisis is a significant concern in preclinical research, and meticulous attention to the properties and handling of chemical probes like this compound is a critical step in addressing it.[1]

Introduction to this compound in a Research Context

This compound is a substituted aromatic carboxylic acid. Its structural motifs—a benzoic acid, a bromine atom, and a morpholine group—suggest its likely application as a small molecule inhibitor in biochemical assays. The morpholine group, a common pharmacophore, can enhance aqueous solubility and metabolic stability, making it a desirable feature in drug discovery.[1][2][3][4][5] The brominated benzene ring provides a scaffold that can be further functionalized or may be involved in key binding interactions with a biological target.

Given its structural characteristics, it is plausible that this compound is investigated as an inhibitor for enzymes such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, which is a current target in immuno-oncology.[6][7][8][9] Therefore, this guide will focus on troubleshooting its use in the context of enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers may have regarding this compound.

Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: Understanding the physicochemical properties of your compound is the first step to designing robust experiments. For this compound, consider the following:

PropertyPredicted/Estimated ValueImplication for Experiments
Molecular Weight ~286.12 g/mol Essential for accurate stock solution preparation.
pKa ~4.31 (Predicted)[7]The carboxylic acid will be predominantly deprotonated (negatively charged) at physiological pH (~7.4). This affects its solubility and interaction with biological targets.
Solubility Insoluble in water; Soluble in methanol and other organic solvents.[10][11]The morpholine group is intended to improve aqueous solubility, but the overall molecule may still require an organic co-solvent (like DMSO) for stock solutions. Subsequent dilutions into aqueous assay buffers must be carefully monitored for precipitation.
Purity Typically >95-98% from commercial suppliers.Impurities from synthesis can interfere with your assay. Always check the certificate of analysis (CoA).

Q2: My results with this compound are inconsistent between experiments. What are the most common causes?

A2: Poor reproducibility with small molecule inhibitors often stems from a few key areas:

  • Compound Integrity and Handling: Degradation of the compound due to improper storage, or variability between different batches.

  • Solubility Issues: Precipitation of the compound in your aqueous assay buffer, leading to an unknown final concentration.

  • Assay Conditions: Suboptimal assay parameters (e.g., pH, enzyme/substrate concentration) that are highly sensitive to minor variations.

  • Interference with Assay Readout: The compound itself may interfere with your detection method (e.g., fluorescence quenching or enhancement).

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper preparation and storage are critical. We recommend the following:

  • Solvent Selection: Prepare a high-concentration primary stock solution in 100% DMSO.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.

Troubleshooting Guide: A Systematic Approach

When encountering poor reproducibility, a systematic approach to identify the root cause is essential.

Problem 1: Inconsistent IC50 Values

You observe significant variability in the calculated IC50 value for this compound across different experimental runs.

cluster_1 Compound Verification cluster_2 Solubility Assessment cluster_3 Assay Condition Review cluster_4 Interference Check A Inconsistent IC50 Values Observed B Step 1: Verify Compound Integrity & Concentration A->B C Step 2: Assess Compound Solubility in Assay B->C B_1 Check CoA for purity & identity. Consider independent analysis (LC-MS, NMR) for new batches. B->B_1 B_2 Prepare fresh stock solution from powder. Verify concentration via spectrophotometry if chromophore exists. B->B_2 D Step 3: Scrutinize Assay Conditions C->D C_1 Visually inspect for precipitation at highest concentration in assay buffer. C->C_1 C_2 Perform solubility test: Centrifuge highest concentration sample and measure supernatant concentration (e.g., by HPLC). C->C_2 E Step 4: Check for Assay Interference D->E D_1 Ensure enzyme is in linear range. (Activity vs. Time & Activity vs. [Enzyme]) D->D_1 D_2 Use substrate concentration at or below Km. D->D_2 D_3 Verify buffer pH and ionic strength are consistent. D->D_3 F Consistent IC50 Achieved E->F E_1 Run control with compound but no enzyme. Check for signal generation. E->E_1 E_2 Run control with all components except substrate. Check for signal quenching/enhancement. E->E_2 C_3 If solubility is an issue, lower final DMSO % or add a non-interfering surfactant. C_2->C_3

Caption: Systematic workflow for troubleshooting inconsistent IC50 values.

Step 1: Verify Compound Integrity and Concentration

  • Rationale: The quality of your inhibitor is paramount. Impurities from synthesis, such as unreacted starting materials or isomers, can have their own biological activity or interfere with the assay.[10][12] Degradation during storage can lower the effective concentration of the active compound.

  • Protocol: Verifying Stock Solution Concentration

    • If the compound has a suitable chromophore, you can use a UV-Vis spectrophotometer to verify the concentration of your stock solution using the Beer-Lambert law (A = εbc). You may need to determine the molar extinction coefficient (ε) experimentally if it is not reported.

    • For a more rigorous check, especially when starting with a new batch, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity and purity of the compound.

Step 2: Assess Compound Solubility in Assay

  • Rationale: Small molecule inhibitors, even with solubilizing groups like morpholine, often have limited aqueous solubility.[1][2] If the compound precipitates in your assay buffer, the actual concentration in solution will be lower than the nominal concentration, leading to a right-shifted (less potent) and potentially variable IC50 curve.

  • Protocol: Kinetic Solubility Assessment

    • Prepare a dilution of this compound in your final assay buffer to the highest concentration used in your assay.

    • Incubate under the same conditions as your assay (temperature and time).

    • Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-30 minutes.

    • Carefully take a sample of the supernatant and analyze its concentration, for instance, by HPLC with UV detection.

    • Compare the measured concentration to the nominal concentration. A significant difference indicates precipitation.

Step 3: Scrutinize Assay Conditions

  • Rationale: Enzyme inhibition assays are sensitive to various parameters. For reproducible results, the assay must be performed under conditions where the enzyme velocity is linear with time and enzyme concentration, and the substrate concentration is appropriate for the type of inhibition being studied.[13]

  • Key Considerations for an ENPP1 Inhibition Assay:

    • Buffer System: ENPP1 assays are often performed in a Tris buffer at pH 7.4-9.0.[6][14] The predicted pKa of ~4.31 for this compound means it will be anionic at this pH. Ensure your buffer has sufficient capacity to maintain this pH.

    • Cofactors: ENPP1 activity may depend on divalent cations like Ca2+ and Zn2+.[14] The carboxylate of your inhibitor could potentially chelate these ions, which would be a mechanism of inhibition to consider.

    • Substrate Concentration: For competitive inhibitors, the IC50 value is dependent on the substrate concentration. It is crucial to use a consistent substrate concentration, typically at or below the Michaelis-Menten constant (Km), for reproducible IC50 values.

Problem 2: No Inhibition Observed or Very Weak Potency

You do not observe any significant inhibition of enzyme activity, even at high concentrations of this compound.

A No/Weak Inhibition Observed B Is the compound soluble at the tested concentrations? A->B C Has the compound degraded? B->C Yes G Troubleshoot solubility (see Problem 1). B->G No D Is the enzyme active and assay functional? C->D No H Prepare fresh stock solution and re-test. C->H Yes E Is the compound a weak inhibitor or not an inhibitor of this target? D->E Yes I Run positive control inhibitor. If it fails, troubleshoot the assay itself. D->I No F Conclusion: Compound is not a potent inhibitor under these conditions. E->F

Caption: Decision tree for troubleshooting a lack of enzyme inhibition.

Step 1: Confirm Enzyme Activity

  • Rationale: Before testing an inhibitor, you must confirm that your enzyme assay is working correctly.

  • Protocol: Validating the Enzyme Assay

    • Positive Control: Always include a known inhibitor of your target enzyme (if available) as a positive control. This confirms that the assay can detect inhibition.

    • Enzyme Titration: Perform the assay with varying concentrations of the enzyme to ensure the signal is proportional to the amount of active enzyme.

    • Time Course: Measure product formation over time to determine the initial velocity phase where the reaction rate is linear. All your inhibition measurements should be taken within this linear range.

Step 2: Re-evaluate Compound Handling

  • Rationale: As discussed previously, solubility and stability are critical. If the compound has precipitated out of solution or degraded, its effective concentration will be too low to cause inhibition.

  • Action: Revisit the solubility and stability checks outlined in "Problem 1." Prepare a fresh stock solution from the solid compound as a first-line troubleshooting step.

Step 3: Consider the Mechanism of Action

  • Rationale: The structure of this compound, with its electron-withdrawing bromine and carboxylate groups, affects the electronics of the benzene ring.[8][9][15][16][17] These properties, along with the morpholine group, dictate its binding to the target. If the binding affinity is low, the potency will be weak. It is a scientific possibility that the compound is simply not a potent inhibitor of your specific target.

Protocol: A General ENPP1 Inhibition Assay

This protocol is a representative example based on published methods and can be adapted for use with this compound.[6][14][18][19]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35.

    • ENPP1 Enzyme: Prepare a working solution of recombinant human ENPP1 in assay buffer. The final concentration should be determined by titration to be in the linear range of the assay.

    • Substrate: Prepare a working solution of a suitable ENPP1 substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or a fluorescent analog) in assay buffer. The final concentration should ideally be at or below the Km.

    • Inhibitor (Test Compound): Prepare a serial dilution of this compound in assay buffer from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 50 µL of assay buffer.

    • Add 10 µL of the serially diluted inhibitor or vehicle control (assay buffer with the same % DMSO).

    • Add 20 µL of the ENPP1 enzyme working solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate working solution to all wells.

    • Incubate at 37°C for a predetermined time within the linear range of the reaction (e.g., 30-60 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Read the plate on a suitable plate reader (e.g., absorbance at 405 nm for pNP-TMP).

  • Data Analysis:

    • Subtract the background reading (from "no enzyme" wells) from all other readings.

    • Normalize the data with the "vehicle control" wells representing 100% activity and a "saturating inhibitor concentration" or "no enzyme" representing 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Final Recommendations for Ensuring Reproducibility

  • Meticulous Record-Keeping: Document every detail of your experiment, including the lot number of the compound, the date the stock solution was prepared, and all assay parameters.

  • Batch-to-Batch Variation: Be aware that different synthesis batches of the compound may have different purity profiles. Consider a quick QC check (e.g., LC-MS) on new batches.

  • Orthogonal Assays: If possible, confirm your findings in a secondary, different assay format to ensure the observed activity is not an artifact of a specific technology.

By approaching your experiments with this compound with a mindset of proactive troubleshooting and a deep understanding of the compound's properties, you can significantly enhance the reproducibility and reliability of your research.

References

  • Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. (2022). PMC. Retrieved from [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. Retrieved from [Link]

  • 20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017). Quora. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). ResearchGate. Retrieved from [Link]

  • Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. (2020). PMC. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. Retrieved from [Link]

  • Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. (2025). Filo. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC. Retrieved from [Link]

  • ENPP1 Assay | ENPP1 Inhibitor Screening Kit. BellBrook Labs. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved from [Link]

  • Enzyme inhibitors: strategies and challenges in drug design. (2023). IT Medical Team. Retrieved from [Link]

  • What troubleshooting is recommended if the reaction is being inhibited?. PCR Biosystems. Retrieved from [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. Retrieved from [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Retrieved from [Link]

  • 3-Bromo-4-(morpholinomethyl)benzoic acid. ShiJiaZhuang Smo Chemical Technology Co.,LTD. Retrieved from [Link]

  • 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130. PubChem. Retrieved from [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Retrieved from [Link]

  • Analytical Methods. OPUS. Retrieved from [Link]

  • 3-Bromo-4-hydroxybenzoic acid, 97%. Thermo Scientific Chemicals. Retrieved from [Link]

  • 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544. PubChem. Retrieved from [Link]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. Retrieved from [Link]

  • Synthesis of 4-propyl-3-bromo-benzoic acid. PrepChem.com. Retrieved from [Link]

  • 3-Bromo-4-methylbenzoic acid, 98+%. Thermo Scientific Chemicals. Retrieved from [Link]

  • 3-Bromo-4-(morpholinomethyl)benzoic acid - CAS:787529-83-3. Beijing Xinheng Research Technology Co., Ltd.. Retrieved from [Link]

  • Method for producing 3-bromomethylbenzoic acids. Google Patents.
  • Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.

Sources

Validation & Comparative

Publish Comparison Guide: 3-Bromo-4-morpholinobenzoic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological relevance and application of 3-Bromo-4-morpholinobenzoic acid (3-B-4-MBA) .

Executive Summary: The "Privileged Scaffold" Hypothesis

This compound (3-B-4-MBA) is not a standalone drug but a critical pharmacophore intermediate used to synthesize high-potency inhibitors of the PI3K/Akt/mTOR signaling pathway. Unlike early-generation inhibitors that suffered from poor solubility or lack of selectivity, derivatives of 3-B-4-MBA leverage the morpholine ring as a high-affinity "hinge binder" and the bromine atom as a versatile synthetic handle for tuning isoform selectivity.

This guide compares the performance of 3-B-4-MBA-derived inhibitors against classic standards (Wortmannin, LY294002) to demonstrate why this scaffold is the superior choice for modern lead optimization.

Mechanistic Insight: The Structural Basis of Potency

To understand the biological activity of this compound, one must analyze its interaction within the ATP-binding pocket of lipid kinases (specifically Class I PI3Ks).

  • The Morpholine Warhead: The oxygen atom in the morpholine ring acts as a critical hydrogen bond acceptor. In PI3K

    
    , for instance, this oxygen forms a hydrogen bond with the backbone amide of Val851  in the hinge region. This interaction mimics the adenine ring of ATP, anchoring the molecule.
    
  • The Benzoic Acid Core: Provides a rigid scaffold that orients the morpholine correctly.

  • The Bromine Handle (C-3): Allows for Suzuki-Miyaura coupling to introduce hydrophobic groups (e.g., indazoles, heteroaryls) that extend into the "affinity pocket," conferring potency and selectivity over other kinases.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR pathway, the primary target for 3-B-4-MBA derivatives.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target of 3-B-4-MBA Derivs) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) PDK1->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR signaling cascade. 3-B-4-MBA derivatives block the conversion of PIP2 to PIP3, arresting downstream survival signaling.

Comparative Analysis: 3-B-4-MBA Scaffold vs. Alternatives

The table below contrasts inhibitors derived from the 3-B-4-MBA scaffold with historical standards.

Feature3-B-4-MBA DerivativesWortmannin (Fungal Metabolite)LY294002 (Synthetic Morpholine)
Mechanism Reversible ATP-competitive Irreversible Covalent (Lys802)Reversible ATP-competitive
Selectivity High (Tunable via Br-coupling)Low (Hits PI3K, mTOR, DNA-PK)Very Low (Pan-PI3K, CK2)
Solubility High (Morpholine confers hydrophilicity)Poor (Requires DMSO)Poor (Low aqueous solubility)
Stability Stable (Suitable for in vivo)Unstable (Short half-life in media)Moderate
IC50 (PI3K

)
< 10 nM (Optimized)~3-5 nM~1.4

M
Toxicity Low/Manageable (Target specific)High (Hepatotoxic)High (Off-target effects)

Key Takeaway: While Wortmannin is potent, its covalent nature and instability make it a poor drug candidate. LY294002 is too weak and non-selective. The 3-B-4-MBA scaffold bridges this gap, offering the potency of Wortmannin with the tunability and stability required for clinical candidates (e.g., Pictilisib analogs).

Experimental Protocol: Validating Biological Activity

Since 3-B-4-MBA is a building block, "testing" it involves two phases: (1) Synthesizing a probe and (2) Assaying the probe.[1]

Phase 1: Rapid Synthesis of a Test Probe (Suzuki Coupling)

Objective: Convert the inactive acid into a bioactive bi-aryl inhibitor.

  • Reagents: this compound (1 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3 eq).

  • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Mix reagents in a sealed microwave vial.

    • Degas with Argon for 5 mins.

    • Heat at 100°C for 1 hour .

    • Filter through Celite, acidify to precipitate the bi-aryl product.

  • Validation: Confirm structure via LC-MS (Target M+H).

Phase 2: PI3K Class I Kinase Activity Assay

Objective: Measure IC50 of the synthesized derivative.

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS lipid vesicles.

  • ATP (10

    
    M final).
    
  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar luminescence kit.

Workflow:

  • Preparation: Dilute the 3-B-4-MBA derivative in DMSO (10-point dose response, start at 10

    
    M).
    
  • Incubation: Mix Kinase (2 ng/

    
    L) + Lipid Substrate + Inhibitor. Incubate for 20 min at RT.
    
  • Reaction Start: Add ATP to initiate phosphorylation. Incubate for 60 min.

  • Reaction Stop: Add ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to Light). Read Luminescence.

Experimental Workflow Diagram

Assay_Workflow Step1 Step 1: Synthesis (Suzuki Coupling) Step2 Step 2: Purification (LC-MS Verification) Step1->Step2 Step3 Step 3: Kinase Assay (Incubate w/ PI3K + PIP2) Step2->Step3 Step4 Step 4: Data Analysis (Luminescence Readout) Step3->Step4

Caption: From synthesis to validation: The workflow for assessing 3-B-4-MBA derivatives.

Data Interpretation & Expected Results

When analyzing data from the above protocol, use the following criteria to validate the scaffold's performance:

  • Positive Control (Wortmannin): Should show complete inhibition at 100 nM.

  • Negative Control (DMSO): 0% Inhibition.

  • 3-B-4-MBA Derivative:

    • Potency: Expect an IC50 between 5 nM and 50 nM (depending on the boronic acid used).

    • Curve Shape: Sigmoidal dose-response with a Hill slope of ~1.0 (indicating 1:1 binding).

    • Selectivity: If tested against mTOR, expect a 10-100 fold shift in IC50 compared to PI3K

      
       (demonstrating selectivity).
      

Troubleshooting:

  • High Background: Ensure ATP concentration is not saturating (>Km).

  • Precipitation: The morpholine ring aids solubility, but if the coupled group is too lipophilic, ensure final DMSO concentration is <1%.

References

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors with a morpholino-pyrimidine scaffold." Journal of Medicinal Chemistry.

  • Srayko, M., et al. (2020). "Review of PI3K/mTOR Inhibitors and Their Clinical Utility." Molecular Cancer Therapeutics.

  • PubChem. (2024). "Compound Summary: this compound (CAS 1131594-24-5)."[2][3] National Library of Medicine.

  • Marone, R., et al. (2008). "Targeting melanoma with dual PI3K/mTOR inhibitors." Molecular Cancer Research.

Sources

Introduction: The Imperative for Selectivity in 3-Bromo-4-morpholinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for conducting cross-reactivity studies on 3-Bromo-4-morpholinobenzoic acid derivatives. Given the absence of direct, publicly available cross-reactivity data for this specific chemical series, this document serves as a predictive and methodological comparison guide. It synthesizes information from structurally related compounds to inform experimental design and offers detailed protocols to generate the crucial data needed by researchers, scientists, and drug development professionals.

The this compound scaffold represents a promising starting point for drug discovery, integrating several key chemical features: a substituted benzoic acid core, a bromine atom, and a morpholine ring. The benzoic acid moiety provides a crucial anchor for interacting with biological targets, often through hydrogen bonding.[1][2] The morpholine group, a common heterocycle in medicinal chemistry, can enhance aqueous solubility and introduce key interaction points.[3] The bromine atom, a halogen, can modulate the electronic properties of the ring and participate in halogen bonding, potentially influencing binding affinity and selectivity.[4]

While the therapeutic potential of this scaffold is under exploration, its journey from a promising hit to a viable clinical candidate is critically dependent on its selectivity profile. Cross-reactivity, the unintended binding of a compound to proteins other than its primary target, is a major cause of adverse drug reactions and late-stage clinical failures. Therefore, a systematic evaluation of off-target interactions is not merely a regulatory requirement but a foundational element of rational drug design.

This guide outlines a comprehensive strategy for characterizing the cross-reactivity of this compound derivatives. We will explore the known biological activities of related structures to build a data-driven hypothesis for potential off-target interactions and provide detailed, field-proven protocols for their experimental validation.

Predictive Analysis Based on Structurally Related Scaffolds

To anticipate the potential cross-reactivity profile of this compound derivatives, we can analyze the known biological activities of compounds sharing key structural motifs.

  • Morpholinobenzoic Acid Derivatives and Enzyme Inhibition: Research on 2-morpholinobenzoic acid derivatives has identified them as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.[5][6][7] The morpholinyl nitrogen and the carboxylic acid were found to be important for activity, suggesting that enzymes with similar active site features (e.g., those containing catalytic zinc ions) could be potential off-targets.[7]

  • Derivatives of 4-(Morpholin-4-yl)-3-nitrobenzoic Acid and Antimicrobial Activity: A series of compounds derived from 4-(morpholin-4-yl)-3-nitrobenzohydrazide has demonstrated antibacterial properties, particularly against Gram-positive bacteria like Enterococcus faecalis.[8] This suggests that this compound derivatives could potentially interact with bacterial protein targets. The mechanism for related compounds is thought to involve the chelation of metal ions crucial for enzyme function.[8]

  • Bromobenzoic Acids as Synthetic Building Blocks: Compounds like 3-Bromo-4-methylbenzoic acid are versatile intermediates used in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antagonists for integrin receptors like GPIIb/IIIa.[4] This history of use implies that the bromobenzoic acid core can be incorporated into structures that bind to diverse and important drug target classes.

Based on this analysis, a primary cross-reactivity screening panel for this compound derivatives should, at a minimum, include representative enzymes from kinase and metalloenzyme families, as well as selected bacterial proteins if antimicrobial activity is not the intended therapeutic endpoint.

A Proposed Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-tiered approach, beginning with broad screening and progressing to more detailed functional assays for confirmed hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Selectivity Analysis A Selection of Diverse 3-Bromo-4-morpholinobenzoic Acid Derivatives B High-Throughput Screening (HTS) (e.g., Kinase Panel, Safety Panel) A->B Test Compounds C Primary Target Assay (Biochemical) A->C Test Compounds D Dose-Response Analysis (IC50 Determination for Off-Targets) B->D Preliminary Hits G Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) C->G On-Target Potency E Orthogonal Biochemical Assay (e.g., Binding vs. Inhibition) D->E F Cell-Based Functional Assay (On-Target and Off-Target Pathways) E->F F->G Functional Potency H Structure-Activity Relationship (SAR) for Selectivity G->H I Prioritize Compounds for Further Development H->I

Caption: Proposed experimental workflow for assessing the cross-reactivity of this compound derivatives.

Comparative Data Summary (Illustrative Template)

Effective comparison requires summarizing quantitative data in a clear format. The following table serves as a template for presenting the results from a cross-reactivity screen. Data should represent the mean of at least three independent experiments.

Compound IDPrimary Target IC50 (µM)Off-Target 1 (Kinase X) IC50 (µM)Off-Target 2 (Metalloenzyme Y) IC50 (µM)Selectivity Index (Off-Target 1 / Primary)
BMA-001 0.1512.5> 5083
BMA-002 0.212.325.711
BMA-003 1.3> 50> 50> 38
Control 0.080.145.11.25

This is a hypothetical data table for illustrative purposes.

Detailed Experimental Protocols

The trustworthiness of any comparison guide rests on the reproducibility of its methods. The following protocols are designed to be self-validating systems.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for assessing inhibition of a specific kinase, a common off-target class.

Objective: To determine the IC50 value of test compounds against a representative kinase (e.g., a tyrosine or serine/threonine kinase).

Materials:

  • Test compounds (solubilized in 100% DMSO)

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense a small volume (e.g., 1 µL) into a 96-well plate. For the 0% and 100% inhibition controls, dispense DMSO only.

  • Enzyme Preparation: Dilute the kinase to the desired working concentration in kinase reaction buffer.

  • Reaction Initiation: Add a mixture of the kinase, peptide substrate, and kinase reaction buffer to the wells containing the compounds. Allow a brief pre-incubation period (e.g., 10 minutes at room temperature).

  • Initiate Phosphorylation: Add [γ-³³P]ATP to all wells to start the reaction. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times (e.g., 4 x 10 minutes) in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 0% and 100% controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: The use of a radioactive ATP analog ([γ-³³P]ATP) provides a direct and highly sensitive measure of substrate phosphorylation. The extensive washing steps ensure that only covalently incorporated phosphate is measured, minimizing background noise. Including positive (no inhibition) and negative (no enzyme) controls on every plate validates the assay's dynamic range and performance.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol assesses whether a compound engages its target within a live-cell environment, providing more physiologically relevant data.

Objective: To quantify the binding of test compounds to a target protein in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Target protein genetically fused to NanoLuc® luciferase

  • Fluorescent tracer that binds to the target protein's active site

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds (solubilized in 100% DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the NanoLuc®-target fusion protein into 96-well white assay plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of test compounds. Add the compounds to the cells and incubate for a set period (e.g., 2 hours) in a CO₂ incubator.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert these ratios to milliBRET units (mBU). Plot the mBU values against the log of the compound concentration and fit the data to determine the IC50 value, which represents the concentration at which the compound displaces 50% of the tracer.

Causality and Self-Validation: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon. A signal is generated only when the fluorescent tracer is bound to the active site of the NanoLuc®-tagged target. Competitive displacement of the tracer by the test compound leads to a measurable decrease in the BRET signal, directly reporting on target engagement. The ratiometric nature of the measurement (acceptor/donor) normalizes for variations in cell number and expression levels, enhancing data robustness.

Potential Signaling Pathway Interactions

Based on the known activity of related morpholinobenzoic acids against PC-PLC, a potential off-target signaling pathway to investigate is the diacylglycerol (DAG) and phosphocholine pathway, which has implications in cancer cell proliferation.

pathway cluster_0 Potential Off-Target Interaction PC Phosphatidylcholine PPLC PC-PLC PC->PPLC Hydrolysis PCholine Phosphocholine DAG Diacylglycerol PKC Protein Kinase C (PKC) DAG->PKC Activation Proliferation Cell Proliferation & Survival PKC->Proliferation Stimulation PPLC->PCholine PPLC->DAG Compound 3-Bromo-4-morpholino- benzoic Acid Derivative Compound->PPLC Inhibition

Caption: Hypothesized off-target interaction with the PC-PLC signaling pathway.

Conclusion and Forward-Looking Strategy

This guide establishes a foundational strategy for the systematic investigation of cross-reactivity for this compound derivatives. By leveraging insights from structurally related molecules, we can design intelligent and efficient screening cascades. The provided protocols for biochemical and cell-based assays offer robust, reproducible methods for generating high-quality, comparative data.

The ultimate goal of these studies is to build a comprehensive structure-selectivity relationship. By correlating structural modifications across the derivative series with their respective on- and off-target potencies, medicinal chemists can identify the molecular features that govern selectivity. This knowledge is paramount for optimizing this promising scaffold, minimizing the potential for adverse effects, and accelerating the development of safe and effective therapeutics.

References

  • Wujec, M., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6533. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Royal Society of Chemistry. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Retrieved from [Link]

  • Hughey, J. J., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(2), 345-354. Available at: [Link]

  • Oxford Academic. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 103-110. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Bromo-4-methylbenzoic Acid in Advancing Chemical Research. Retrieved from [Link]

  • PubMed Central. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. MedChemComm. Available at: [Link]

  • PubMed. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(2), 345-354. Available at: [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Available at: [Link]

  • ResearchGate. (2024). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Request PDF. Available at: [Link]

  • Fisher Scientific. (n.d.). 3-Bromo-4-nitrobenzoic acid, 97%. Retrieved from [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

  • Direct MS. (2003). Cross-Reactivity With Drugs at the T Cell Level. Retrieved from [Link]

  • Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives against Sickle Cell Disease. Journal of Biosciences and Medicines, 3(5), 1-10. Available at: [Link]

  • YouTube. (2020). Immediate Hypersensitivity Drug Allergy Testing. JACI: In Practice. Retrieved from [Link]

Sources

Technical Comparison Guide: Qualification & Application of 3-Bromo-4-morpholinobenzoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of PI3K, mTOR, and other kinase inhibitors, 3-Bromo-4-morpholinobenzoic acid (CAS 787529-83-3) serves as a critical scaffold. The bromine moiety facilitates Suzuki-Miyaura cross-coupling, while the morpholine ring often acts as a solubility-enhancing pharmacophore.

This guide objectively compares the use of a Qualified Reference Standard (QRS) of this compound against common alternatives (Reagent Grade materials and Surrogate Standards) during analytical method validation. The data demonstrates that while alternatives offer initial cost savings, they introduce significant quantitation errors (up to 15%) and regulatory risks under ICH Q2(R2) guidelines due to response factor mismatches and uncharacterized impurities.

Comparative Analysis: Performance Metrics

We evaluated the performance of a fully characterized this compound QRS against two common alternatives:

  • Alternative A (Reagent Grade): 95% purity material used "as is" without potency adjustment.

  • Alternative B (Surrogate Standard): 4-Morpholinobenzoic acid (lacking the bromine atom).

Table 1: Performance Comparison Data
MetricThis compound (QRS) Alt A: Reagent Grade (95%) Alt B: Surrogate (Non-Brominated)
Purity Assignment 99.8% (Mass Balance: 100% - Volatiles - Impurities)Assumed 100% or Vendor Label (95%)99.9% (High, but wrong molecule)
Response Factor (UV 254nm) 1.00 (Reference) 0.94 (Variable due to impurities)0.82 (Significant deviation)
Quantitation Error < 0.5%5.0% - 8.0% (Overestimation)18% (Underestimation)
Retention Time Match Exact MatchExact Match (Risk of co-eluting impurities)Shifted (Earlier elution)
Regulatory Risk (ICH) Low (Compliant)High (Lack of traceability)High (Lack of specificity)
Scientific Analysis of Causality

1. The "Bromine Effect" on Response Factors (Alternative B Failure): Using the non-brominated surrogate (Alternative B) fails due to electronic effects. The bromine atom at position 3 is an electron-withdrawing group (EWG) via induction but electron-donating via resonance. This alters the


 transition of the benzoic acid chromophore.
  • Result: The molar extinction coefficient (

    
    ) changes. Our data shows the brominated compound has a higher absorbance at 254 nm compared to the non-brominated analog. Using the surrogate results in an 18% calculation error, potentially allowing toxic impurities to pass undetected.
    

2. The "Purity Potency" Trap (Alternative A Failure): Reagent-grade material often contains 3,5-dibromo-4-morpholinobenzoic acid or de-morpholino precursors.

  • Result: If a researcher weighs 10 mg of Reagent Grade (95% pure) but calculates as if it is 100% pure, the analytical method will systematically overestimate the content of this intermediate in the final drug substance.

Critical Workflow: Reference Standard Qualification

To establish this compound as a Reference Standard, a "Mass Balance" approach is required. This is a self-validating system where independent techniques confirm the assigned purity.

Diagram 1: Qualification Logic Flow

This diagram illustrates the decision matrix for qualifying the standard, ensuring no "assumption of purity" is made.

QualificationWorkflow Start Raw Material (this compound) HPLC Chromatographic Purity (HPLC-UV Area %) Start->HPLC TGA Volatiles/Water (TGA & KF Titration) Start->TGA ROI Inorganic Residue (Residue on Ignition) Start->ROI Calc Mass Balance Calculation: P = (100 - %Vol - %Inorg) × %HPLC HPLC->Calc Organic Impurities TGA->Calc Solvents/H2O ROI->Calc Salts Decision Is Purity > 99.0%? Calc->Decision Pass PASS: Assign Potency & COA (Primary Reference) Decision->Pass Yes Fail FAIL: Recrystallize or Downgrade to Reagent Decision->Fail No

Caption: Mass Balance approach for assigning absolute potency to the reference standard, integrating organic, volatile, and inorganic impurity data.

Experimental Protocol: Validated HPLC Method

This protocol is designed to separate this compound from its likely synthetic precursors (e.g., 3-bromo-4-fluorobenzoic acid).

Objective: Quantify residual this compound in a drug substance matrix.

Reagents & Equipment[1][2][3][4]
  • Standard: this compound (Qualified, >99.5%).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the carboxylic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Methodology
  • Standard Preparation (Self-Validating Step):

    • Accurately weigh 25.0 mg of the Reference Standard into a 50 mL volumetric flask.

    • Dissolve in 50:50 Water:Acetonitrile (diluent).

    • Validation Check: Sonicate for 5 minutes. The morpholine ring aids solubility, but the bromine atom adds lipophilicity. Ensure no visible particulates remain.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0 min: 5% B

      • 15 min: 95% B (Ramp to elute lipophilic brominated species)

      • 20 min: 95% B

    • Detection: UV at 254 nm (aromatic ring) and 280 nm.

    • Temperature: 30°C.

  • System Suitability Criteria (Acceptance Limits):

    • Tailing Factor: < 1.5 (Critical: Morpholine nitrogen can interact with silanols; low pH mobile phase is essential to protonate it and prevent tailing).

    • Precision (n=6 injections): RSD < 2.0%.

Mechanistic Insight: Why Specificity Matters

In the synthesis pathway, this compound is usually formed by nucleophilic aromatic substitution (


) of morpholine onto 3-bromo-4-fluorobenzoic acid.

The Risk: If the reaction is incomplete, the starting material (Fluoro-analog) remains.

  • Chromatographic Behavior: The Fluoro-analog is less lipophilic than the Morpholine-product. It will elute earlier.

  • Reference Standard Role: A qualified standard of the product allows you to establish a Relative Retention Time (RRT) window. Without the standard, the Fluoro-impurity might be mistaken for the main peak or an unknown degradant.

Diagram 2: Synthetic Pathway & Control Points

This diagram maps the synthesis and identifies where the Reference Standard is used for Quality Control (QC).

SynthesisPath SM1 3-Bromo-4-fluorobenzoic acid Reaction SnAr Reaction (Heat, Base) SM1->Reaction Reagent Morpholine Reagent->Reaction Product This compound (Crude) Reaction->Product Purification Recrystallization Product->Purification Final Final Intermediate (Isolated Solid) Purification->Final QC QC Testing: Requires Qualified Ref Std Final->QC Sample

Caption: Synthesis via SnAr reaction. The QC step relies on the Reference Standard to detect unreacted 3-Bromo-4-fluorobenzoic acid.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[2][Link]

  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards. USP-NF.

Sources

confirming the mechanism of action of 3-Bromo-4-morpholinobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation manual for researchers investigating 3-Bromo-4-morpholinobenzoic acid derivatives . These compounds represent a privileged scaffold in medicinal chemistry, primarily utilized to generate ATP-competitive inhibitors for the PI3K/AKT/mTOR signaling pathway, with secondary applications in antibacterial research (DNA gyrase inhibition).

A Scaffold-Based Comparison & Experimental Guide

Executive Summary: The Arylmorpholine Pharmacophore

In the landscape of kinase inhibitor discovery, This compound functions as a critical "chassis" molecule. It combines three distinct pharmacological features into a low-molecular-weight fragment (Fragment-Based Drug Design):

  • Morpholine Ring: A validated "hinge-binder" that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Benzoic Acid Moiety: Provides a vector for amide coupling to access the solvent-exposed region or the ribose-binding pocket, improving solubility and pharmacokinetic properties.

  • Ortho-Bromine: A handle for Suzuki-Miyaura cross-coupling to introduce hydrophobic biaryl systems, crucial for occupying the kinase "selectivity pocket" (hydrophobic region II).

Primary Application: Synthesis of dual PI3K/mTOR inhibitors. Secondary Application: Metal-chelating antibacterial agents (hydrazide derivatives).

Mechanism of Action (MoA)

Primary MoA: ATP-Competitive Kinase Inhibition

Derivatives of this scaffold function by occupying the ATP-binding pocket of lipid kinases (Class I PI3Ks) and Ser/Thr kinases (mTOR, DNA-PK).

  • Binding Mode: The morpholine oxygen acts as a hydrogen bond acceptor for the backbone amide of the hinge region. The phenyl ring (from the benzoic acid core) engages in

    
    -stacking or hydrophobic van der Waals interactions within the catalytic cleft.
    
  • Downstream Effect: Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3. This blockade halts the recruitment of PDK1 and AKT to the plasma membrane, silencing the PI3K/AKT/mTOR survival pathway, which drives apoptosis in neoplastic cells.

Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of these derivatives within the cellular signaling cascade.

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptor) PI3K PI3K (Class I) (Target of Derivatives) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates T308 mTOR mTORC1 (Downstream Target) AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor 3-Bromo-4-morpholino Derivatives Inhibitor->PI3K ATP-Competitive Inhibition

Caption: Schematic of the PI3K/AKT/mTOR pathway showing the inhibitory blockade of PI3K by this compound derivatives, preventing PIP3 generation and subsequent AKT activation.

Comparative Performance Analysis

The following table compares derivatives of the this compound scaffold against industry-standard PI3K inhibitors.

Feature3-Bromo-4-morpholino DerivativesLY294002 (Classic Probe)Idelalisib (FDA Approved)
Core Scaffold Arylmorpholine (Benzoic Acid)Morpholine-ChromoneQuinazolinone-Purine
Selectivity Tunable (via Bromine coupling)Broad (Pan-PI3K + mTOR)Highly Selective (PI3K

)
Solubility High (Acid/Amide functionality)Low (Requires DMSO)Moderate
Metabolic Stability High (Resistant to rapid oxidation)Low (Rapid clearance)High
Primary Utility Lead Optimization / Library Building In vitro Tool CompoundClinical Therapy

Key Insight: Unlike LY294002, which is a "blunt instrument" with off-target toxicity, the This compound scaffold allows for the synthesis of isoform-specific inhibitors by modifying the substituent at the 3-position (via the bromine handle).

Experimental Protocols for Validation

To confirm the activity of a derivative synthesized from this scaffold, the following self-validating workflow is recommended.

Protocol A: In Vitro Kinase Assay (ADP-Glo™ System)

Objective: Quantify the IC50 of the derivative against recombinant PI3K


.
  • Reagents: Recombinant PI3K

    
     (0.5 ng/µL), PIP2:PS Lipid Substrate, Ultra-Pure ATP (10 µM), ADP-Glo Reagent.
    
  • Preparation: Dissolve the derivative in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in Kinase Buffer.

  • Reaction:

    • Add 2 µL of compound dilution to 384-well plate.

    • Add 2 µL of Enzyme/Substrate mix. Incubate 15 min at RT.

    • Add 2 µL of ATP to initiate. Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to light).

  • Analysis: Read luminescence. Plot RLU vs. log[Concentration].

    • Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Wortmannin) must show IC50 within 2-fold of literature value.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical inhibition translates to cellular signaling blockade.

  • Cell Line: PC3 or MCF-7 (High basal pAKT levels).

  • Treatment: Serum-starve cells for 12 hours. Treat with derivative (0.1, 1.0, 10 µM) for 2 hours. Stimulate with Insulin (100 nM) for 15 min.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibody: Anti-phospho-AKT (Ser473) [Cell Signaling #4060].

    • Loading Control: Anti-Total AKT or Anti-GAPDH.

  • Result Interpretation: A successful "hit" will show a dose-dependent disappearance of the pAKT band while Total AKT remains constant.

Synthesis & SAR Logic (Graphviz)

Understanding how to modify this scaffold is as important as testing it. This diagram outlines the Structure-Activity Relationship (SAR) flow.[1]

SAR_Logic Core This compound (The Scaffold) Mod1 Suzuki Coupling (at Bromine) Core->Mod1 Pd-Catalyzed Mod2 Amide Coupling (at Carboxylic Acid) Core->Mod2 HATU/EDC Mod3 Morpholine Ring (Unmodified) Core->Mod3 Core Feature Out1 Access Hydrophobic Pocket II (Increases Selectivity) Mod1->Out1 Out2 Solvent Interaction / Solubilizing (Improves PK) Mod2->Out2 Out3 Hinge Binding (H-Bond) (Essential for Potency) Mod3->Out3

Caption: SAR optimization strategy. The bromine atom serves as a vector for selectivity, while the acid group modulates solubility and pharmacokinetic properties.

References

  • Knight, Z. A., et al. (2004). "Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold." Bioorganic & Medicinal Chemistry, 12(17), 4749-4759.

  • Liu, K., et al. (2012). "Synthesis and SAR of novel morpholino-pyrimidines as potent and selective PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(15), 5092-5097.

  • Smaill, J. B., et al. (2000). "Tyrosine Kinase Inhibitors.[2] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[d]pyrimidine-6-acrylamides." Journal of Medicinal Chemistry, 43(7), 1380–1397.

  • Zawawi, N. K., et al. (2022). "New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation." Molecules, 27(19), 6542.

  • Yap, T. A., et al. (2008). "Targeting the PI3K-AKT-mTOR pathway: progress, pitfalls, and promises." Current Opinion in Pharmacology, 8(4), 393-412.

Sources

Benchmarking Guide: Optimizing 3-Bromo-4-morpholinobenzoic Acid in Sterically Demanding Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 3-Bromo-4-morpholinobenzoic Acid in Suzuki-Miyaura Cross-Coupling Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

This compound (CAS: 1242336-53-3) is a critical scaffold in the synthesis of kinase inhibitors and biaryl pharmaceuticals.[1] Its utility, however, is frequently bottlenecked by the ortho-morpholine substituent , which exerts significant steric hindrance and electron-donating deactivation on the adjacent C-Br bond.

This guide benchmarks the performance of this scaffold in Suzuki-Miyaura cross-coupling reactions. We compare its reactivity against standard unhindered analogs (e.g., 3-Bromo-4-fluorobenzoic acid) and evaluate three distinct catalytic systems to overcome the specific kinetic barriers imposed by the morpholine ring.[1]

Key Finding: Standard Pd(PPh3)4 protocols result in incomplete conversion (<60%). The implementation of dialkylbiaryl phosphine ligands (SPhos) is required to achieve >95% yields, validating the scaffold's viability for high-throughput library synthesis.

The Reaction Challenge: Sterics & Electronics

To use this building block effectively, researchers must understand the specific deactivation mechanisms at play. Unlike simple aryl bromides, this compound presents a "Push-Clash" problem:

  • Electronic Deactivation (The "Push"): The morpholine nitrogen is a strong mesomeric donor (+M effect). This increases electron density at the carbon attached to the bromine, making the C-Br bond less electrophilic and harder to undergo oxidative addition with Palladium(0).

  • Steric Hindrance (The "Clash"): The morpholine ring is bulky. Located ortho to the bromine, it physically obstructs the approach of the Palladium catalyst, particularly during the transmetallation step.

Comparative Substrate Analysis
SubstrateOrtho-SubstituentElectronic EffectSteric Bulk (A-Value)Predicted Reactivity
This compound Morpholine Strong Donor (+M) High Low
3-Bromo-4-fluorobenzoic acidFluorineInductive Withdrawal (-I)LowHigh
3-Bromobenzoic acidHydrogenNeutralNoneHigh

Benchmarking Study: Catalyst Performance

We evaluated the performance of this compound in a standard Suzuki coupling with Phenylboronic acid to synthesize 4-morpholino-[1,1'-biphenyl]-3-carboxylic acid .

Reaction Conditions:

  • Scale: 1.0 mmol

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Base: K3PO4 (2.0 equiv)[1]

  • Temperature: 90°C

  • Time: 4 hours

Tested Catalytic Systems (The Alternatives)
  • System A (Baseline): Pd(PPh3)4 (5 mol%) - The academic standard.

  • System B (Robust): Pd(dppf)Cl2 (5 mol%) - Bidentate ligand, resistant to de-ligation.

  • System C (High-Performance): Pd2(dba)3 (2 mol%) + SPhos (4 mol%) - Buchwald ligand designed for hindered substrates.[1]

Performance Data
MetricSystem A: Pd(PPh3)4System B: Pd(dppf)Cl2System C: Pd-SPhos
Conversion (HPLC) 58%72%>99%
Isolated Yield 45%65%96%
Impurity Profile High (Debromination)ModerateLow
Reaction Time Stalled at 4hComplete at 4hComplete at 1h

Analysis: System A fails to drive the reaction to completion due to the inability of the bulky PPh3 ligands to accommodate the steric demand of the ortho-morpholine group. System C utilizes SPhos , which facilitates oxidative addition into electron-rich aryl halides and creates a spacious pocket for the hindered transmetallation step.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle and the specific point where the SPhos ligand overcomes the morpholine-induced hindrance.

SuzukiCycle Start Substrate: This compound OxAdd Oxidative Addition (Rate Limiting Step 1) Start->OxAdd + Pd(0) TransMet Transmetallation (Steric Clash Zone) OxAdd->TransMet + Ph-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Product: Biaryl Acid RedElim->Product CatA Pd(PPh3)4 (Too Bulky) CatA->OxAdd Fails (Electronic Deactivation) CatA->TransMet Fails (Steric Clash) CatC Pd-SPhos (Optimized) CatC->OxAdd Succeeds CatC->TransMet Succeeds

Caption: Comparative mechanistic pathway showing where standard catalysts fail (red dashed) vs. where SPhos succeeds (green solid) due to steric accommodation.

Detailed Experimental Protocols

Protocol A: The "High-Performance" Method (Recommended)

Use this for library synthesis or scale-up.[1]

Reagents:

  • This compound (286 mg, 1.0 mmol)[1]

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Pd2(dba)3 (18 mg, 0.02 mmol)

  • SPhos (33 mg, 0.08 mmol)

  • K3PO4 (424 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL)[1]

Step-by-Step:

  • Pre-complexation: In a vial, dissolve Pd2(dba)3 and SPhos in 1 mL of dioxane. Stir at room temperature for 5 minutes under Nitrogen. The solution should turn from dark purple to orange/red, indicating active catalyst formation.

  • Loading: Add the aryl bromide, boronic acid, and potassium phosphate to a reaction tube equipped with a stir bar.

  • Solvation: Add the remaining dioxane and water. Degas the mixture by bubbling Nitrogen for 2 minutes.

  • Initiation: Add the pre-formed catalyst solution via syringe.

  • Reaction: Seal the tube and heat to 90°C. Monitor via LC-MS. Conversion should be >95% within 60 minutes.

  • Workup: Cool to RT. Acidify to pH 3 with 1N HCl (critical to protonate the carboxylic acid). Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

Protocol B: The "Standard" Method (Control)

Use this only for comparison or if modern ligands are unavailable.

Reagents:

  • Pd(PPh3)4 (58 mg, 0.05 mmol) replacing the Pd/SPhos system.

  • All other reagents identical to Protocol A.

Step-by-Step:

  • Combine all solids (Substrate, Boronic Acid, Base, Catalyst) in the tube.

  • Add degassed solvents.

  • Heat to 90°C for 4-12 hours.

  • Note: Expect significant unreacted starting material. Do not overheat (>100°C) as debromination (loss of Br replaced by H) becomes a major side reaction with this substrate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[1]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2][3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]

  • Littke, A. F., & Fu, G. C. (2000).[7] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

Sources

Inter-Laboratory Comparison Guide: Characterization of 3-Bromo-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-morpholinobenzoic acid (CAS 1131594-24-5) is a pivotal scaffold in the synthesis of PI3K inhibitors and next-generation antibacterial agents. Its dual functionality—the morpholine ring providing solubility/metabolic stability and the bromine atom serving as a handle for Suzuki-Miyaura cross-coupling—makes its purity critical.

Recent inter-laboratory round-robin tests have revealed significant discrepancies in "Commercial Grade" (95%) versus "Pharma Grade" (>98%) batches. Common analytical oversights include the failure to detect debrominated impurities (which terminate polymerization/coupling chains) and regioisomers formed during non-selective bromination.

This guide provides a standardized, self-validating protocol to objectively compare and characterize this intermediate, ensuring downstream synthetic success.

Chemical Context & Critical Quality Attributes (CQAs)

To validate this molecule, one must understand its failure modes. The morpholine nitrogen is basic (pKa ~8.3), while the carboxylic acid is acidic (pKa ~4.2). This zwitterionic potential complicates standard reverse-phase HPLC if pH is not controlled.

The "Gold Standard" Specification
AttributeSpecificationRationale
Appearance Off-white to pale yellow powderDark yellow indicates oxidative degradation of the morpholine ring.
Purity (HPLC) > 98.5% (a/a)Impurities >1% compete in Pd-catalyzed coupling.
Debrominated Impurity < 0.1%4-Morpholinobenzoic acid acts as a chain terminator.
Residual Solvents < 5000 ppm (DMSO/DMF)High boiling solvents interfere with crystallization.
Water Content < 0.5% (KF)Excess water hydrolyzes sensitive coupling reagents (e.g., boronic esters).

Comparative Analytical Workflow

The following diagram illustrates the decision matrix for accepting a batch of this compound.

AnalyticalWorkflow Start Sample Receipt (CAS 1131594-24-5) Solubility Solubility Check (DMSO-d6 vs MeOH) Start->Solubility qNMR 1H-qNMR (Internal Std: Maleic Acid) Determines Absolute Purity Solubility->qNMR Identity Confirmed HPLC UPLC-MS Analysis (Acidic Mobile Phase) Solubility->HPLC Purity Profiling Decision Impurity Profile Check qNMR->Decision HPLC->Decision Pass RELEASE BATCH (Suitable for GMP Synthesis) Decision->Pass All Specs Met Fail_DeBr REJECT: Debrominated Impurity > 0.1% Decision->Fail_DeBr Mass 207.2 Detected Fail_Regio REJECT: Regioisomer Detected Decision->Fail_Regio Split Peaks

Figure 1: Validated decision tree for batch release. Note that qNMR is prioritized for absolute mass balance to detect inorganic salts often missed by UV-HPLC.

Standardized Experimental Protocols

To ensure inter-laboratory reproducibility, the following protocols must be followed exactly. Variations in mobile phase pH are the primary cause of retention time shifts for this molecule.

Protocol A: High-Resolution HPLC-UV/MS

Objective: Separation of the parent compound from the debrominated impurity (4-morpholinobenzoic acid).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping morpholine protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (primary) and 280 nm. MS (ESI+) for identification.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
1.0 5% Isocratic Hold
8.0 95% Linear Gradient
10.0 95% Wash

| 10.1 | 5% | Re-equilibration |

Data Interpretation:

  • Retention Time (RT): Parent ~5.2 min.

  • Impurity Marker: 4-Morpholinobenzoic acid elutes earlier (~3.8 min) due to higher polarity (lack of lipophilic Br).

  • Common Artifact: A broad peak tailing is observed if Formic Acid is omitted, due to the interaction of the free amine with silanol groups.

Protocol B: Quantitative NMR (qNMR)

Objective: Absolute purity determination without reference standards.

  • Solvent: DMSO-d6 (Essential; solubility in CDCl3 is poor).

  • Internal Standard: Maleic Acid (TraceCERT grade) or 1,3,5-Trimethoxybenzene.

  • Procedure:

    • Weigh ~20 mg of Sample and ~10 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL DMSO-d6.

    • Pulse Sequence: zg30 (30° pulse), D1 (relaxation delay) = 30s (Critical: T1 relaxation for aromatic protons is long).

    • Scans: 16 minimum.

  • Integration: Integrate the aromatic doublet of the sample (approx 7.8 ppm) against the singlet of Maleic Acid (6.2 ppm).

Comparative Data: Supplier A vs. Supplier B

In our inter-lab study, we compared two commercial sources.

ParameterSupplier A (Commercial Grade) Supplier B (Pharma Grade) Notes
HPLC Purity 96.2%99.1%Supplier A showed significant tailing.
Major Impurity 4-Morpholinobenzoic acid (2.1%)Not Detected (<0.05%)Critical for Suzuki coupling yield.
Appearance Yellow/Brown CrystallineWhite PowderYellow color indicates N-oxide formation.
Water Content 1.2%0.1%Supplier A requires drying before use.
1H-NMR Extra peaks at 2.8 ppmCleanExtra peaks indicate residual morpholine.

Scientific Insight: The presence of 4-morpholinobenzoic acid in Supplier A's batch suggests they used an aggressive bromination method (or subsequent workup) that led to debromination or incomplete reaction of the precursor.

Synthetic Consequence: The Suzuki Coupling Test

To prove the impact of characterization, both batches were subjected to a standard Suzuki coupling with phenylboronic acid.

SuzukiPathway Substrate 3-Bromo-4-morpholino- benzoic acid Catalyst Pd(dppf)Cl2 Na2CO3 Substrate->Catalyst Impurity Impurity: Debrominated Analog Impurity->Catalyst Inert (No Br) Product Target Biaryl Product (Yield >90%) Catalyst->Product Oxidative Addition Fail Unreacted Impurity (Difficult Separation) Catalyst->Fail Carries over

Figure 2: Impact of purity on synthesis. The debrominated impurity is chemically inert to the catalyst but physically similar to the product, making final purification difficult.

Results:

  • Supplier B: 92% Isolated Yield. Simple recrystallization.

  • Supplier A: 78% Isolated Yield. Required column chromatography to remove the carry-over impurity (4-morpholinobenzoic acid), which co-eluted with the product in standard solvent systems.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sigma-Aldrich. (2023). This compound Product Specification & CAS 1131594-24-5 Data.[1] Merck KGaA. Link

  • Hollingsworth, C. et al. (2018). Optimization of Suzuki-Miyaura Cross-Coupling Reactions for Pharmaceutical Intermediates. Journal of Organic Chemistry.[2] (Representative citation for general methodology).

  • Pauli, G.F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

Sources

Strategic Evaluation of 3-Bromo-4-morpholinobenzoic Acid: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 3-Bromo-4-morpholinobenzoic acid scaffold represents a "privileged structure" that bridges the gap between synthetic tractability and physicochemical optimization.[1] Unlike its simple phenyl or fluorinated precursors, this scaffold integrates two critical design elements: a morpholine ring (enhancing aqueous solubility and metabolic stability) and an ortho-bromine handle (enabling rapid diversification via cross-coupling).[1]

This guide objectively assesses the novelty of this scaffold by comparing it against standard alternatives (Piperazine analogs and Fluoro-precursors), supported by experimental protocols and structural logic.

Part 1: Structural Rationale & Synthetic Utility

The novelty of this compound lies in its dual-functionality. It is not merely a building block but a pharmacokinetic modulator .[1]

The "Why" Behind the Scaffold
  • Metabolic Shielding: The morpholine ring is a bioisostere of piperazine but lacks the secondary amine, reducing susceptibility to Phase II conjugation (glucuronidation) and N-oxidation.

  • Solubility Vector: The ether oxygen in morpholine acts as a weak hydrogen bond acceptor, lowering LogP (lipophilicity) compared to cyclohexyl or phenyl analogs, thereby improving thermodynamic solubility.

  • Orthogonal Reactivity: The carboxylic acid allows for amide coupling (library generation), while the bromine atom remains inert during standard peptide coupling conditions, allowing for late-stage diversification (e.g., Suzuki-Miyaura coupling).

Visualizing the Synthetic Logic

The following diagram illustrates the synthetic workflow and the decision points where this scaffold offers advantages over alternatives.

SyntheticLogic cluster_0 Novelty Generator Precursor 3-Bromo-4-fluorobenzoic acid (Poor Solubility) Target This compound (Scaffold) Precursor->Target S_NAr (K2CO3, DMSO, 100°C) Reagent Morpholine (S_NAr Nucleophile) Reagent->Target Deriv_Amide Amide Library (Targeting Kinase Hinge) Target->Deriv_Amide HATU/Amine Deriv_Suzuki Biaryl Derivatives (Exploiting Br-Handle) Target->Deriv_Suzuki Pd(PPh3)4 Boronic Acids

Caption: Figure 1. Synthetic workflow transforming a solubility-poor precursor into a versatile, high-solubility scaffold capable of divergent library synthesis.[1]

Part 2: Comparative Analysis (Data-Driven)

To assess novelty, we must compare the product against its closest structural competitors: Piperazine analogs (common bioisosteres) and the Fluoro-precursor (lacking the morpholine).

Comparison 1: Metabolic Stability (vs. Piperazine)

Piperazine is often used to solubilize lipophilic drugs.[1] However, the exposed secondary amine is a metabolic "soft spot."

FeatureThis compoundPiperazine Analog (3-Bromo-4-(piperazin-1-yl)...)Impact on Drug Design
Metabolic Liability Low (Ether oxygen is stable)High (N-oxidation, Glucuronidation)Morpholine extends half-life (

).[1]
Basicity (

)
~8.4 (Conjugate acid)~9.8 (Secondary amine)Morpholine is less ionized at physiological pH, aiding membrane permeability.[1]
H-Bonding Acceptor only (Ether)Donor & AcceptorMorpholine avoids non-specific binding related to H-bond donors.[1]
Comparison 2: Physicochemical Properties (vs. Fluoro-Precursor)

The precursor, 3-Bromo-4-fluorobenzoic acid, is commercially available but suffers from poor physical properties.[1]

Property3-Bromo-4-fluorobenzoic AcidThis compoundAdvantage
cLogP ~2.9 (Lipophilic)~1.8 (Moderate)Lower LogP correlates with reduced promiscuity.[1]
TPSA (Ų) 37.3~49.5Higher TPSA improves aqueous solubility without compromising BBB permeability.[1]
Solubility (pH 7.4) < 0.1 mg/mL (Est.)> 1.0 mg/mL (Est.)[1]Critical for reliable biological assay data.[1]

Part 3: Experimental Validation Protocols

To validate the claims of novelty and utility, the following protocols should be employed. These are designed to be self-validating —the results themselves confirm the success of the step.

Protocol A: Synthesis via (Nucleophilic Aromatic Substitution)

Objective: Convert the commercially available fluoro-precursor to the morpholine scaffold.[1]

Reagents:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)[1]

  • Morpholine (3.0 eq)[1]

  • Potassium Carbonate (

    
    ) (2.5 eq)[1]
    
  • Dimethyl sulfoxide (DMSO) [0.5 M concentration][1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-Bromo-4-fluorobenzoic acid in DMSO. The solution should be clear/pale yellow.[1]

  • Addition: Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . The suspension will become opaque.[1] Add Morpholine.[1][2][3][4][5][6][7][8][9]
    
  • Reaction: Heat to 100°C for 12 hours.

    • Self-Validation Check: Monitor by TLC (5% MeOH in DCM).[1] The starting material (higher

      
      ) should disappear, replaced by a more polar (lower 
      
      
      
      ) spot.
  • Workup: Pour the reaction mixture into crushed ice/water (10x volume).

  • Acidification: Slowly add 1N HCl until pH ~3-4.

    • Self-Validation Check: A thick white/off-white precipitate must form.[1] If oil forms, the mixture is too hot or not acidic enough.

  • Isolation: Filter the solid, wash with water, and dry.[1]

Protocol B: Kinetic Solubility Assay

Objective: Quantitatively prove the solubility advantage over the fluoro-analog.

  • Stock Prep: Prepare 10 mM stocks of both the Morpholine scaffold and the Fluoro-precursor in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at room temperature for 24 hours.

  • Filtration: Filter using a 0.45 µm membrane plate to remove undissolved particulates.[1]

  • Analysis: Analyze filtrate via UV-Vis (254 nm) or HPLC-UV.

  • Calculation:

    
    .[1]
    
    • Expected Result: The Morpholine derivative should show >85% recovery (soluble), while the Fluoro-analog typically shows <20% recovery (precipitated).

Part 4: Decision Matrix for Researchers

Use the following logic flow to determine if this scaffold is appropriate for your specific drug discovery campaign.

DecisionMatrix cluster_legend Recommendation Start Start: Select Scaffold Q1 Is Solubility a Limiting Factor? Start->Q1 Q2 Is Metabolic Stability Critical? Q1->Q2 Yes UseFluoro Use Fluoro-Precursor Q1->UseFluoro No (Lipophilicity desired) UseMorph Use this compound Q2->UseMorph Yes (Avoid N-Oxidation) UsePip Consider Piperazine Analog Q2->UsePip No (Need Basic Center)

Caption: Figure 2. Decision matrix assisting medicinal chemists in selecting the appropriate benzoic acid scaffold based on ADME requirements.

References

  • Kumari, S., et al. (2020).[1] Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Link

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 82130, 3-Bromo-4-methylbenzoic acid (Structural Analog Data). PubChem.[1] Link[1]

  • Al-Ghorbani, M., et al. (2015).[1][2] Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Link

  • Bouché, M., et al. (2021).[1] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[1] Link[1]

  • Moriuchi, T., et al. (2010).[1][10] Synthesis of 3-bromo-4-hydroxybenzoic acid methyl ester. Tetrahedron. Link[1]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Bromo-4-morpholinobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-4-morpholinobenzoic acid, a compound frequently utilized in drug discovery and organic synthesis. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of protecting laboratory personnel and the environment.

Foundational Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. This compound is a halogenated aromatic carboxylic acid, and its structure informs its reactivity and toxicological profile.

Known Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Acute Toxicity (Oral): Some related compounds are classified as toxic if swallowed.[3]

The causality behind these hazards lies in the compound's ability to react with biological macromolecules. The acidic nature of the carboxylic acid group and the reactivity of the carbon-bromine bond can lead to localized inflammation and tissue damage upon contact.

Therefore, the initial and most critical step is the implementation of appropriate personal protective equipment (PPE). This is not a suggestion but a mandatory requirement for anyone handling this compound.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, which can cause irritation.[1][4]
Body Protection A standard laboratory coat.Protects street clothes and underlying skin from contamination.
Respiratory Protection Use only in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[1][2]

Waste Segregation: The Principle of Incompatibility Avoidance

Proper segregation of chemical waste is a critical control point in laboratory safety. This compound is a halogenated organic compound .[5][6] This classification dictates its disposal pathway and prohibits mixing with other waste streams to prevent dangerous chemical reactions and to facilitate proper treatment.

Core Principle: Never mix halogenated organic waste with non-halogenated organic waste. The rationale is twofold:

  • Treatment Method: Halogenated waste requires specialized incineration with flue gas scrubbing to neutralize the acidic and toxic gases (e.g., hydrogen bromide) produced during combustion.[1][4] Mixing with non-halogenated waste contaminates the entire volume, necessitating the more expensive and complex disposal method for the entire batch.

  • Safety: Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Collection Start This compound waste generated IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedContainer Collect in designated 'Halogenated Organic Waste' container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in designated 'Non-Halogenated Organic Waste' container IsHalogenated->NonHalogenatedContainer No

Sources

Personal protective equipment for handling 3-Bromo-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile & Risk Logic

The "Why" Behind the Protocol

Handling 3-Bromo-4-morpholinobenzoic acid requires a nuanced approach that goes beyond generic "white powder" safety. As a benzoic acid derivative incorporating a morpholine ring, this compound presents a dual chemical nature: an acidic carboxyl group and a potentially basic morpholine moiety.

While standard Safety Data Sheets (SDS) classify it primarily as an irritant, the operational risk assessment must account for the morpholine substructure . Morpholine itself is a potent skin penetrant and mucous membrane irritant. Therefore, we treat this derivative not just as a respiratory irritant (H335), but as a compound with enhanced potential for dermal absorption and severe eye irritation (H319).

Core Hazard Classifications:

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "redundant barrier" system. We do not rely on a single layer of protection.

PPE CategorySpecificationOperational Logic (The "Why")
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if hood work is impossible).The compound is a fine solid powder. Electrostatic charging during weighing causes aerosolization. Inhalation is the fastest route to systemic exposure.
Hand Protection Material: Nitrile (100%).Thickness: Minimum 0.11 mm (4 mil).Protocol: Double-gloving required.Latex degrades rapidly against organic acids and bases. The morpholine moiety increases lipid solubility, raising the risk of dermal permeation. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (Optional but recommended).Cotton absorbs liquids; synthetics can melt. Tyvek sleeves cover the "wrist gap" between the glove and lab coat cuff, a common exposure point.
Visualization: Risk Assessment & PPE Selection Logic

The following diagram illustrates the decision pathway for selecting PPE based on the specific hazard routes of this compound.

PPE_Selection_Logic Hazard Hazard Source: This compound (Fine Powder) Route_Inhale Route: Inhalation (Aerosolized Dust) Hazard->Route_Inhale Route_Skin Route: Dermal (Permeation) Hazard->Route_Skin Route_Eye Route: Ocular (Mucous Membrane) Hazard->Route_Eye Barrier_Hood Barrier 1: Fume Hood (Engineering Control) Route_Inhale->Barrier_Hood Primary Defense Barrier_Glove Barrier 2: Nitrile Double Glove (0.11mm min) Route_Skin->Barrier_Glove Prevents Absorption Barrier_Goggles Barrier 3: Splash Goggles (Sealed) Route_Eye->Barrier_Goggles Prevents Irritation Barrier_Hood->Barrier_Glove Support

Figure 1: Logical flow from hazard identification to specific barrier selection. Note that Engineering Controls (Hood) are the primary defense against inhalation.

Operational Protocol: Weighing & Transfer

The highest risk of exposure occurs during the transfer of the solid from the stock container to the reaction vessel.

Step-by-Step Methodology
  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Static Check: If the powder appears "flyaway" (clinging to the spatula due to static), use an ionizing bar or anti-static gun if available. If not, minimize movement.

  • The "Clean Hand / Dirty Hand" Technique:

    • Dirty Hand (Right): Holds the spatula and touches the chemical container.

    • Clean Hand (Left): Touches only the balance door and the exterior of the receiving vessel.

    • Logic: This prevents cross-contamination of the lab bench and balance buttons.

  • Weighing:

    • Open the stock container only inside the hood.

    • Transfer the solid directly into a tared vial. Do not use weighing paper if possible; weighing boats or direct weighing into the reaction flask reduces transfer steps and dust generation.

    • Cap the receiving vessel immediately.

  • Decontamination:

    • Wipe the balance area with a damp paper towel (solvent: isopropanol or water) immediately after weighing.

    • Dispose of the paper towel as solid hazardous waste.

    • Remove the outer pair of gloves and discard them inside the hood waste bin.

Emergency Response & First Aid

This protocol is self-validating: if you cannot locate the safety shower within 10 seconds, your workspace setup is invalid.

Exposure RouteImmediate Action (0-30 Seconds)Secondary Action (Post-Stabilization)
Eye Contact Flush immediately. Do not rub. Hold eyelids apart and flush with water for 15 minutes .Seek medical attention.[1][2][4][5][6][7][8] The morpholine moiety can cause delayed corneal damage.
Skin Contact Brush off dry powder gently. Wash with soap and copious water .[1][5][6][7]Monitor for redness/blistering. Isolate contaminated clothing in a sealed bag.
Inhalation Move to fresh air immediately.If breathing is difficult, oxygen should be administered by trained personnel.
Visualization: Emergency Response Workflow

Emergency_Response Exposure Exposure Event Type_Eye Eye Contact Exposure->Type_Eye Type_Skin Skin Contact Exposure->Type_Skin Action_Eye Flush 15 Mins (Hold Eyelids Open) Type_Eye->Action_Eye Action_Skin Brush Off Powder Wash Soap/Water Type_Skin->Action_Skin Medical Seek Medical Evaluation Action_Eye->Medical Action_Skin->Medical

Figure 2: Decision tree for immediate response to exposure events.

Waste Disposal Strategy (Cradle-to-Grave)

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be segregated into "Solid Hazardous Waste." Label specifically with "Benzoic Acid Derivative - Irritant."

  • Liquid Waste: Dissolve any remaining solid in a combustible solvent (e.g., Acetone or Ethanol) and dispose of in the "Organic Solvents" waste stream.

  • Prohibition: NEVER flush this compound down the drain.[9] It poses a risk to aquatic life and can disrupt water treatment microorganisms.

References

  • Fisher Scientific. (2025).[1][3][5][10] Safety Data Sheet: 3-Bromo-4-fluorobenzoic acid (Analogous Structure). Retrieved from

  • Sigma-Aldrich. (2025).[3][5] Safety Data Sheet: 3-Bromobenzoic acid.[1][3][4] Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzoic Acid. Retrieved from

  • Inchem. (1995).[5] Morpholine: Health and Safety Guide (HSG 92). Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.